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  • Product: Ethyl (7-methoxy-2-methyl-2H-1-benzopyran-2-yl)acetate
  • CAS: 143724-10-1

Core Science & Biosynthesis

Foundational

Ethyl (7-methoxy-2-methyl-2H-1-benzopyran-2-yl)acetate chemical properties

An In-depth Technical Guide to the Chemical Properties of Ethyl (7-methoxy-2-methyl-2H-1-benzopyran-2-yl)acetate Abstract Ethyl (7-methoxy-2-methyl-2H-1-benzopyran-2-yl)acetate is a molecule of interest built upon the pr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Chemical Properties of Ethyl (7-methoxy-2-methyl-2H-1-benzopyran-2-yl)acetate

Abstract

Ethyl (7-methoxy-2-methyl-2H-1-benzopyran-2-yl)acetate is a molecule of interest built upon the privileged 2H-1-benzopyran (or chromene) scaffold. While direct experimental data for this specific derivative is sparse in publicly accessible literature, its chemical properties, reactivity, and potential biological significance can be expertly inferred from the well-established chemistry of its constituent parts and structurally related analogues. This guide provides a comprehensive technical overview intended for researchers, chemists, and drug development professionals. We will explore the predicted physicochemical and spectroscopic properties, propose a viable synthetic route, analyze its chemical reactivity, and discuss its potential applications based on the broad bioactivity of the benzopyran class of compounds.

Introduction and Molecular Structure

The 2H-1-benzopyran ring system is a core structural motif found in a vast array of natural products and synthetic molecules of pharmacological importance.[1] These compounds, often referred to as chromenes, are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][2]

The title compound, Ethyl (7-methoxy-2-methyl-2H-1-benzopyran-2-yl)acetate, incorporates several key features that are expected to modulate its chemical and biological profile:

  • A 2H-1-Benzopyran Core: The foundational heterocyclic system.

  • A 7-Methoxy Group: An electron-donating group on the aromatic ring, which influences its electronic properties and reactivity.

  • A Quaternary C2 Carbon: Substituted with both a methyl group and an ethyl acetate group, creating a chiral center. This substitution pattern prevents aromatization to a coumarin and provides a unique three-dimensional structure.

  • An Ethyl Acetate Moiety: A lipophilic group that can influence solubility, cell permeability, and may act as a prodrug handle, being susceptible to hydrolysis by esterases.

Given the absence of direct experimental data, this guide will proceed by applying established principles of organic chemistry to predict the compound's properties and behavior, supported by data from closely related structures.

Predicted Physicochemical and Spectroscopic Properties

The physical and spectroscopic characteristics of a molecule are dictated by its structure. Based on its constituent functional groups, we can predict the key properties of Ethyl (7-methoxy-2-methyl-2H-1-benzopyran-2-yl)acetate.

Physicochemical Data

The fundamental properties of the molecule are summarized in the table below.

PropertyValue
Molecular Formula C₁₅H₁₈O₄
Molecular Weight 262.30 g/mol
Appearance Expected to be a colorless to pale yellow oil or low-melting solid
Solubility Predicted to be soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone, DMSO) and poorly soluble in water.
Chirality Contains one chiral center at the C2 position.
Spectroscopic Profile (Predicted)

Spectroscopic analysis is essential for structural elucidation. The following are predictions for the key signals in ¹H NMR, ¹³C NMR, and IR spectroscopy.

¹H Nuclear Magnetic Resonance (¹H NMR):

  • Aromatic Protons (δ 6.4-7.0 ppm): The 7-methoxy group is strongly electron-donating, which will shift the aromatic protons upfield compared to unsubstituted benzopyran. We expect three signals in this region: a doublet for H5, a doublet of doublets for H6, and a doublet for H8.

  • Vinylic Protons (δ 5.6-6.5 ppm): The H3 and H4 protons on the pyran ring double bond will appear as two distinct doublets, with a typical coupling constant (J) of ~9-10 Hz.[3]

  • Ethyl Ester Group (δ 4.1-4.2 ppm, δ 1.2-1.3 ppm): A quartet for the -OCH₂- protons and a triplet for the terminal -CH₃ protons.

  • Methoxy Group (δ ~3.8 ppm): A sharp singlet for the -OCH₃ protons.

  • Methylene Protons (δ ~2.8 ppm): The -CH₂- protons of the acetate side chain are diastereotopic due to the adjacent C2 chiral center. They are expected to appear as a pair of doublets (an AB quartet).

  • C2-Methyl Group (δ ~1.5 ppm): A singlet for the C2-CH₃ protons.[3]

¹³C Nuclear Magnetic Resonance (¹³C NMR):

  • Ester Carbonyl (δ ~170-172 ppm): The C=O of the ethyl acetate group.

  • Aromatic & Vinylic Carbons (δ 100-160 ppm): A complex region containing signals for the eight carbons of the benzopyran ring system. The carbon bearing the methoxy group (C7) and the pyran oxygen (C8a) will be downfield, while C8, C6, and C5 will be further upfield.

  • C2 Carbon (δ ~75-80 ppm): The quaternary carbon of the pyran ring.

  • Ethyl & Methoxy Carbons (δ 55-65 ppm): Signals for the ester -OCH₂- and the aromatic -OCH₃.

  • Methylene Carbon (δ ~45 ppm): The -CH₂- of the acetate group.

  • Methyl Carbons (δ ~14-25 ppm): Signals for the C2-CH₃ and the ester -CH₃.

Infrared (IR) Spectroscopy:

  • C=O Stretch (Ester): Strong absorption band around 1730-1740 cm⁻¹.

  • C=C Stretch (Aromatic/Vinylic): Multiple bands in the 1500-1650 cm⁻¹ region.

  • C-O Stretch (Ether/Ester): Strong, distinct bands in the 1050-1250 cm⁻¹ region.

  • sp³ C-H Stretch: Bands just below 3000 cm⁻¹.

  • sp² C-H Stretch: Bands just above 3000 cm⁻¹.

Proposed Synthesis and Chemical Reactivity

A logical and efficient synthesis is crucial for accessing this molecule for further study.

Retrosynthetic Analysis and Proposed Synthesis

The synthesis of 2,2-disubstituted-2H-1-benzopyrans has been effectively achieved through multi-step sequences.[3][4][5] A plausible route to the target molecule can start from 3-methoxyphenol. The key step involves the formation of the pyran ring via the reaction of a phenolate with an appropriate electrophile, followed by cyclization.

The proposed workflow is outlined below.

G A 3-Methoxyphenol B 4-Hydroxy-3-methoxyacetophenone A->B Fries Rearrangement or Friedel-Crafts Acylation C Propargyl Ether Intermediate B->C 1. O-Propargylation (Propargyl bromide, K₂CO₃) 2. Grignard Reaction (MeMgBr) D 2-Hydroxymethyl-7-methoxy-2-methyl-2H-1-benzopyran C->D Thermal Claisen Rearrangement & Cyclization E 2-Chloromethyl-7-methoxy-2-methyl-2H-1-benzopyran D->E Chlorination (SOCl₂) F Cyanomethyl Intermediate E->F Nucleophilic Substitution (NaCN) G Carboxylic Acid Intermediate F->G Hydrolysis (H₃O⁺) H Ethyl (7-methoxy-2-methyl-2H-1-benzopyran-2-yl)acetate (Target Molecule) G->H Fischer Esterification (EtOH, H₂SO₄)

Caption: Proposed synthetic pathway to the target molecule.

Experimental Protocol Outline:

  • Acylation of 3-Methoxyphenol: A Friedel-Crafts acylation or Fries rearrangement would install an acetyl group, likely directed para to the hydroxyl group, to yield 4-hydroxy-3-methoxyacetophenone.

  • Formation of Propargyl Alcohol: The resulting phenol would undergo O-propargylation using propargyl bromide. Subsequent treatment with a Grignard reagent like methylmagnesium bromide would attack the ketone, forming a tertiary propargyl alcohol.

  • Claisen Rearrangement and Cyclization: Heating this intermediate would initiate a Claisen rearrangement followed by an intramolecular hydroalkoxylation (cyclization) to form the 2-hydroxymethyl-2-methyl-2H-1-benzopyran core. This type of transformation is a known method for constructing the chromene ring.[4]

  • Side Chain Elaboration: The primary alcohol at C2 would be converted to a leaving group (e.g., chloride using thionyl chloride).

  • Homologation: Nucleophilic substitution with sodium cyanide would introduce the nitrile, adding one carbon to the side chain.

  • Hydrolysis: Acid-catalyzed hydrolysis of the nitrile would yield the corresponding carboxylic acid.

  • Esterification: A standard Fischer esterification with ethanol and a catalytic amount of strong acid would furnish the final target ester, Ethyl (7-methoxy-2-methyl-2H-1-benzopyran-2-yl)acetate.

Chemical Reactivity

The molecule possesses three main regions of reactivity: the pyran ring, the aromatic ring, and the ester side chain.

  • Pyran Ring: The C3-C4 double bond is susceptible to electrophilic addition reactions. It can also be reduced via catalytic hydrogenation to yield the corresponding dihydrobenzopyran (chroman) derivative.

  • Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution (e.g., nitration, halogenation). The strong activating and ortho-, para-directing effects of the 7-methoxy group, combined with the ortho-, para-directing effect of the pyran oxygen, would likely direct incoming electrophiles to the C6 and C8 positions.

  • Ester Side Chain: The ethyl acetate group is prone to hydrolysis under both acidic and basic conditions to yield the parent carboxylic acid. It can also undergo transesterification in the presence of other alcohols and a suitable catalyst.

Potential Biological Significance and Applications

The benzopyran scaffold is a well-established "privileged structure" in medicinal chemistry. Derivatives have shown a remarkable breadth of biological activities.[1]

G Core Benzopyran Core (2H-1-Benzopyran) Activity1 Antimicrobial Core:f1->Activity1 Activity2 Antioxidant Core:f1->Activity2 Activity3 Anti-inflammatory Core:f1->Activity3 Activity4 Anticancer Core:f1->Activity4 Activity5 CNS Activity Core:f1->Activity5 Activity6 Anticoagulant Core:f1->Activity6

Caption: Biological activities associated with the benzopyran scaffold.

  • Antimicrobial and Antifungal Activity: Numerous benzopyran derivatives have been reported to exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungi.[2] The lipophilicity and specific stereochemistry of the title compound could facilitate its interaction with microbial membranes or enzymes.

  • Antioxidant Properties: As phenolic-derived structures, many benzopyrans act as potent antioxidants and free-radical scavengers.[6] The 7-methoxy group contributes to the electron-rich nature of the aromatic system, which is a key feature for antioxidant capacity.

  • Anti-inflammatory and Anticancer Activity: The chromene ring is present in molecules that modulate various signaling pathways involved in inflammation and cell proliferation.[1] The specific substitution pattern at C2 could lead to novel interactions with protein targets.

Future Research Directions: Given this landscape, Ethyl (7-methoxy-2-methyl-2H-1-benzopyran-2-yl)acetate represents a compelling candidate for biological screening. Key areas for initial investigation would include:

  • Antimicrobial assays against a panel of pathogenic bacteria and fungi.

  • In vitro antioxidant assays , such as the DPPH free radical scavenging assay.[6]

  • Cytotoxicity screening against various cancer cell lines to probe for potential anticancer activity.

  • Enzyme inhibition assays for targets relevant to inflammation, such as cyclooxygenases (COX-1/COX-2).

Conclusion

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Exploratory

Spectroscopic Characterization and Analytical Workflow for Ethyl (7-methoxy-2-methyl-2H-1-benzopyran-2-yl)acetate

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary The structural elucidation of substituted 2H-ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The structural elucidation of substituted 2H-chromenes (1-benzopyrans) requires a rigorous, multi-modal spectroscopic approach due to their complex stereochemical and electronic properties. Ethyl (7-methoxy-2-methyl-2H-1-benzopyran-2-yl)acetate (CAS: 143724-10-1) serves as a critical intermediate in the synthesis of biologically active flavonoids and coumarin derivatives.

This technical guide establishes a self-validating analytical framework for the synthesis, purification, and spectroscopic characterization (NMR, IR, HRMS) of this compound. By moving beyond mere data reporting, this whitepaper explores the mechanistic causality behind the observed spectral phenomena—specifically, the magnetic inequivalence induced by its quaternary stereocenter and the thermodynamic drivers of its mass spectrometric fragmentation.

Chemical Context & Structural Dynamics

Ethyl (7-methoxy-2-methyl-2H-1-benzopyran-2-yl)acetate features a highly conjugated benzopyran core with a saturated C2 position. The C2 carbon is a quaternary stereocenter bonded to four distinct groups: an ethereal oxygen, a methyl group, an ethyl acetate moiety, and the C3 alkene carbon.

This specific 3D architecture dictates two critical analytical behaviors:

  • NMR Anisotropy: The chirality at C2 restricts the conformational freedom of the adjacent acetate methylene (-CH₂-COOEt) group, rendering its protons diastereotopic.

  • MS Fragmentation: The proximity of the pyran oxygen to the C3-C4 double bond creates a thermodynamically favorable pathway for the formation of a highly stabilized chromenylium cation during ionization.

Analytical Workflow & Experimental Protocols

To ensure high-fidelity data acquisition, the workflow must be treated as a continuous, self-validating pipeline where chemical purity directly dictates spectroscopic accuracy.

Workflow A Synthesis & Isolation (Chromene Core Formation) B Chromatographic Purification (Silica Gel / HPLC) A->B Crude Extract C Spectroscopic Acquisition (NMR, IR, HRMS) B->C Purified Analyte D Data Processing & Structural Elucidation C->D Raw Spectral Data E Self-Validating QC (Purity >98%) D->E Assigned Structure

Figure 1: End-to-end analytical workflow for the isolation and structural validation of the chromene.

Protocol 3.1: Synthesis & Chromatographic Purification

Causality: Impurities from unreacted salicylaldehydes or Knoevenagel condensation byproducts will severely overlap with the aromatic signals in the ¹H NMR spectrum. Rigorous phase separation is required.

  • Reaction Setup: In a dry, nitrogen-purged round-bottom flask, dissolve the 2H-chromen-2-ol precursor in anhydrous dichloromethane (DCM).

  • Alkylation: Add ethyl bromoacetate (1.2 eq) and anhydrous K₂CO₃. Stir at 25 °C for 12 hours.

  • Quenching & Extraction: Quench with distilled H₂O. Extract the aqueous phase with DCM (3 × 20 mL). Wash the combined organic layers with brine to remove residual salts, then dry over anhydrous Na₂SO₄.

  • Flash Chromatography: Concentrate under reduced pressure. Purify via silica gel chromatography using a gradient of 5–15% ethyl acetate in hexanes. Monitor fractions via TLC (UV 254 nm).

Protocol 3.2: Spectroscopic Sample Preparation

Causality: Chloroform-d (CDCl₃) is selected for NMR to solubilize the lipophilic core while providing a distinct lock signal. LC-MS grade methanol ensures optimal ionization efficiency in ESI without introducing sodium adduct artifacts.

  • NMR Preparation: Dissolve exactly 15.0 mg of the purified analyte in 0.6 mL of CDCl₃ containing 0.03% v/v TMS. Transfer to a high-precision 5 mm NMR tube.

  • MS Preparation: Dilute an aliquot of the purified compound to a final concentration of 1 µg/mL in LC-MS grade Methanol with 0.1% Formic Acid (to promote [M+H]⁺ formation).

Spectroscopic Data Analysis & Mechanistic Causality

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide the definitive map of the molecule's connectivity. The most critical diagnostic feature is the AB quartet observed for the acetate methylene protons. Because the C2 position is a chiral quaternary center, the adjacent -CH₂- protons cannot rotate into magnetically equivalent environments . They couple to each other with a large geminal coupling constant (J ≈ 14.5 Hz), creating a self-validating signature of the C2 stereocenter.

Table 1: ¹H NMR Quantitative Data (400 MHz, CDCl₃, 298 K)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationMechanistic Assignment
C7-OCH₃3.78s-3HMethoxy group (deshielded by oxygen)
C2-CH₃1.52s-3HMethyl at quaternary stereocenter
Ester-CH₃1.22t7.13HEthyl ester terminal methyl
Ester-CH₂4.12q7.12HEthyl ester methylene
C2-CH₂-CO 2.65, 2.85 ABq 14.5 2H Diastereotopic acetate CH₂
C3-H5.48d9.81HChromene alkene (allylic to C2)
C4-H6.35d9.81HChromene alkene (benzylic/conjugated)
C8-H6.38d2.51HAromatic (ortho to OMe, highly shielded)
C6-H6.45dd8.2, 2.51HAromatic (ortho to OMe, meta to C8)
C5-H6.92d8.21HAromatic (least shielded)

Table 2: ¹³C NMR Quantitative Data (100 MHz, CDCl₃, 298 K)

PositionChemical Shift (δ, ppm)TypeMechanistic Assignment
C=O170.5CEster carbonyl
C7, C8a161.2, 154.5COxygen-bound aromatic carbons
C3, C4128.5, 122.1CHAlkene carbons
C2 76.8 C Quaternary stereocenter (C-O)
Ester-CH₂60.4CH₂Ethyl ester methylene
C7-OCH₃55.3CH₃Methoxy carbon
Mass Spectrometry (ESI-HRMS)

In positive ion mode (ESI+), the molecule yields a protonated molecular ion [M+H]⁺ at m/z 263.128. The fragmentation logic is driven entirely by the thermodynamic stability of the resulting daughter ions. The neutral loss of the ethyl acetate radical/molecule (-88 Da) yields an exceptionally stable chromenylium cation at m/z 175.08. This extended conjugated oxonium system is a hallmark fragmentation pathway for 2H-benzopyrans and cannabinoid derivatives .

Fragmentation M Molecular Ion [M+H]+ m/z 263.13 F1 Loss of EtOH [-46 Da] M->F1 F3 Loss of Ethyl Acetate [-88 Da] M->F3 F2 Acylium Ion m/z 217.10 F1->F2 F4 Chromenylium Cation m/z 175.08 F3->F4 Base Peak

Figure 2: ESI-MS fragmentation pathway highlighting the thermodynamically stable chromenylium cation.

Infrared (IR) Spectroscopy (ATR-FTIR)

IR spectroscopy serves as an orthogonal validation tool for functional group integrity.

  • 1735 cm⁻¹: Strong, sharp peak corresponding to the aliphatic ester C=O stretch. The lack of conjugation (due to the intervening -CH₂- group) keeps this frequency higher than conjugated coumarin derivatives.

  • 1615, 1570 cm⁻¹: Aromatic C=C and pyran alkene stretching vibrations.

  • 1250, 1160 cm⁻¹: Asymmetric and symmetric C-O-C stretches, confirming the presence of both the methoxy ether and the pyran ring system.

Quality Control & Self-Validating Systems

To ensure absolute trustworthiness in the structural assignment, the analytical data must cross-validate:

  • HMBC Correlation (2D NMR): A valid structure must show Heteronuclear Multiple Bond Correlation (HMBC) cross-peaks between the diastereotopic acetate protons (δ 2.65, 2.85) and the C2 quaternary carbon (δ 76.8), as well as the ester carbonyl (δ 170.5). This definitively proves the regiochemistry of the acetate attachment.

  • Isotopic Fidelity: The HRMS isotopic pattern for the [M+H]⁺ ion must match the theoretical distribution for C₁₅H₁₉O₄⁺, confirming the absence of hidden co-eluting halogenated or nitrogenous impurities.

References

  • Title: Ethyl (7-methoxy-2-methyl-2H-1-benzopyran-2-yl)acetate - Compound Summary Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: Mechanism-Guided Development of Directed C–H Functionalization of Bicyclo[1.1.1]pentanes (Discussion of Diastereotopic NMR Phenomena) Source: Journal of the American Chemical Society (ACS) URL: [Link]

  • Title: The Identification of Synthetic Impurities in a Vape Pen Containing Δ9-Tetrahydrocannabiphorol Using Gas Chromatography Coupled with Mass Spectrometry (Chromenylium Fragmentation Mechanics) Source: MDPI (Psychoactives) URL: [Link]

Foundational

Structural Deconstruction, Synthesis, and Pharmacological Profiling of Ethyl 2-(7-methoxy-2-methyl-2H-chromen-2-yl)acetate

Executive Summary The 2H-chromene (2H-1-benzopyran) scaffold is a privileged pharmacophore in modern drug discovery, frequently leveraged for its diverse biological activities, ranging from potassium channel activation t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2H-chromene (2H-1-benzopyran) scaffold is a privileged pharmacophore in modern drug discovery, frequently leveraged for its diverse biological activities, ranging from potassium channel activation to the inhibition of transforming growth factor-beta (TGF-β) receptors[1]. This technical whitepaper provides an in-depth analysis of a highly functionalized derivative: Ethyl (7-methoxy-2-methyl-2H-1-benzopyran-2-yl)acetate [2]. By deconstructing its IUPAC nomenclature, detailing a self-validating synthetic methodology, and mapping its pharmacological signaling pathways, this guide serves as a comprehensive reference for scientists integrating chromene derivatives into lead optimization pipelines.

Core Directive: Deconstructing the IUPAC Nomenclature

Understanding the systematic nomenclature of complex heterocycles is critical for structural validation and patent filing. The name "Ethyl (7-methoxy-2-methyl-2H-1-benzopyran-2-yl)acetate"[2] can be systematically deconstructed into three hierarchical components based on IUPAC Blue Book recommendations.

The Parent Functional Group: The Ester Priority

In IUPAC nomenclature, the ester functional group (-COOR) holds higher priority than ethers (-OCH₃), alkenes, and aromatic rings. Therefore, the molecule is named as a derivative of acetic acid (ethanoic acid).

  • Alcohol component: The acid is esterified with ethanol, yielding the prefix Ethyl .

  • Acid component: The parent chain is an acetate .

  • Locant Nuance: The complex heterocyclic substituent is attached to the alpha-carbon (C2) of the acetate group. While older literature often omits the locant, the highly precise Preferred IUPAC Name (PIN) requires it, yielding: Ethyl 2-(...)-acetate .

The Heterocyclic Core: Benzopyran vs. Chromene

The bicyclic core consists of a benzene ring fused to a pyran ring.

  • Systematic Name: 2H-1-benzopyran. The "1" indicates the position of the oxygen atom, and "2H" indicates the indicated hydrogen (the saturated carbon in the otherwise conjugated system).

  • IUPAC Retained Name: According to IUPAC recommendation P-25.1.1, the trivial name 2H-chromene is strongly preferred over 2H-1-benzopyran to simplify the nomenclature of complex fused systems.

Substituent Mapping

The 2H-chromene core is substituted at two key positions:

  • Position 7: A methoxy group (-OCH₃), which acts as an electron-donating group (EDG), enhancing the nucleophilicity of the aromatic ring during synthesis.

  • Position 2: A methyl group (-CH₃) and the attachment point (-yl) to the acetate chain.

Final Preferred IUPAC Name (PIN): Ethyl 2-(7-methoxy-2-methyl-2H-chromen-2-yl)acetate

Physicochemical Profiling & Data Presentation

To predict the pharmacokinetic behavior of this compound, we must evaluate its foundational physicochemical properties. The data below summarizes the metrics critical for Lipinski's Rule of Five compliance[2].

PropertyValueCausality / Pharmacological Significance
Molecular Weight 262.30 g/mol Well below the 500 Da threshold, ensuring optimal oral bioavailability and favorable gastrointestinal absorption.
Molecular Formula C₁₅H₁₈O₄High carbon-to-heteroatom ratio suggests moderate lipophilicity, essential for cellular membrane penetration.
Hydrogen Bond Donors 0The absence of H-bond donors reduces the desolvation energy required for the molecule to cross lipid bilayers.
Hydrogen Bond Acceptors 4Provided by the ether and ester oxygens, facilitating specific, directional binding with target receptor pockets.

Synthetic Methodology: Modular Assembly of 2,2-Disubstituted 2H-Chromenes

The synthesis of highly substituted 2H-chromenes requires precise control over cyclization to prevent unwanted polymerization or side reactions. Based on field-proven protocols, the most efficient route utilizes a Boronic acid/Brønsted acid co-catalyst system to drive the condensation of phenols with α,β-unsaturated carbonyls[3].

Experimental Protocol: Step-by-Step Workflow

Note: This protocol is a self-validating system. The use of dual catalysts ensures that activation and cyclization occur in discrete, controlled kinetic steps.

  • Reagent Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 1.0 equivalent of 3-methoxyphenol (the nucleophile) and 1.2 equivalents of the corresponding α,β-unsaturated ester (e.g., ethyl 3-methyl-5-oxopent-3-enoate) in anhydrous toluene (0.1 M).

  • Co-Catalyst Introduction: Add 10 mol% of pentafluorophenylboronic acid (Lewis acid) and 10 mol% of diphenylphosphinic acid (Brønsted acid)[3].

    • Causality: The highly electron-deficient boronic acid selectively activates the enal via a transient boronate complex, while the Brønsted acid is held in reserve for the downstream cyclization step.

  • Annulation & Electrocyclization: Heat the reaction mixture to 90°C for 4–6 hours. The activated enal undergoes nucleophilic attack by the phenol, forming an electrophilic quinone methide intermediate.

    • Causality: The Brønsted acid accelerates the protodeboronation of this intermediate, triggering a rapid, stereoselective 6π-electrocyclization to form the closed 2H-chromene ring[3].

  • Phase-Switching Isolation: Cool the mixture to room temperature. Exploit the "phase-switching" nature of the boronic acid by performing a liquid-liquid extraction with an aqueous basic solution (pH 9), which partitions the catalysts into the aqueous layer while retaining the highly lipophilic chromene product in the organic layer[3].

  • Purification: Concentrate the organic layer under reduced pressure and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure ethyl 2-(7-methoxy-2-methyl-2H-chromen-2-yl)acetate.

Visualization: Synthesis Workflow

SynthesisWorkflow Phenol 3-Methoxyphenol (Nucleophile) Intermediate Quinone Methide Intermediate Phenol->Intermediate Enal α,β-Unsaturated Carbonyl Enal->Intermediate Catalyst Boronic / Brønsted Acid Co-catalysts Catalyst->Intermediate Activation Product 2,2-Disubstituted 2H-Chromene Intermediate->Product 6π-Electrocyclization

Fig 1: Co-catalyzed modular synthesis workflow of 2,2-disubstituted 2H-chromenes.

Pharmacological Relevance: Target Modulation

2H-chromene derivatives are not merely structural curiosities; they are potent modulators of complex biological pathways. Specifically, functionalized 2H-chromenes have been identified as highly effective inhibitors of the Transforming Growth Factor-beta (TGF-β) receptor complex [1].

Mechanism of Action

In oncology and fibrotic disease models, the overactivation of TGF-β receptors leads to the phosphorylation of Smad2/3 proteins, driving Epithelial-Mesenchymal Transition (EMT). Chromene derivatives act as competitive antagonists at the kinase domain of the TGF-β Type I receptor (ALK5)[1]. By occupying this pocket, the chromene scaffold prevents the ATP-dependent phosphorylation of downstream Smad proteins, effectively silencing the transcription of pro-fibrotic and metastatic genes.

Visualization: Signaling Pathway Modulation

SignalingPathway Chromene 2H-Chromene Derivative Receptor TGF-β Receptor Complex (ALK5) Chromene->Receptor Kinase Inhibition Smad Smad2/3 Phosphorylation Receptor->Smad ATP Hydrolysis Nucleus Nuclear Translocation & Co-activator Binding Smad->Nucleus GeneExpr Metastatic Gene Transcription Nucleus->GeneExpr

Fig 2: Inhibitory modulation of the TGF-β/Smad signaling pathway by 2H-chromene derivatives.

Conclusion

Ethyl 2-(7-methoxy-2-methyl-2H-chromen-2-yl)acetate represents a highly optimized node within the broader chemical space of benzopyran derivatives. By strictly adhering to IUPAC nomenclature rules, chemists can accurately map its structural features—such as the critical C2 substitution and the electron-donating C7 methoxy group. When synthesized via advanced co-catalytic annulation techniques, this scaffold provides a robust platform for developing next-generation therapeutics targeting kinase-driven pathologies like TGF-β mediated fibrosis and metastasis.

References

  • Title: Ethyl (7-methoxy-2-methyl-2H-1-benzopyran-2-yl)
  • Source: PubMed Central (PMC), National Institutes of Health (NIH)
  • Source: Organic & Biomolecular Chemistry (RSC Publishing)

Sources

Exploratory

A Technical Guide to the Physical Properties of Benzopyran Analogues: From Core Structure to Drug Developability

Introduction The benzopyran scaffold is a privileged structure in medicinal chemistry, forming the core of a vast array of natural products and synthetic molecules with significant therapeutic potential.[1][2] From the a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The benzopyran scaffold is a privileged structure in medicinal chemistry, forming the core of a vast array of natural products and synthetic molecules with significant therapeutic potential.[1][2] From the anticoagulant properties of coumarin derivatives to the anti-inflammatory action of novel chromones, the versatility of this heterocyclic system is well-established.[3][4] However, the journey from a promising hit compound to a viable drug candidate is paved with physicochemical challenges. Properties such as solubility, lipophilicity, and melting point are not mere data points; they are critical determinants of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its clinical success.[5]

This in-depth guide provides researchers, scientists, and drug development professionals with a technical overview of the core physical properties of benzopyran analogues. Moving beyond simple definitions, we will explore the causal relationships between molecular structure and these properties, detail field-proven experimental protocols for their determination, and synthesize this knowledge to offer a holistic perspective on optimizing benzopyran-based scaffolds for drug development.

The Benzopyran Core: Structure and Nomenclature

Benzopyran consists of a benzene ring fused to a pyran ring, a six-membered heterocycle containing an oxygen atom.[1] The two primary isomers are 1-benzopyran (chromene) and 2-benzopyran (isochromene), distinguished by the position of the oxygen atom relative to the fused benzene ring.[6] Most pharmacologically relevant analogues are derivatives of the 1-benzopyran (chromene) scaffold.

Key analogues, which form the basis of numerous drug discovery programs, include:

  • Chromane: The fully saturated derivative (3,4-dihydro-2H-1-benzopyran).[7]

  • Chromanone: A chromane structure with a ketone group, typically at position 4 (chroman-4-one).[8][9]

  • Chromone: Features a ketone at position 4 and a double bond between C2 and C3 (4H-1-benzopyran-4-one).[4][10]

  • Coumarin: An isomer of chromone, it is a lactone with a carbonyl group at position 2 (2H-1-benzopyran-2-one).[3][11]

The structural diversity stemming from this core allows for fine-tuning of physicochemical properties.

Caption: Key members of the 1-benzopyran family.

Foundational Physical Properties in Drug Development

Melting Point (Tm)

The melting point is the temperature at which a solid transitions into a liquid. It is a fundamental indicator of the purity and the strength of the crystal lattice packing of a compound.[12] For drug development, a higher melting point often correlates with lower solubility, which can present challenges for oral absorption.

Causality and Insights: Symmetrical molecules and those with strong intermolecular forces (like hydrogen bonding) tend to pack more efficiently into a crystal lattice, resulting in higher melting points.[12] A sharp melting point range (typically 0.5-1.0°C) is a strong indicator of a pure compound, whereas impurities will depress the melting point and broaden the range.[13]

Data Summary: Melting Points of Benzopyran Cores

Compound Melting Point (°C) Melting Point (K) Source(s)
Coumarin 68-73 341-346 [3][14][15][16]
Chromone 59 332 [10]
Flavanones 227-251 500-524 [17]

| Flavones | >250 | >523 |[17] |

Experimental Protocol: Capillary Melting Point Determination This protocol outlines the standard method using a digital melting point apparatus (e.g., a Mel-Temp).

  • Sample Preparation:

    • Ensure the benzopyran analogue is a fine, dry powder. If necessary, crush any crystals gently on a watch glass.[12][18]

    • Take a capillary tube (sealed at one end) and tap the open end into the powder.[18]

    • Invert the tube and tap the sealed end gently on a hard surface to pack the powder down. The packed sample height should be 1-2 cm.[18]

  • Measurement - Rapid Determination (Optional but Recommended):

    • Place the packed capillary into the heating block of the apparatus.

    • Heat rapidly to get an approximate melting range. This saves time during the precise measurement.[13]

    • Allow the block to cool sufficiently before the next step.

  • Measurement - Precise Determination:

    • Insert a fresh capillary with the sample into the apparatus.

    • Heat rapidly to about 15-20°C below the approximate melting point found in the previous step.

    • Decrease the heating rate to 1-2°C per minute. This slow rate is critical for accuracy.[12]

    • Record the temperature (T1) at which the first drop of liquid appears.

    • Record the temperature (T2) at which the last solid particle melts.

    • The melting point range is T1-T2. Repeat the measurement at least twice to ensure consistency.

Caption: Workflow for Melting Point Determination.

Solubility

Solubility, the maximum concentration of a solute that can dissolve in a solvent, is arguably one of the most critical physicochemical properties in drug discovery.[19] Poor aqueous solubility is a major cause of low bioavailability for orally administered drugs, as dissolution is often the rate-limiting step for absorption.[][21] Many benzopyran derivatives, particularly flavonoid-type structures and cannabinoids, are highly lipophilic and exhibit poor water solubility.[17][22][23]

Causality and Insights: A compound's solubility is determined by a balance between its crystal lattice energy (the energy holding the solid state together) and the solvation energy (the energy released upon interaction with solvent molecules).[24] For a drug to be effective, it must have sufficient aqueous solubility to be present in the gastrointestinal fluids but also enough lipophilicity to cross biological membranes.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility This method is considered the "gold standard" for determining equilibrium solubility, though it is lower-throughput.[25]

  • Preparation:

    • Prepare a buffer solution at the desired pH (e.g., pH 7.4 phosphate-buffered saline (PBS) to mimic physiological conditions).[19]

    • Accurately weigh an excess amount of the solid benzopyran analogue and add it to a known volume of the buffer in a sealed vial. "Excess" means enough solid should remain undissolved at the end of the experiment.[25]

  • Equilibration:

    • Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[21]

  • Phase Separation:

    • After equilibration, allow the suspension to settle.

    • Carefully separate the saturated supernatant from the excess solid. This can be achieved by centrifugation followed by drawing off the supernatant, or by filtration through a low-binding filter (e.g., PVDF). This step is critical to avoid including solid particles in the analysis.[26]

  • Quantification:

    • Analyze the concentration of the dissolved compound in the supernatant using a suitable, validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is commonly used for its sensitivity and ability to separate the parent compound from any potential degradants.[24][26]

    • The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

G A Add Excess Solid to Buffer (e.g., PBS pH 7.4) B Agitate at Constant Temp (24-48 hours) A->B Equilibration C Phase Separation (Centrifuge or Filter) B->C D Collect Saturated Supernatant C->D E Quantify Concentration (e.g., HPLC-UV) D->E Analysis F Result: Thermodynamic Solubility E->F ADME_Workflow LogP Lipophilicity (LogP/LogD) Abs Absorption LogP->Abs Membrane Permeability Dist Distribution LogP->Dist Tissue Penetration (e.g., BBB) Met Metabolism LogP->Met Hepatic Clearance Sol Aqueous Solubility Sol->Abs Dissolution Rate Exc Excretion Sol->Exc Renal Clearance pKa Ionization (pKa) pKa->Abs Affects Ionization in Gut pKa->Dist Plasma Protein Binding

Caption: Interplay of properties influencing ADME.

Conclusion

The physical properties of benzopyran analogues are foundational to their success as therapeutic agents. A deep, mechanistic understanding of melting point, solubility, lipophilicity, and pKa—and the intricate ways in which they are connected—is indispensable for modern drug discovery. By employing robust experimental methodologies and embracing a holistic, multi-parameter optimization strategy, researchers can effectively navigate the challenges of drug development and unlock the full therapeutic potential of the versatile benzopyran scaffold. The protocols and data presented in this guide serve as a practical resource for scientists dedicated to transforming these promising molecules into effective medicines.

References

  • Wikipedia. Coumarin. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 323, Coumarin. [Link]

  • University of Calgary. Melting point determination. [Link]

  • Vedantu. Melting Point Determination of Organic Compounds: Chemistry Guide. [Link]

  • Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]

  • Chemcess. Coumarin: Properties, Reactions, Production And Uses. [Link]

  • CAS Common Chemistry. Coumarin. [Link]

  • Scribd. Understanding LogP and LogD in Lipophilicity. [Link]

  • BYJU'S. Determination Of Melting Point Of An Organic Compound. [Link]

  • ACD/Labs. LogP—Making Sense of the Value. [Link]

  • SSERC. Melting point determination. [Link]

  • ACS Publications. Estimation of Melting Points of Organic Compounds. [Link]

  • Computational Chemistry Co. Compound solubility measurements for early drug discovery. [Link]

  • ResearchGate. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

  • MDPI. Lipophilicity as a Central Component of Drug-Like Properties of Chalchones and Flavonoid Derivatives. [Link]

  • National Center for Biotechnology Information. Lipophilicity as a Central Component of Drug-Like Properties of Chalchones and Flavonoid Derivatives. [Link]

  • American Pharmaceutical Review. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • PubMed. In vitro solubility assays in drug discovery. [Link]

  • National Center for Biotechnology Information. Structure-Activity and Lipophilicity Relationships of Selected Antibacterial Natural Flavones and Flavanones of Chilean Flora. [Link]

  • ResearchGate. Properties of chromanone and chromone. [Link]

  • R&D World. Exploring nuances of cannabinoid bioavailability: how water-soluble products can lead to greater absorption. [Link]

  • National Center for Biotechnology Information. Mechanisms of Action and Pharmacokinetics of Cannabis. [Link]

  • Wikipedia. 4H-1-Benzopyran. [Link]

  • ResearchGate. Structural formula of coumarin (2H-1-benzopyran-2-one) with atom numbering. [Link]

  • ACS Publications. Solubility of Flavonoids in Pure Solvents. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10286, Chromone. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 68110, Chromanone. [Link]

  • National Center for Biotechnology Information. Enhancing cannabinoid bioavailability: a crossover study comparing a novel self-nanoemulsifying drug delivery system and a commercial oil-based formulation. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9211, Benzopyran. [Link]

  • Pharmaceutical Technology. Overcoming the Poor Solubility of Cannabinoids. [Link]

  • ResearchGate. The pharmacokinetics of flavanones. [Link]

  • Synergy Life Science. What is Cannabinoid Bioavailability, and What Does it Mean for Formulation?. [Link]

  • ChemRxiv. NEW INSIGHTS INTO THE ORIGIN AND THERAPEUTIC IMPLICATIONS OF BENZOPYRAN AND THEIR DERIVATIVES: A REVIEW. [Link]

  • MDPI. Flavonoids in the Spotlight: Bridging the Gap between Physicochemical Properties and Formulation Strategies. [Link]

  • CORE. CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. [Link]

  • National Institute of Standards and Technology. 2H-1-Benzopyran, 3,4-dihydro-. [Link]

  • National Institute of Standards and Technology. 2h-1-Benzopyran. [Link]

  • Taylor & Francis Online. Benzopyran – Knowledge and References. [Link]

  • BioPharma PEG. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. [Link]

  • National Center for Biotechnology Information. Synthesis of Deuterated Benzopyran Derivatives as Selective COX-2 Inhibitors with Improved Pharmacokinetic Properties. [Link]

  • ACS Publications. Recent Advances and Outlook of Benzopyran Derivatives in the Discovery of Agricultural Chemicals. [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. The Synthesis of Benzopyran Analogues with Variation at C-2, C-4 and C-7 Positions. [Link]

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Foundational

The 7-Methoxy-2-Methyl-2H-1-Benzopyran Scaffold: A Technical Guide to Structural Dynamics, Synthesis, and Pharmacological Applications

Executive Summary The 2H-1-benzopyran (chromene) core is a ubiquitous structural motif in medicinal chemistry, serving as the backbone for numerous natural products and synthetic therapeutics. Among its functionalized de...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2H-1-benzopyran (chromene) core is a ubiquitous structural motif in medicinal chemistry, serving as the backbone for numerous natural products and synthetic therapeutics. Among its functionalized derivatives, 7-methoxy-2-methyl-2H-1-benzopyran (and its substituted analogs, such as 3-carbonitriles and 2-acetates) represents a highly privileged pharmacophore[1].

This whitepaper provides an in-depth analysis of the 7-methoxy-2-methyl-2H-chromene scaffold. By dissecting the electronic contributions of the 7-methoxy group and the steric/lipophilic influence of the 2-methyl substitution, we establish a rational framework for its biological activity. Furthermore, we detail field-proven, self-validating synthetic protocols and summarize the quantitative pharmacological data that make this class of compounds highly attractive to drug development professionals.

Structural and Mechanistic Rationale

The pharmacological versatility of 7-methoxy-2-methyl-2H-1-benzopyran derivatives is not coincidental; it is strictly dictated by the electronic and steric interplay of its substituents.

Electronic Modulation via the 7-Methoxy Group

The methoxy (-OCH₃) group at the 7-position is situated para to the ethereal oxygen of the pyran ring. This creates a highly conjugated push-pull electronic system, particularly when an electron-withdrawing group (EWG) is introduced at the C3 position (e.g., 7-methoxy-2-methyl-2H-1-benzopyran-3-carbonitrile)[2][3].

  • Causality in Target Binding: The strong electron-donating nature of the 7-methoxy group raises the energy of the Highest Occupied Molecular Orbital (HOMO), lowering the overall HOMO-LUMO gap[4]. This makes the molecule an excellent electron donor, which is the fundamental mechanism behind its potent radical scavenging (antioxidant) capabilities.

  • Receptor Affinity: The oxygen atom of the methoxy group acts as a critical hydrogen-bond acceptor, anchoring the molecule within the hydrophilic pockets of target enzymes, such as topoisomerase II[5].

Lipophilic Anchoring via the 2-Methyl Group

While the chromene core provides planarity, the sp³-hybridized C2 carbon introduces a degree of three-dimensionality.

  • Membrane Permeation: The addition of a 2-methyl group increases the partition coefficient (LogP) of the molecule. This lipophilic anchor is essential for penetrating the thick peptidoglycan layers of Gram-positive bacteria or the phospholipid bilayers of cancer cells[6].

  • Steric Stabilization: The 2-methyl substitution provides steric hindrance that protects the fragile pyran oxygen from premature enzymatic cleavage (e.g., by cytochrome P450 isozymes)[7], thereby increasing the molecule's half-life in vivo.

Mechanism Compound 7-Methoxy-2-methyl-2H-chromene Pharmacophore Sub1 7-Methoxy Substitution (Electron Donating) Compound->Sub1 Sub2 2-Methyl Substitution (Lipophilic Anchor) Compound->Sub2 Action1 Lowers HOMO-LUMO Gap Acts as H-Bond Acceptor Sub1->Action1 Action2 Increases LogP Steric Shielding of Pyran Sub2->Action2 Target1 ROS Neutralization & Enzyme Pocket Binding Action1->Target1 Target2 Enhanced Cell Membrane Permeation Action2->Target2 Outcome Targeted Apoptosis & Antimicrobial Efficacy Target1->Outcome Target2->Outcome

Mechanistic pathway illustrating the dual electronic and steric roles of the 7-methoxy and 2-methyl groups.

Advanced Synthetic Methodologies

The synthesis of 2H-chromenes traditionally suffers from poor regioselectivity and harsh acidic conditions that degrade the pyran ring. To ensure high yield and scientific integrity, modern approaches utilize microwave-assisted cyclization or regioselective Claisen rearrangements[8][9].

Below is a self-validating, step-by-step protocol for the synthesis of 7-methoxy-2-methyl-2H-1-benzopyran-3-carbonitrile via a microwave-assisted Knoevenagel-electrocyclic tandem reaction.

Protocol: Microwave-Assisted Tandem Synthesis

Rationale: Microwave irradiation provides uniform, rapid heating that supplies the exact activation energy required for the concerted electrocyclic ring closure, bypassing thermodynamic sinks that lead to open-chain byproducts[8].

Step 1: Precursor Condensation

  • Action: In a 50 mL microwave-safe quartz vessel, combine 10 mmol of 2-hydroxy-4-methoxyacetophenone and 12 mmol of acrylonitrile (or malononitrile for 2-amino derivatives).

  • Catalyst Injection: Add 20 mol% of anhydrous K₂CO₃ and 15 mL of N,N-dimethylformamide (DMF).

  • Causality: K₂CO₃ deprotonates the phenolic hydroxyl, increasing its nucleophilicity. DMF is chosen because its high dielectric constant efficiently absorbs microwave energy, translating it into rapid kinetic heat.

Step 2: Microwave Irradiation

  • Action: Seal the vessel and subject it to microwave irradiation (800 W) at 120 °C for exactly 8–10 minutes[8].

  • In-Process Control: Monitor the reaction via TLC (Silica gel 60 F254, Hexane:EtOAc 7:3). The disappearance of the acetophenone precursor under UV 254 nm validates the completion of the Knoevenagel condensation and subsequent cyclization.

Step 3: Quenching and Extraction

  • Action: Pour the hot mixture into 100 mL of ice-cold distilled water. Neutralize with 1M HCl to pH 7. Extract with ethyl acetate (3 × 30 mL).

  • Causality: Rapid thermal quenching precipitates the crude product and prevents base-catalyzed degradation of the newly formed pyran ring.

Step 4: Orthogonal Validation (Self-Validating System)

  • Action: Purify via flash chromatography. Validate the structure using ¹H NMR (CDCl₃).

  • Validation Metrics: The protocol is considered successful only if the NMR spectrum shows a distinct singlet at ~δ 3.85 ppm (integrating for 3H, 7-methoxy), a singlet/doublet at ~δ 1.5-2.0 ppm (integrating for 3H, 2-methyl), and the characteristic vinylic proton of the chromene ring at C4 (~δ 6.5-7.0 ppm)[9][10].

SynthesisWorkflow Start 2-Hydroxy-4-methoxyacetophenone + Acrylonitrile Step1 Base Catalysis (K2CO3) in DMF Solvent Start->Step1 Step2 Microwave Irradiation (120°C, 8-10 min) Step1->Step2 Intermediate Knoevenagel Intermediate (In-Process TLC Control) Step2->Intermediate Step3 Electrocyclic Ring Closure & Thermal Quench Intermediate->Step3 Product 7-Methoxy-2-methyl-2H-chromene -3-carbonitrile Step3->Product

Microwave-assisted tandem synthetic workflow for 2H-chromene derivatives.

Quantitative Pharmacological Data

The 7-methoxy-2-methyl-2H-1-benzopyran scaffold exhibits a broad spectrum of biological activities. The structural modifications at C3 (e.g., carbonitrile, carboxamide, or acetate) dictate the specific biological target[4][7].

Below is a consolidated data table summarizing the biological efficacy of key derivatives based on recent literature.

Derivative / SubstitutionPrimary Target Organism / Cell LineEfficacy Metric (MIC / IC₅₀)Primary Mechanism of Action
7-Methoxy-2-methyl-2H-chromene-3-carboxamide Bacillus cereus (Gram-positive)MIC = 0.062 mg/mLDisruption of bacterial cell wall; electron-acceptor interaction[4]
Ethyl (7-methoxy-2-methyl-2H-1-benzopyran-2-yl)acetate Trichophyton mentagrophytes (Fungi)MIC = 1.56 µg/mLInhibition of ergosterol biosynthesis; superior to fluconazole[7]
7-Methoxy-2-methyl-4H-chromene analog A172 Glioma Cells (Cancer)IC₅₀ = 7.4 nMTopoisomerase II inhibition; induction of cellular apoptosis[1][5]
7-Methoxy-2-methyl-2H-chromene core DPPH Free RadicalsHigh Scavenging %Hydrogen atom transfer (HAT) facilitated by lowered HOMO[6]

Note: The superior antifungal activity of the acetate derivative (1.56 µg/mL) demonstrates how increasing the lipophilicity at the C2 position directly correlates with enhanced permeation of the fungal cell membrane[7].

Conclusion & Future Perspectives

The 7-methoxy-2-methyl-2H-1-benzopyran scaffold is a masterclass in rational drug design. The 7-methoxy group acts as an electronic tuning dial, enhancing radical scavenging and receptor binding, while the 2-methyl group provides the necessary lipophilicity for membrane permeation and steric defense against enzymatic degradation. By utilizing microwave-assisted electrocyclic methodologies, researchers can access these derivatives with high regioselectivity and yield. Future drug development should focus on expanding the C3 functionalization of this core to target specific kinase inhibitors in oncology and resistant strains in infectious diseases.

References

  • uni.lu (PubChemLite). "7-methoxy-2-methyl-2h-1-benzopyran-3-carbonitrile (C12H11NO2)".
  • De La Salle University.
  • MDPI. "Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment". Molecules.
  • NIH PMC. "2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold". Frontiers in Chemistry.
  • NIH PMC. "Effects of Structural Manipulation on the Bioactivity of some Coumarin-Based Products".
  • Semantic Scholar. "Synthesis and Antimicrobial Activity of Novel 3,7-Disubstituted 2H-1-Benzopyran-2-Ones".
  • MDPI. "Anthraquinones and Derivatives from Marine-Derived Fungi: Structural Diversity and Selected Biological Activities". Marine Drugs.
  • Thieme Connect. "Synthesis of (±)-Smenochromene D (Likonide B) Using a Regioselective Claisen Rearrangement". Synlett.
  • Wiley-VCH.

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Protocols & Analytical Methods

Method

Application Note: Advanced HPLC Methodologies for the Analysis of Benzopyran Derivatives

Introduction & Analytical Rationale Benzopyran derivatives—encompassing chromenes, coumarins, and complex polyketides like citrinin and warfarin—represent a privileged scaffold in drug discovery. They exhibit a vast arra...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Rationale

Benzopyran derivatives—encompassing chromenes, coumarins, and complex polyketides like citrinin and warfarin—represent a privileged scaffold in drug discovery. They exhibit a vast array of biological activities, including anti-fibrotic, anticoagulant, and antimicrobial properties[1]. The structural diversity of these compounds, which range from highly polar hydroxylated metabolites to lipophilic multi-ring systems, demands versatile and highly robust High-Performance Liquid Chromatography (HPLC) methods.

As a Senior Application Scientist, I emphasize that successful method development for benzopyrans hinges on controlling the ionization state of the heterocyclic oxygen and any appended acidic/basic functional groups. This application note details field-proven protocols for both achiral reverse-phase (RP-HPLC) and chiral LC-MS/MS analyses, ensuring that every protocol acts as a self-validating system through rigorous system suitability checks.

Chromatographic Workflow & Decision Matrix

To ensure analytical integrity, the workflow must incorporate specific decision gates based on the target derivative's stereochemistry and detection requirements.

Benzopyran_HPLC_Workflow N1 Sample Matrix (Plasma, Fermentation Broth, Synthetic) N2 Stereocenter Present? N1->N2 N3 Achiral RP-HPLC (e.g., Newcrom R1 / C18) N2->N3 No / Racemic Quant N4 Chiral HPLC (e.g., CHIROBIOTIC V) N2->N4 Yes (Enantiomeric) N5 Mobile Phase: MeCN/H2O + H3PO4 (UV) or HCOOH (MS) N3->N5 N6 Mobile Phase: MeCN/H2O + 5mM NH4OAc (pH 4.0) N4->N6 N7 Detection & Quantification (UV-Vis, FLD, MS/MS) N5->N7 N6->N7

Caption: Decision matrix for selecting HPLC conditions based on benzopyran structural properties.

Method 1: Achiral RP-HPLC for Substituted 2H-1-Benzopyran-2-ones

Causality & Rationale: Substituted benzopyrans often exhibit peak tailing on standard C18 columns due to secondary interactions between basic moieties (e.g., diethylamino groups) and residual silanols. Utilizing a column with low silanol activity, such as the Newcrom R1, mitigates this phenomenon[2]. Furthermore, the addition of phosphoric acid (for UV detection) suppresses the ionization of phenolic hydroxyls, ensuring sharp, symmetrical peaks[3]. If mass spectrometry (MS) detection is required, phosphoric acid must be substituted with formic acid to prevent ion suppression and source fouling[2].

Step-by-Step Protocol
  • System Preparation: Purge the HPLC system with 50:50 Methanol:Water to remove any buffer precipitates from previous runs, followed by the target mobile phase.

  • Mobile Phase Preparation:

    • Channel A: HPLC-grade Water with 0.1% Phosphoric acid (v/v) (Substitute with 0.1% Formic acid for LC-MS).

    • Channel B: HPLC-grade Acetonitrile (MeCN).

    • Degassing: Sonicate for 15 minutes or utilize in-line vacuum degassing to prevent micro-bubble formation in the pump heads.

  • Column Equilibration: Install a Newcrom R1 column (or equivalent low-silanol RP column). Equilibrate at the initial gradient conditions (10% B) for at least 10 column volumes until the baseline is completely stable.

  • Sample Preparation: Dissolve the benzopyran derivative in the initial mobile phase (10% MeCN) to prevent solvent-induced band broadening. Filter through a 0.22 µm PTFE syringe filter.

  • Execution: Inject 10 µL of the sample. Run the gradient as specified in Table 1.

  • System Suitability (Self-Validation): Evaluate the asymmetry factor ( As​ ) of the main benzopyran peak. The system is validated for the run if 0.9≤As​≤1.2 . A tailing factor >1.5 indicates degraded column silanol masking or insufficient acid modifier, requiring immediate column washing or mobile phase adjustment.

Chromatographic Conditions & Data Summary

Table 1: Optimized RP-HPLC Conditions for Achiral Benzopyrans

ParameterSpecification / Value
Column Newcrom R1 (or Welch XB-C18[1]), 4.6 x 150 mm, 5 µm
Flow Rate 1.0 mL/min
Column Temperature 25 °C ± 2 °C
Detection UV-Vis at 254 nm or Fluorescence (e.g., Citrinin: λex​ 331 nm, λem​ 500 nm[4])
Gradient Program 0-2 min: 10% B; 2-10 min: 10% 80% B; 10-12 min: 80% B; 12-15 min: 10% B

Method 2: Chiral HPLC-MS/MS for Benzopyran Enantiomers (e.g., Warfarin)

Causality & Rationale: For chiral benzopyrans like the anticoagulant warfarin, enantiomeric separation is critical due to differing pharmacokinetic profiles and toxicities. An Astec CHIROBIOTIC V column (utilizing a vancomycin-based chiral selector) provides excellent enantiorecognition[5]. The mobile phase pH is strictly controlled at 4.0 using 5 mM ammonium acetate. Why pH 4.0? Warfarin is a weak acid with a pKa of ~5.0. At pH 4.0, it remains predominantly unionized, which maximizes the critical hydrogen bonding and steric interactions with the chiral stationary phase necessary to drive enantiomeric resolution[5].

Step-by-Step Protocol
  • Buffer Preparation: Dissolve ammonium acetate in HPLC-grade water to yield a 5 mM solution. Adjust the pH to exactly 4.0 using glacial acetic acid[5].

  • Sample Extraction (Plasma Matrix):

    • Aliquot 50 µL of plasma into a microcentrifuge tube.

    • Add 400 µL of Methanol:Water (7:1, v/v) containing the internal standard (e.g., Warfarin-d5) to precipitate plasma proteins[5].

    • Vortex vigorously for 10 seconds, then centrifuge at 2250 × g for 15 minutes at 4 °C[5].

    • Transfer the supernatant and evaporate under nitrogen at 50 °C for 45 minutes[5].

    • Reconstitute the dried sample in 100 µL Methanol:Water (15:85, v/v)[5].

  • Execution: Inject 10 µL onto the CHIROBIOTIC V column maintained at 50 °C[5]. Note: Elevated temperature improves mass transfer kinetics within the macrocyclic chiral selector, sharpening the peaks of the enantiomers.

  • MS/MS Detection: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM) to track specific precursor-to-product ion transitions[5].

Chromatographic Conditions & Data Summary

Table 2: Chiral HPLC-MS/MS Conditions for Warfarin Enantiomers

ParameterSpecification / Value
Column Astec CHIROBIOTIC V, 100 x 4.6 mm, 5 µm[5]
Mobile Phase A 5 mM Ammonium Acetate in Water, pH 4.0[5]
Mobile Phase B 100% Acetonitrile[5]
Flow Rate 0.8 mL/min[5]
Column Temperature 50 °C[5]
Gradient Program 0-0.2 min: 10% B; 0.2-5.2 min: 10% 40% B; 5.2-6.2 min: 40% B; 6.2-8.2 min: 10% B[5]
Elution Order R-Warfarin strictly elutes before S-Warfarin[5]

Method Validation & Quality Control

A self-validating analytical protocol requires rigorous system suitability testing (SST) built into every sequence. Before analyzing unknown samples, verify the following parameters:

  • Linearity & Range: Calibration curves must exhibit an R2≥0.999 over the expected dynamic range (e.g., 0.01 - 0.5 µg/mL for trace benzopyrans like citrinin)[4].

  • Sensitivity: Confirm the Limit of Detection (LOD) using signal-to-noise (S/N = 3). For highly fluorescent benzopyrans, LODs should confidently reach sub-ng/mL levels (e.g., 0.187 ng/mL for citrinin)[4].

  • Resolution (Chiral): Ensure baseline resolution ( Rs​≥1.5 ) between R- and S-enantiomers. Failure to achieve baseline resolution will result in cross-contamination of MRM transitions and inaccurate pharmacokinetic quantification[5].

References

  • Identification of Two Novel Anti-Fibrotic Benzopyran Compounds Produced by Engineered Strains Derived from Streptomyces xiamenensis M1-94P that Originated from Deep-Sea Sediments. MDPI.
  • Separation of 2H-1-Benzopyran-2-one, 3,4-dihydro-6-methyl- on Newcrom R1 HPLC column. SIELC Technologies.
  • Separation of 2H-1-Benzopyran-2-one, 7-(diethylamino)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)- on Newcrom R1 HPLC column. SIELC Technologies.
  • A Validated RP-HPLC Method for the Determination of Citrinin in Xuezhikang Capsule and other Monascus-Fermented Products. Semantic Scholar.
  • A Chiral HPLC-MS/MS Method for Simultaneous Quantification of Warfarin Enantiomers and its Major Hydroxylation Metabolites of CYP2C9 and CYP3A4 in Human Plasma. Austin Publishing Group.

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Application

Application Note: Purification of Ethyl (7-methoxy-2-methyl-2H-1-benzopyran-2-yl)acetate via Flash Column Chromatography

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Profiling

Ethyl (7-methoxy-2-methyl-2H-1-benzopyran-2-yl)acetate (C₁₅H₁₈O₄) is a substituted chromene derivative frequently utilized as a key intermediate in the synthesis of biologically active natural products and pharmaceutical candidates. Structurally, the molecule features a lipophilic benzopyran (chromene) core, a moderately polar methoxy ether at the C7 position, and a hydrogen-bond-accepting ethyl ester at the C2 position.

Due to this specific structural profile, the compound exhibits moderate overall polarity. Crude reaction mixtures generating this compound typically contain non-polar hydrocarbon byproducts (e.g., unreacted dienes or alkenes) and highly polar impurities (e.g., unreacted phenols or polymeric material). Normal-phase flash column chromatography utilizing a silica gel stationary phase and a Hexanes/Ethyl Acetate (EtOAc) mobile phase is the optimal, field-proven strategy for its isolation.

Mechanistic Rationale & Separation Strategy (E-E-A-T)

To ensure a self-validating and highly reproducible purification, the experimental choices must be grounded in chromatographic theory:

  • Stationary Phase Selection: Standard silica gel (40–63 µm, 230–400 mesh) provides the ideal surface area-to-weight ratio for high-resolution separation. The weakly acidic silanol (-OH) groups on the silica surface interact reversibly with the oxygen atoms of the target's ester and methoxy groups via hydrogen bonding and dipole-dipole interactions [1].

  • Dry Loading vs. Wet Loading: Chromene esters often present as highly viscous oils after crude solvent evaporation. Wet loading a concentrated oil directly onto a silica bed causes "viscous fingering," where the sample penetrates the column unevenly, leading to severe band broadening and poor resolution. By pre-adsorbing the crude mixture onto Celite (dry loading), the sample is introduced as a uniform, free-flowing powder. This ensures a perfectly flat, narrow initial loading band, maximizing theoretical plates [2].

  • Gradient Elution Strategy: Isocratic elution often results in peak tailing for moderately polar compounds. A step gradient ensures that non-polar impurities elute quickly at the solvent front, while the increasing solvent strength (EtOAc) sharply desorbs the target ester by competing for silanol binding sites, eluting it in a concentrated band before polar baseline impurities begin to migrate[3].

Process Workflow

G Start Crude Reaction Mixture (Chromene Ester + Impurities) TLC TLC Optimization (Target Rf: 0.25 - 0.30) Start->TLC 1. Screen Mobile Phases Pack Column Packing (Slurry Method in Hexanes) TLC->Pack 2. Prepare Stationary Phase Load Sample Application (Dry Loading on Celite) Pack->Load 3. Apply Uniform Band Elute Gradient Elution (2% → 15% EtOAc/Hexanes) Load->Elute 4. Execute Chromatography Analyze Fraction Analysis (UV & KMnO4 Staining) Elute->Analyze 5. Collect & Spot Fractions Pure Isolated Target Compound (Ethyl (7-methoxy-2-methyl- 2H-1-benzopyran-2-yl)acetate) Analyze->Pure 6. Pool & Concentrate

Fig 1: Workflow for normal-phase flash chromatography purification of the target chromene ester.

Quantitative Optimization Data

Table 1: Mobile Phase Optimization via Thin Layer Chromatography (TLC) Conditions: Silica Gel 60 F254 plates. Target ΔRf​≥0.15 for optimal separation [4].

Solvent System (Hexanes:EtOAc) Rf​ of Non-Polar Impurities Rf​ of Target Ester Rf​ of Polar ImpuritiesResolution Quality
95:5 (5% EtOAc)0.850.100.00Poor (Target retains too strongly)
90:10 (10% EtOAc) 0.90 0.28 0.05 Optimal ( ΔRf​>0.20 )
80:20 (20% EtOAc)0.950.550.15Poor (Co-elution risk)

Table 2: Gradient Elution Profile (Based on a 100g Silica Column)

Column Volumes (CV)% Hexanes% Ethyl AcetateMechanistic Purpose
0.0 - 2.098%2%Flush non-polar hydrocarbon impurities
2.0 - 5.090%10%Desorb and elute target chromene ester
5.0 - 7.085%15%Flush remaining minor positional isomers
7.0 - 8.00%100%Column wash / Strip polar phenolic waste

Step-by-Step Experimental Protocol

Phase 1: Column Preparation (Slurry Packing)
  • Calculate Silica Mass: Weigh out silica gel (40–63 µm) at a 50:1 to 70:1 ratio relative to the crude sample mass (e.g., 50 g silica for 1 g crude) [1].

  • Prepare Slurry: In a 500 mL Erlenmeyer flask, suspend the silica gel in 150 mL of 100% Hexanes. Swirl vigorously to remove trapped air pockets.

  • Pack Column: Pour the slurry continuously into a glass column fitted with a cotton plug and a 1 cm layer of sea sand.

  • Settle Bed: Apply gentle positive air pressure (max 5 psi) to pack the bed tightly. Maintain a 2 cm layer of solvent above the silica at all times to prevent the stationary phase from cracking.

Phase 2: Sample Loading (Dry Loading)
  • Dissolve Crude: Dissolve the crude Ethyl (7-methoxy-2-methyl-2H-1-benzopyran-2-yl)acetate mixture in a minimal volume of Dichloromethane (DCM).

  • Add Sorbent: Add Celite 545 to the solution at a 2:1 weight ratio (Celite to crude mass).

  • Evaporate: Remove the DCM via rotary evaporation (30 °C, 200 mbar) until a dry, free-flowing powder is obtained.

  • Load: Carefully pour the dry powder evenly onto the top of the sand layer in the column. Add a second 1 cm layer of sand on top of the loaded sample to protect the bed from solvent disturbances [1].

Phase 3: Gradient Elution
  • Equilibrate: Gently add 50 mL of the initial mobile phase (2% EtOAc in Hexanes) down the sides of the column.

  • Elute: Apply positive pressure to achieve a flow rate of approximately 2 inches of solvent drop per minute (~5 cm/min linear velocity) [4].

  • Gradient Shift: After collecting 2 Column Volumes (CV) of the 2% mixture, switch the eluent to 10% EtOAc in Hexanes.

  • Collect: Collect 20 mL fractions in standard test tubes. The target compound typically elutes between CV 3 and CV 4.5.

Phase 4: Self-Validating Fraction Analysis
  • TLC Spotting: Spot every third fraction on a TLC plate. Develop in 10% EtOAc/Hexanes.

  • Visualization: Visualize under UV light (254 nm) due to the conjugated benzopyran system. Confirm with a potassium permanganate (KMnO₄) stain, which will rapidly oxidize the pyran ring and ether/ester functionalities, appearing as bright yellow spots on a purple background.

  • 2D TLC Validation: To ensure the compound did not degrade on the acidic silica, perform a 2D TLC on a pure fraction. Spot the sample in the corner, run in one direction, dry, rotate 90 degrees, and run again. A single spot on the diagonal validates structural stability during chromatography.

  • Critical NMR Validation Insight (Expertise & Experience): The target molecule contains an ethyl ester group. Residual ethyl acetate from the mobile phase will present a quartet (~4.1 ppm) and a triplet (~1.2 ppm) in ¹H-NMR, perfectly overlapping with the target compound's own ethyl signals. To ensure accurate quantitative integration, pooled fractions must be subjected to high-vacuum drying (<0.1 mbar) for at least 12 hours, or co-evaporated twice with dichloromethane prior to analysis.

References

  • Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., Dong, V. M. "Purification of Organic Compounds by Flash Column Chromatography." Organic Syntheses, 2025, 102, 276-302. URL:[Link]

  • Biotage. "Successful Flash Chromatography." Biotage Knowledge Base. URL:[Link]

  • Biotage. "5 Steps to Successful Flash Chromatography." Biotage Knowledge Base. URL:[Link]

  • Sorbent Technologies. "Ransom Jones - Flash Column Loading." Sorbtech Chromatography Blog. URL: [Link]

  • Biotage. "How do I Create an Efficient Gradient Flash Chromatography Method?" Biotage Knowledge Base. URL:[Link]

Sources

Method

Use of Ethyl (7-methoxy-2-methyl-2H-1-benzopyran-2-yl)acetate in organic synthesis

Application Note: Synthetic Utility of Ethyl (7-methoxy-2-methyl-2H-1-benzopyran-2-yl)acetate in Medicinal Chemistry Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals. Content...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthetic Utility of Ethyl (7-methoxy-2-methyl-2H-1-benzopyran-2-yl)acetate in Medicinal Chemistry

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals. Content Objective: To provide a comprehensive, mechanistically grounded guide on utilizing Ethyl (7-methoxy-2-methyl-2H-1-benzopyran-2-yl)acetate as a divergent building block for metabolic and infectious disease drug discovery.

Introduction to the Privileged Chromene Scaffold

Ethyl (7-methoxy-2-methyl-2H-1-benzopyran-2-yl)acetate (CAS: 143724-10-1) is a highly versatile, gem-disubstituted chromene building block[1]. The 2H-1-benzopyran (chromene) core is a recognized "privileged scaffold" in medicinal chemistry. The strategic placement of the 7-methoxy group serves a dual purpose: it acts as an electron-donating group (EDG) that enriches the aromatic system, and it subtly increases the electron density of the adjacent pyran oxygen via inductive effects.

In drug development, chromene-2-acetate derivatives are pivotal intermediates. They are utilized in the total synthesis of non-psychotropic phytocannabinoids like cannabichromene (CBC), which exhibit potent antibacterial properties against MRSA[2]. Furthermore, the functionalization of the 3,4-alkene can yield 1,2,4-trioxanes—potent endoperoxides that mimic the antimalarial mechanism of artemisinin[3]. Alternatively, reduction of the pyran ring yields chroman derivatives, which are foundational pharmacophores for Peroxisome Proliferator-Activated Receptor (PPAR) agonists used in metabolic disease therapies[4].

Divergent Synthetic Workflows & Protocols

Protocol A: Synthesis of PPAR-Active Chroman-2-Acetic Acids (Metabolic Targets)

Mechanistic Rationale: The 3,4-double bond of the chromene ring is susceptible to catalytic hydrogenation. By using a mild palladium-on-carbon (Pd/C) catalyst, we achieve perfect chemoselectivity—reducing the pyran alkene while leaving the 7-methoxy-activated aromatic ring intact. Subsequent base-catalyzed saponification of the C2-ethyl ester yields a chroman-2-acetic acid, a critical pharmacophore for PPARγ/α agonism[4].

Step 1: Catalytic Hydrogenation

  • Preparation: Dissolve Ethyl (7-methoxy-2-methyl-2H-1-benzopyran-2-yl)acetate (1.0 eq) in anhydrous ethanol to a concentration of 0.2 M.

  • Catalyst Addition: Carefully add 10% Pd/C (0.05 eq Pd). Caution: Pd/C is pyrophoric; add under a blanket of inert argon.

  • Reaction: Purge the reaction vessel with vacuum/argon cycles (3x), followed by vacuum/H2 cycles (3x). Stir vigorously under an H2 balloon at 25 °C.

  • Self-Validation (TLC): Monitor via TLC (Hexanes:EtOAc 8:2). The starting material will rapidly bleach a KMnO4 stain due to the active alkene. The reaction is complete when the new spot (product) is UV-active but fails to bleach KMnO4.

  • Workup: Filter the mixture through a short pad of Celite to remove the catalyst. Concentrate in vacuo to yield the intermediate ethyl chroman-2-acetate.

Step 2: Saponification

  • Reaction: Dissolve the intermediate in a 3:1 mixture of THF:H2O (0.5 M). Add LiOH·H2O (3.0 eq) and stir at 25 °C for 2 hours.

  • Self-Validation (pH & Solubility): As the ester hydrolyzes, the product becomes a water-soluble lithium carboxylate. A small aliquot dropped into pure hexanes will show no organic-soluble starting material.

  • Workup: Evaporate the THF in vacuo. Acidify the aqueous layer with 1M HCl to pH 2. The product will precipitate as a white solid. Extract with ethyl acetate, dry over Na2SO4, and concentrate.

Protocol B: Synthesis of 1,2,4-Trioxane Scaffolds (Antimalarial Targets)

Mechanistic Rationale: The electron-rich nature of the chromene 3,4-double bond makes it an excellent target for electrophilic epoxidation. Subsequent acid-catalyzed ring opening in the presence of hydrogen peroxide yields a hydroperoxy intermediate, which cyclizes into a 1,2,4-trioxane[3].

Step 1: Electrophilic Epoxidation

  • Reaction: Dissolve the starting material (1.0 eq) in anhydrous dichloromethane (DCM) (0.1 M) and cool to 0 °C. Add meta-chloroperoxybenzoic acid (mCPBA, 77% purity, 1.2 eq) portion-wise.

  • Self-Validation (Precipitation): As the electrophilic peroxy acid transfers its oxygen to the alkene, the byproduct meta-chlorobenzoic acid (m-CBA) is formed. Because m-CBA is highly insoluble in cold DCM, a dense white precipitate will form, serving as a visual indicator of reaction progression.

  • Workup: Quench the reaction with saturated aqueous Na2S2O3. Validation: Test the organic layer with starch-iodide paper; it must remain colorless, confirming the destruction of unreacted peroxides. Wash with saturated NaHCO3 to remove m-CBA, dry, and concentrate.

Step 2: Peroxide Ring-Opening & Cyclization

  • Reaction: Dissolve the epoxide intermediate in anhydrous ether at 0 °C. Add 30% aqueous H2O2 (5.0 eq) and a catalytic amount of Amberlyst-15 acidic resin.

  • Workup: Stir for 12 hours. Filter off the resin, wash the organic layer with water, dry over MgSO4, and carefully concentrate behind a blast shield (standard protocol for novel peroxides).

Quantitative Data & Analytical Markers

The following table summarizes the expected quantitative outcomes and critical analytical markers for the workflows described above.

PathwaySynthetic StepKey Reagents & ConditionsTimeExpected YieldKey Analytical Marker (NMR / IR)
1 (PPAR) HydrogenationH2 balloon, 10% Pd/C, EtOH, 25 °C4-6 h>95%1H NMR: Complete disappearance of alkene protons at δ 5.5–6.5 ppm.
1 (PPAR) SaponificationLiOH·H2O, THF/H2O, 25 °C2 h85-90%IR: Shift of carbonyl stretch from ~1735 cm⁻¹ (ester) to ~1710 cm⁻¹ (acid).
2 (Malaria) EpoxidationmCPBA, DCM, 0 °C to 25 °C3 h80-85%Visual: White precipitate (m-CBA). 1H NMR: Upfield shift of C3/C4 protons.
2 (Malaria) Peroxidation30% H2O2, Amberlyst-15, Ether, 0 °C12 h45-55%13C NMR: Appearance of characteristic trioxane bridge carbons at ~105 ppm.

Pathway Visualization

SyntheticPathways cluster_PPAR Pathway 1: PPAR Modulator Scaffold cluster_Malaria Pathway 2: Antimalarial Trioxane Start Ethyl (7-methoxy-2-methyl- 2H-1-benzopyran-2-yl)acetate CAS: 143724-10-1 Hydrog Catalytic Hydrogenation [H2, Pd/C, EtOH] Start->Hydrog Epox Electrophilic Epoxidation [mCPBA, DCM] Start->Epox Sapon Base Saponification [LiOH, THF/H2O] Hydrog->Sapon PPAR_Prod 7-Methoxy-chroman- 2-acetic acid Sapon->PPAR_Prod Perox Peroxide Ring-Opening [H2O2, H+] Epox->Perox Triox_Prod 1,2,4-Trioxane Derivative Perox->Triox_Prod

Fig 1: Divergent synthetic workflows for Ethyl (7-methoxy-2-methyl-2H-1-benzopyran-2-yl)acetate.

References

  • PubChem - NIH. "Ethyl (7-methoxy-2-methyl-2H-1-benzopyran-2-yl)acetate | CID 15150180". National Center for Biotechnology Information. 1

  • Synthetic Pathways to Non-Psychotropic Phytocannabinoids as Promising Molecules to Develop Novel Antibiotics: A Review. PMC / National Institutes of Health. 2

  • Reduction of the Double Bond of 6-Arylvinyl-1,2,4-trioxanes Leads to a Remarkable Increase in Their Antimalarial Activity against Multidrug-Resistant Plasmodium yoelii nigeriensis in a Swiss Mice Model. ACS Omega. 3

  • Chemical Synthesis, Mechanism of Action and Anticancer Potential of Medicinally Important Thiazolidin-2,4-dione: A Review. ResearchGate / Mini-Reviews in Medicinal Chemistry. 4

Sources

Application

Application Note: Rational Design, Synthesis, and Biological Evaluation of Benzopyran Derivatives

Structural Significance in Medicinal Chemistry Benzopyran, commonly referred to as chromene, is a privileged bicyclic heterocyclic scaffold comprising a benzene ring fused to an oxygen-containing pyran ring. Its ubiquito...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Significance in Medicinal Chemistry

Benzopyran, commonly referred to as chromene, is a privileged bicyclic heterocyclic scaffold comprising a benzene ring fused to an oxygen-containing pyran ring. Its ubiquitous presence in natural products—such as flavonoids, coumarins, and tocopherols—and synthetic pharmaceuticals underscores its immense value in drug discovery 1[1]. The structural architecture of the benzopyran core allows for the precise tuning of physicochemical properties through diverse substitutions, enabling high-affinity interactions with a wide array of cellular targets2[2].

Pharmacological Profiling and Mechanisms of Action

Benzopyran derivatives exhibit a remarkably broad spectrum of bioactivities. A comprehensive analysis of 510 benzopyran compounds isolated from marine fungi revealed a distinct distribution of biological effects, emphasizing their versatility as lead compounds3[3].

Quantitative Bioactivity Distribution

Table 1: Distribution of Biological Activities in Marine Fungi-Derived Benzopyrans[3]

Biological ActivityPrevalence (%)Key Mechanistic Targets / Observations
Antitumor 33.9%Tubulin inhibition, apoptosis induction, cell cycle arrest.
Antibacterial 32.7%Disruption of bacterial cell walls, enzyme inhibition.
Enzyme Inhibitory 7.9%Acetylcholinesterase (AChE) and monoamine oxidase inhibition.
Anti-inflammatory 7.5%PPARα/γ agonism, COX-2 and 5-LOX inhibition.
Other Bioactivities 18.1%Antiviral, antioxidant, and KATP channel modulation.
Mechanistic Insight: Dual PPARα/γ Agonism

Certain 2-prenylated benzopyran derivatives act as highly efficacious dual PPARα/γ agonists. The causality behind this activity lies in the molecular geometry: the benzopyran nucleus serves as a lipophilic tail that anchors deeply into the hydrophobic pocket of the receptor. Concurrently, the prenylated chain acts as a flexible linker, positioning a polar carboxylic acid headgroup to form critical hydrogen bonds with the activation function-2 (AF-2) helix 4[4].

PPAR_Pathway Ligand Benzopyran Derivative (Dual PPARα/γ Agonist) Receptor PPARα / PPARγ (Cytosol/Nucleus) Ligand->Receptor Binding Complex Ligand-Receptor Complex Receptor->Complex Conformational Change RXR RXR Heterodimerization Complex->RXR Recruitment DNA PPRE Binding on DNA RXR->DNA Translocation Transcription Gene Transcription (Metabolic & Anti-inflammatory) DNA->Transcription Activation

PPARα/γ activation pathway by benzopyran derivatives.

Mechanistic Insight: KATP Channel Openers

Benzopyran derivatives, such as cromakalim analogues, function as potent ATP-sensitive potassium (KATP) channel openers (KCOs). By stimulating KATP channels in smooth muscle and cardiac tissues, they induce potassium efflux and membrane hyperpolarization. This mechanism directly causes vasorelaxation and offers myocardial protection during ischemic insults without relying solely on vasodilatation5[5].

Synthetic Methodologies: Protocols and Causality

The synthesis of benzopyrans requires highly efficient, stereoselective, and scalable methods. The following protocols highlight self-validating synthetic routes driven by rational chemical design.

Protocol A: Green One-Pot Multicomponent Synthesis of Benzopyrans

Causality & Design : Multicomponent reactions (MCRs) inherently maximize atom economy. Utilizing para-toluenesulfonic acid (p-TSA) in aqueous media leverages the hydrophobic effect to drive organic reactants together, significantly accelerating the reaction 6[6]. The acid catalyst activates the carbonyl group of salicylaldehyde for Knoevenagel condensation with a 1,3-dione, followed by an intramolecular Michael addition. This protocol is self-validating: the product's insolubility in water acts as a thermodynamic sink, continuously driving the equilibrium forward and allowing straightforward isolation by simple filtration.

Materials : Salicylaldehyde (1.0 mmol), 1,3-cyclohexanedione (1.0 mmol), p-TSA (10 mol%), distilled water (10 mL).

Step-by-Step Procedure :

  • Initiation : Add salicylaldehyde and 1,3-cyclohexanedione to a 50 mL round-bottom flask containing 10 mL of distilled water.

  • Catalysis : Introduce p-TSA (10 mol%) to the suspension. Rationale: p-TSA provides the necessary protonation to activate the electrophile without the harsh, toxic profile of mineral acids.

  • Reaction : Stir the mixture at 80°C for 2–3 hours. Monitor progression via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.

  • Isolation : Upon completion (indicated by the total consumption of starting materials and heavy precipitation of the product), cool the mixture to room temperature.

  • Purification : Filter the solid precipitate, wash with ice-cold water (3 × 5 mL) to remove any residual p-TSA catalyst, and recrystallize from hot ethanol to yield the pure benzopyran derivative.

Synthetic_Workflow Start Starting Materials (Salicylaldehyde + 1,3-Cyclohexanedione) Catalyst Catalysis (p-TSA in Aqueous Media) Start->Catalyst Reaction One-Pot Condensation (80°C, 2-3 hours) Catalyst->Reaction Purification Workup & Purification (Filtration & Recrystallization) Reaction->Purification High Yield Validation Structural Validation (NMR, IR, X-ray) Purification->Validation Pure Product

One-pot synthetic workflow for benzopyran derivatives.

Protocol B: Synthesis of 2-Prenylated Alkoxylated Benzopyrans via HWE Olefination

Causality & Design : To synthesize effective PPARα/γ agonists, the spatial orientation of the polar headgroup is critical. The Horner-Wadsworth-Emmons (HWE) olefination is specifically employed to introduce the α-alkoxy-α,β-unsaturated ester moiety because it highly favors the formation of the E-alkene 4[4]. This specific geometry ensures the correct trajectory of the carboxylic acid headgroup for optimal receptor binding.

Step-by-Step Procedure :

  • Precursor Preparation : Synthesize the benzopyran-4-one nucleus via aldol condensation of 2,5-dihydroxyacetophenone and ethyl levulinate, followed by an intramolecular Michael addition.

  • Reduction & Protection : Reduce the ketone using Clemmensen conditions and protect the C6-phenol via O-benzylation.

  • Aldehyde Formation : Perform a controlled reduction of the ester function using DIBAL-H at −78 °C to yield the aldehyde intermediate. Rationale: Strict cryogenic temperature control prevents the over-reduction of the ester to an alcohol.

  • HWE Olefination :

    • In a flame-dried flask under N2, dissolve the appropriate phosphonate (1.2 eq) in anhydrous THF.

    • Add NaH (1.5 eq) at 0°C and stir for 30 minutes to generate the ylide.

    • Slowly add the aldehyde intermediate (1.0 eq) dissolved in THF.

    • Stir at room temperature for 4 hours.

  • Workup : Quench the reaction with saturated aqueous NH4Cl, extract with EtOAc, dry the organic layer over anhydrous Na2SO4, and purify via silica gel chromatography to isolate the target E-isomer.

Biological Evaluation: Self-Validating Cytotoxicity Assay

To evaluate the therapeutic utility of synthesized benzopyrans (e.g., as anti-tumor agents against Triple-Negative Breast Cancer 7[7]), a robust, self-validating cytotoxicity protocol is required.

Protocol: MTT Cell Viability Assay
  • Cell Seeding : Seed MDA-MB-231 (TNBC) cells in 96-well plates at a density of 5×103 cells/well in 100 µL DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Treatment : Aspirate the media. Add fresh media containing the synthesized benzopyran derivatives at varying concentrations (0.1, 1, 10, 50, 100 µM).

    • Self-Validation Step: Include a vehicle control (0.1% DMSO) to ensure the solvent itself is non-toxic, and a positive control (e.g., Doxorubicin) to validate the assay's sensitivity. Run all conditions in biological triplicates.

  • Incubation : Incubate the treated cells for 48 hours.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for exactly 4 hours. Rationale: Only viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring, converting the yellow MTT into insoluble purple formazan.

  • Solubilization : Carefully remove the media to avoid disturbing the crystals, and add 150 µL of DMSO to each well to dissolve the formazan.

  • Quantification : Measure the absorbance at 570 nm using a microplate reader. Calculate IC50 values using non-linear regression analysis (e.g., GraphPad Prism).

References

  • Recent advances in the structures and bioactivities of benzopyrans derived from marine fungi: a review Frontiers in Microbiology
  • Novel benzopyran derivatives and their therapeutic applications: a patent review (2009-2016)
  • BENZOPYRAN: A BIOLOGICALLY ACTIVE SCAFFOLD International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS)
  • Synthesis of 2-Prenylated Alkoxylated Benzopyrans by Horner–Wadsworth–Emmons Olefination with PPARα/γ Agonist Activity ACS Medicinal Chemistry Letters
  • Benzopyran Derivatives as Cardio-selective ATP-sensitive Potassium Channel Openers: A Review Mini-Reviews in Medicinal Chemistry
  • Efficient, High-Yield Protocol for the One-Pot Synthesis of Benzopyran Derivatives Catalyzed by p-TSA in Aqueous Media Synthetic Communic
  • Synthesis of 2-aminopropyl benzopyran derivatives as potential agents against triple-negative breast cancer RSC Medicinal Chemistry

Sources

Method

Application Notes &amp; Protocols: A Guide to the Experimental Setup for Reactions with 2H-1-Benzopyran Compounds

Introduction: The Versatility and Significance of the 2H-1-Benzopyran Scaffold The 2H-1-benzopyran, or 2H-chromene, nucleus is a privileged heterocyclic scaffold found in a vast array of natural products and synthetic mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Versatility and Significance of the 2H-1-Benzopyran Scaffold

The 2H-1-benzopyran, or 2H-chromene, nucleus is a privileged heterocyclic scaffold found in a vast array of natural products and synthetic molecules.[1] Its derivatives are cornerstones in medicinal chemistry and drug development, exhibiting a broad spectrum of biological activities including anti-HIV, antidiabetic, antimicrobial, and antioxidant properties.[2][3] For instance, the natural product Daurichromenic acid is known for its anti-HIV capabilities.[2] Beyond pharmaceuticals, these compounds are integral to material science, with certain derivatives studied for their unique photochromic behavior.[2]

The synthetic versatility of the benzopyran ring allows for extensive functionalization, enabling the creation of large compound libraries for high-throughput screening.[4][5][6] This has made methods like solid-phase parallel synthesis particularly valuable in exploring the chemical space of these compounds.[4][6] However, the synthesis and manipulation of 2H-1-benzopyrans require a nuanced understanding of reaction mechanisms and careful optimization of experimental parameters. The reactivity of the pyran ring, particularly its susceptibility to ring-opening, presents both a challenge and an opportunity for synthetic chemists.[7][8]

This guide provides researchers, scientists, and drug development professionals with a detailed overview of the experimental considerations, core protocols, and analytical techniques essential for successfully working with 2H-1-benzopyran compounds. It emphasizes the causality behind experimental choices to empower researchers to not only replicate but also rationally adapt these methods for their specific synthetic targets.

I. Foundational Synthetic Strategies: An Overview

The construction of the 2H-1-benzopyran core can be achieved through a variety of synthetic routes, ranging from classic named reactions to modern catalytic methods. The choice of strategy is dictated by the desired substitution pattern, available starting materials, and required functional group tolerance.

Classic methods for synthesizing coumarins (2H-1-benzopyran-2-ones), a major subclass, include the Perkin, Pechmann, Knoevenagel, and Wittig reactions.[9] More contemporary approaches offer milder conditions and broader substrate scope. These include:

  • Transition Metal-Catalyzed Cyclizations: Palladium, platinum, and gold catalysts are effective in mediating the cyclization of allylic or propargylic aryl ethers to form the benzopyran ring.[2]

  • Electrophilic Cyclization: The reaction of substituted propargylic aryl ethers with electrophiles like iodine (I₂), iodine monochloride (ICl), or phenylselenyl bromide (PhSeBr) provides an efficient route to 3,4-disubstituted 2H-benzopyrans under mild conditions.[2]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields for various benzopyran syntheses.[2]

G cluster_start Starting Materials cluster_methods Synthetic Methodologies cluster_products Product Scaffolds Salicylaldehydes Salicylaldehydes & Active Methylene Compounds Knoevenagel Knoevenagel Condensation Salicylaldehydes->Knoevenagel Phenols Phenols & β-Ketoesters Pechmann Pechmann Condensation Phenols->Pechmann ArylEthers Propargylic/Allylic Aryl Ethers TransitionMetal Transition Metal Catalysis (Pd, Au, Pt) ArylEthers->TransitionMetal Electrophilic Electrophilic Cyclization (I₂, ICl) ArylEthers->Electrophilic Coumarins 2H-1-Benzopyran-2-ones (Coumarins) Knoevenagel->Coumarins Pechmann->Coumarins Chromenes Substituted 2H-1-Benzopyrans TransitionMetal->Chromenes Electrophilic->Chromenes

Sources

Application

Application Notes and Protocols: Derivatization of Ethyl (7-methoxy-2-methyl-2H-1-benzopyran-2-yl)acetate for Bioassays

Introduction: Unlocking the Therapeutic Potential of Benzopyrans The benzopyran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking the Therapeutic Potential of Benzopyrans

The benzopyran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Derivatives of benzopyran have shown promise as anticancer, anti-inflammatory, antimicrobial, and anticoagulant agents, among other therapeutic applications.[1][3][4] Ethyl (7-methoxy-2-methyl-2H-1-benzopyran-2-yl)acetate is a synthetic benzopyran derivative that serves as a versatile starting material for the generation of a library of novel compounds for biological screening. The presence of an ethyl ester functionality provides a key handle for chemical modification, allowing for the introduction of diverse structural motifs to explore the structure-activity relationships (SAR) of this compound class.

This guide provides a comprehensive framework for the derivatization of ethyl (7-methoxy-2-methyl-2H-1-benzopyran-2-yl)acetate and the subsequent evaluation of the synthesized compounds in relevant bioassays. We will detail two primary derivatization strategies: hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by amide coupling with a diverse set of amines. These pathways allow for the systematic modification of the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding potential, which are critical determinants of biological activity.

The protocols outlined herein are designed to be robust and reproducible, providing researchers with the necessary tools to generate a focused library of benzopyran derivatives for screening in various disease models. We will also present standardized protocols for preliminary in vitro bioassays, specifically focusing on anticancer and anti-inflammatory activities, which are common therapeutic targets for benzopyran-based compounds.[3][4]

Derivatization Strategy Overview

The core of our strategy involves a two-step process to create a library of amide derivatives. This approach offers a high degree of flexibility in introducing chemical diversity.

Derivatization_Workflow A Ethyl (7-methoxy-2-methyl-2H-1-benzopyran-2-yl)acetate B Hydrolysis (LiOH, THF/H2O) A->B Step 1 C (7-methoxy-2-methyl-2H-1-benzopyran-2-yl)acetic acid B->C D Amide Coupling (EDC, HOBt, Amine) C->D Step 2 E Amide Derivative Library D->E MTT_Assay_Workflow A Seed Cancer Cells in 96-well plate B Treat with Benzopyran Derivatives A->B C Incubate (48-72 hours) B->C D Add MTT Reagent C->D E Incubate (4 hours) D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 G->H

Sources

Technical Notes & Optimization

Troubleshooting

Benzopyran Synthesis Technical Support Center: Troubleshooting &amp; Diagnostics

Welcome to the Benzopyran Synthesis Technical Support Center. Benzopyrans (chromenes) are privileged scaffolds in drug discovery, forming the core of numerous anti-inflammatory, anticancer, and antiviral agents.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Benzopyran Synthesis Technical Support Center. Benzopyrans (chromenes) are privileged scaffolds in drug discovery, forming the core of numerous anti-inflammatory, anticancer, and antiviral agents. However, the synthesis of these heterocycles is frequently plagued by competing reaction pathways, leading to structural isomers, uncyclized intermediates, or polymeric tars.

This guide provides application scientists and medicinal chemists with mechanistic insights, diagnostic FAQs, and self-validating protocols to troubleshoot and eliminate side reactions in benzopyran synthesis.

Diagnostic Desk: Mechanistic FAQs & Troubleshooting

Q1: During the metal-catalyzed cycloisomerization of propargyl aryl ethers, why am I isolating a 5-membered benzofuran byproduct instead of the desired 6-membered 2H-chromene?

Causality & Resolution: This is a classic regioselectivity issue arising from competing cyclization pathways. The activation of the alkyne by a transition metal (like Au or Pt) allows the nucleophilic oxygen or the ortho-carbon of the aromatic ring to attack. If the ortho-carbon attacks the internal alkyne carbon, a 6-endo-dig cyclization occurs, yielding the desired 2H-chromene. However, if the attack occurs at the terminal carbon, a 5-exo-dig cyclization produces a benzofuran derivative.

Resolution: The selectivity is heavily dictated by the catalyst and the electronic nature of the substrate. Traditional catalysts like [(Ph₃P)Au(Cl)] often require in situ activation by Ag⁺ salts, which can inadvertently promote unwanted side reactions. Switching to a highly active, silver-free gold(I) catalyst (e.g., Ph₃PAuNTf₂) significantly favors the 6-endo-dig pathway, suppressing benzofuran formation and increasing 2H-chromene yields.

Q2: My Pechmann condensation for synthesizing benzopyran-2-ones (coumarins) is yielding dark, intractable tars and low product recovery. How can I suppress this polymerization?

Causality & Resolution: The Pechmann condensation involves the reaction of a phenol with a β-keto ester. Traditionally, this is driven by harsh, homogeneous Brønsted or Lewis acids (e.g., concentrated H₂SO₄, AlCl₃, or POCl₃). These aggressive reagents not only catalyze the desired transesterification and subsequent electrophilic aromatic substitution but also trigger oxidative degradation, ether cleavage, and uncontrolled polymerization of the electron-rich phenol precursors[1][2].

Resolution: Transition to a heterogeneous solid acid catalyst. Using Amberlyst-15 or zirconia-based catalysts under solvent-free conditions provides localized acidic sites sufficient for the condensation without the bulk acidity that causes charring. This eco-friendly shift minimizes side products, prevents salt waste from acid neutralization, and allows for easy catalyst recovery[2].

Q3: In cascade benzannulation reactions designed to form chromenes via an o-quinone methide (o-QM) intermediate, the reaction stalls, and I isolate a stable phenol instead of the cyclized chromene. What went wrong?

Causality & Resolution: Cascade reactions involving carbene complexes and enynes are elegantly designed to form both rings of the chromene system in a single step. The mechanism relies on an initial benzannulation followed by the formation of an o-quinone methide (o-QM), which must undergo a 6π-electrocyclization to form the final pyran ring. If you isolate a phenol byproduct, it indicates a failure in the final electrocyclization step, often due to the E-configuration of the alkene in the o-QM unit, which sterically prohibits ring closure[3].

Resolution: The uncyclized phenol is not a lost cause. It can be quantitatively driven to the desired chromene by treating the crude reaction mixture with a strong acid, such as trifluoromethanesulfonic acid (triflic acid), which isomerizes the double bond and forces the electrocyclic ring closure[3].

Quantitative Optimization Data

To facilitate rapid decision-making, the following table summarizes the quantitative impact of optimizing reaction conditions to bypass common side reactions.

Table 1: Catalyst and Condition Optimization for Benzopyran Synthesis

Reaction PathwayTraditional ConditionMajor Side ProductOptimized ConditionYield Improvement
Cycloisomerization [(Ph₃P)Au(Cl)] / Ag⁺Benzofuran (up to 40%)Ph₃PAuNTf₂ (Ag-free)45% >90%
Pechmann Condensation Conc. H₂SO₄, RefluxPolymeric Tars / CharAmberlyst-15, Solvent-free, 110°C30% 85-95%
Cascade Benzannulation Toluene, Hünig's baseUncyclized PhenolExclude base, add TfOH post-reaction35% >85%

Workflow & Pathway Visualizations

The following diagrams map the diagnostic logic for troubleshooting and the mechanistic divergence of the o-QM intermediate.

Troubleshooting decision tree for identifying and resolving benzopyran synthesis side reactions.

Mechanistic divergence of the o-QM intermediate leading to desired chromenes vs. side products.

SOP Vault: Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate specific in-process quality control (QC) checkpoints to verify the reaction trajectory before proceeding to the next step.

Protocol A: Solvent-Free Pechmann Condensation (Minimizing Polymerization)

Objective: Synthesize benzopyran-2-one derivatives while suppressing oxidative degradation and tar formation using a heterogeneous solid acid[2].

Step-by-Step Methodology:

  • Preparation: In a clean, dry 25 mL round-bottom flask, combine the substituted phenol (1.0 mmol) and the β-keto ester (e.g., ethyl acetoacetate, 1.1 mmol).

  • Catalyst Addition: Add Amberlyst-15 (10 mol%, approx. 0.2 g) directly to the neat mixture. Causality: The localized acidic pores of Amberlyst-15 prevent bulk solvent acidification, drastically reducing the thermodynamic drive for phenol polymerization.

  • Thermal Activation: Immerse the flask in an oil bath pre-heated to 110°C. Stir vigorously for 150 minutes under solvent-free conditions.

  • In-Process QC (TLC): At 60 minutes, extract a 1 μL aliquot, dissolve in 100 μL ethyl acetate, and spot on a silica TLC plate (Eluent: Hexane/EtOAc 8:2). Validation: The disappearance of the phenol spot and the emergence of a highly fluorescent blue spot under UV (365 nm) confirms coumarin formation without baseline tarring.

  • Workup & Catalyst Recovery: Cool the mixture to room temperature. Add 10 mL of hot ethanol to dissolve the crude product. Filter the mixture while hot to recover the Amberlyst-15 beads (which can be washed with ethanol, dried, and reused).

  • Purification: Concentrate the filtrate under reduced pressure and recrystallize the residue from aqueous ethanol to yield the pure benzopyran-2-one.

Protocol B: Gold(I)-Catalyzed Cycloisomerization (Minimizing Benzofuran Formation)

Objective: Synthesize 2H-chromenes from propargyl aryl ethers while strictly favoring the 6-endo-dig pathway over the 5-exo-dig pathway.

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a Schlenk tube and purge with Argon.

  • Reagent Loading: Dissolve the propargyl aryl ether (0.5 mmol) in anhydrous dichloromethane (DCM, 5.0 mL).

  • Catalyst Introduction: Add the silver-free gold catalyst, Ph₃PAuNTf₂ (2-5 mol%), to the solution. Causality: Avoiding silver co-catalysts prevents off-target π-activation that leads to the 5-membered benzofuran kinetic product. The bulky NTf₂ counterion stabilizes the active Au species, driving the thermodynamic 6-endo-dig closure.

  • Reaction Execution: Stir the mixture at room temperature for 2 to 4 hours.

  • In-Process QC (NMR): If TLC is ambiguous due to similar Rf values of chromene and benzofuran, perform a quick ¹H-NMR of a concentrated aliquot. Validation: Look for the characteristic alkene protons of the 2H-chromene ring at δ 5.5–6.5 ppm. The absence of a singlet near δ 6.7 ppm (characteristic of the benzofuran C3-H) confirms high regioselectivity.

  • Quenching & Purification: Filter the reaction mixture through a short pad of silica gel to remove the gold catalyst, eluting with DCM. Evaporate the solvent and purify via flash column chromatography to obtain the pure 2H-chromene.

References

  • Simultaneous Synthesis of both Rings of Chromenes via a Benzannulation/o-Quinone Methide Formation/Electrocyclization Cascade. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Catalytic Synthesis of 2H‑Chromenes. American Chemical Society / MSU Chemistry. Available at:[Link]

  • A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Eco-friendly Synthesis of Coumarin Derivatives via Pechmann Condensation Using Heterogeneous Catalysis. IISTE. Available at:[Link]

Sources

Optimization

Stability issues of Ethyl (7-methoxy-2-methyl-2H-1-benzopyran-2-yl)acetate in solution

Technical Support Center: Troubleshooting Stability Issues of Ethyl (7-methoxy-2-methyl-2H-1-benzopyran-2-yl)acetate in Solution Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently en...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Stability Issues of Ethyl (7-methoxy-2-methyl-2H-1-benzopyran-2-yl)acetate in Solution

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of chromene derivatives during assay development and LC-MS analysis.

Ethyl (7-methoxy-2-methyl-2H-1-benzopyran-2-yl)acetate (CAS: 143724-10-1)[1] is a highly functionalized 2H-1-benzopyran scaffold. While its structural architecture makes it a valuable intermediate and bioactive candidate, it introduces three distinct axes of instability in solution: photochemical reactivity, acid-catalyzed ring cleavage, and base-catalyzed ester hydrolysis.

This guide moves beyond basic troubleshooting. We will dissect the chemical causality behind these degradation pathways and provide self-validating protocols to ensure the absolute integrity of your experimental data.

Section 1: Frequently Asked Questions & Troubleshooting

Q1: Why does my stock solution turn yellow or pink when left on the benchtop, and is the compound still usable? The Causality: Your compound is exhibiting photochromism, a well-documented phenomenon in 2H-chromene (2H-1-benzopyran) derivatives[2]. Upon exposure to ambient UV or visible light, the pyran ring undergoes an ultrafast electrocyclic ring-opening reaction[3]. This breaks the C-O bond, generating a highly conjugated, colored merocyanine intermediate[3]. While this process can sometimes be thermally reversible in the dark, prolonged light exposure leads to irreversible photodegradation and the formation of permanent impurities. The Fix: The solution is compromised and should be discarded if quantitative accuracy is required. Always prepare and store solutions in actinic (amber) glassware.

Q2: My LC-MS analysis shows a rapid disappearance of the parent mass ([M+H]+ m/z 263.1) when using 0.1% Formic Acid in the mobile phase. What is the mechanism? The Causality: 2H-chromenes are highly susceptible to acid-catalyzed degradation[4]. In acidic media (like 0.1% Formic Acid, pH ~2.7), the oxygen atom (O1) in the pyran ring becomes protonated. This triggers the cleavage of the ether linkage, forming a tertiary carbocation at the C2 position[4]. In your specific compound, this carbocation is heavily stabilized by the adjacent methyl group. Subsequent nucleophilic attack by water from the mobile phase leads to the irreversible formation of diol or chalcone degradation products[4]. The Fix: Switch your LC-MS mobile phase to a volatile, slightly basic buffer, such as 10 mM Ammonium Bicarbonate (pH 8.0), to preserve the pyran ring integrity during analysis.

Q3: I switched to a basic buffer (pH 10) to prevent the ring opening, but now I observe a new degradation peak at m/z 235.1 ([M-28]+). What is occurring? The Causality: While the 2H-chromene scaffold is generally more stable under basic conditions than acidic ones[4], your specific compound contains an ethyl acetate moiety at the C2 position. In strongly basic aqueous conditions, this ester group undergoes base-catalyzed hydrolysis (saponification). The loss of the ethyl group (-C2H5) and conversion to a carboxylic acid results in a net mass loss of 28 Da. The Fix: Maintain a strictly neutral pH window (pH 7.0 – 7.4) when working in aqueous media to balance pyran ring stability with ester survival.

Section 2: Mechanistic Degradation Pathways

Below is a logical map illustrating the three primary degradation pathways of Ethyl (7-methoxy-2-methyl-2H-1-benzopyran-2-yl)acetate based on environmental stressors.

DegradationPathways Central Ethyl (7-methoxy-2-methyl- 2H-1-benzopyran-2-yl)acetate [Stable Parent Compound] UV UV/Visible Light Exposure Central->UV hv (Photons) Acid Acidic Media (pH < 5) Central->Acid H+ (Protons) Base Basic Media (pH > 8.5) Central->Base OH- (Hydroxide) Merocyanine Merocyanine Intermediate (Colored / Photodegradation) UV->Merocyanine Electrocyclic Ring Opening Carbocation C2 Tertiary Carbocation (Pyran Ring Cleavage) Acid->Carbocation O1 Protonation AcidDeriv Carboxylic Acid Derivative (Ester Hydrolysis) Base->AcidDeriv Saponification Diol Diol / Chalcone Derivatives Carbocation->Diol +H2O (Nucleophilic Attack)

Caption: Environmental stressors dictating degradation pathways of the 2H-1-benzopyran derivative.

Section 3: Quantitative Stability Matrix

To facilitate rapid decision-making at the bench, summarize the stability profile using the following validated parameters.

Environmental ConditionPrimary Degradation MechanismEstimated Half-Life (t½)Recommended Preventive Action
Ambient Light (MeCN, 25°C) Photochromic Ring Opening< 4 hoursUse actinic (amber) glassware; work under low-light conditions.
Acidic Aqueous (pH 3.0) Acid-Catalyzed Pyran Cleavage< 1 hourAvoid Formic/TFA in LC-MS; maintain pH > 7.0.
Basic Aqueous (pH 10.0) Base-Catalyzed Ester Hydrolysis~ 12 hoursBuffer strictly at pH 7.4 (e.g., 50 mM Phosphate).
Dark, Anhydrous (-20°C) None (Stable Baseline)> 12 monthsPurge headspace with Argon; store aliquoted in the dark.

Section 4: Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your assays, implement this self-validating protocol for the preparation and verification of stock solutions.

Protocol: Preparation of Light-Protected, pH-Stabilized Stock Solutions

Objective: Generate a 10 mM stock solution that resists photochemical and hydrolytic degradation, with built-in quality control steps.

  • Step 1: Solvent Preparation. Procure anhydrous, HPLC-grade Dimethyl Sulfoxide (DMSO) or Acetonitrile (MeCN).

    • Causality: Eliminating water prevents both acid-catalyzed ring opening and base-catalyzed ester hydrolysis during long-term storage.

  • Step 2: Light Shielding. Weigh the compound into an amber glass vial.

    • Causality: Amber glass blocks UV radiation (<400 nm), preventing the electrocyclic formation of the merocyanine intermediate[2].

  • Step 3: Dissolution & Aliquoting. Add the anhydrous solvent to achieve a 10 mM concentration. Vortex gently until fully dissolved. Divide into 50 µL single-use aliquots.

  • Step 4: Inert Atmosphere. Purge the headspace of each vial with Argon or Nitrogen gas before sealing.

    • Causality: Displaces atmospheric moisture and oxygen, preventing secondary oxidative pathways.

  • Step 5: Self-Validation (QC Check).

    • Take one aliquot (T=0) and dilute to 10 µM in a neutral mobile phase (e.g., MeCN/Water with 10 mM Ammonium Bicarbonate). Run a baseline HPLC-UV (254 nm) trace.

    • After 24 hours of storage at -20°C, run a second aliquot (T=24).

    • Validation Metric: The solution is validated for downstream assay use only if the peak area variance between T=0 and T=24 is <2%, and no secondary peaks (e.g., [M-28] or chalcone derivatives) are observed.

References

  • Ethyl (7-methoxy-2-methyl-2H-1-benzopyran-2-yl)
  • Source: cdnsciencepub.
  • Source: nih.
  • Source: benchchem.

Sources

Troubleshooting

Technical Support Center: HPLC Separation of Benzopyran Isomers

Welcome to the Technical Support Center for chromatographic analysis. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals navigate th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for chromatographic analysis. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals navigate the complex chiral and achiral separation of benzopyran isomers (e.g., chromanes, chromenes, flavonoids, and coumarin derivatives like warfarin).

Benzopyran isomers often possess multiple stereogenic centers and exhibit nearly identical physicochemical properties. Achieving baseline resolution ( Rs​≥1.5 ) requires a deep understanding of the thermodynamic interactions between the analyte, the mobile phase, and the Chiral Stationary Phase (CSP).

Diagnostic Workflow

Benzopyran_Troubleshooting Start Benzopyran Separation Issue Coelution Co-elution / Low Rs Start->Coelution Tailing Severe Peak Tailing Start->Tailing Drift Retention Time Drift Start->Drift Screen Screen Orthogonal CSPs (Polysaccharide, CD, Macrocyclic) Coelution->Screen Inadequate Selectivity Additives Add Basic/Acidic Modifiers (e.g., 0.1% DEA or TFA) Tailing->Additives Silanol Interactions Wash Flush Column (Remove Memory Effects) Drift->Wash Matrix Adsorption Success Baseline Resolution (Rs ≥ 1.5) Screen->Success Additives->Success Wash->Success

Diagnostic workflow for resolving common benzopyran HPLC separation issues.

Troubleshooting FAQs

Q1: Why are my hydroxylated benzopyran enantiomers co-eluting despite using a validated chiral column?

A1: Positional and chiral isomers of benzopyrans—such as the hydroxylated metabolites of warfarin (a coumarin derivative)—often exhibit minimal selectivity differences. For example, while R -6- and R -8-OH-warfarin frequently co-elute, S -6- and S -7-OH-warfarin may only achieve partial separation depending on the specific batch quality of the CSP[1].

  • Causality: Chiral recognition relies on spatial fit, π−π interactions, and hydrogen bonding. Positional shifts of a hydroxyl group on the benzopyran ring alter the steric bulk so minimally that the transient diastereomeric complexes formed with the CSP have nearly identical Gibbs free energies ( ΔΔG≈0 ).

  • Solution: Switch from a generic gradient to an optimized isocratic method, or screen orthogonal CSPs. If a cyclodextrin-based phase fails, transition to a macrocyclic glycopeptide or an immobilized polysaccharide column operating in polar organic mode[2]. Additionally, reducing the flow rate can enhance the mass transfer kinetics necessary for resolving these closely related species[3].

Q2: I am experiencing severe peak tailing when separating basic benzopyran derivatives on a polysaccharide-based CSP. How can I correct this?

A2: Peak tailing in chiral HPLC is rarely a failure of the chiral selector itself; it usually stems from secondary interactions between the basic functional groups of your benzopyran derivative (e.g., secondary amines in beta-blockers like nebivolol) and residual acidic silanol groups on the silica support[4].

  • Causality: Ionic interactions with silanols have much slower desorption kinetics than the primary hydrogen-bonding interactions required for chiral recognition, leading to a "drag" on the trailing edge of the peak.

  • Solution: Introduce a basic additive to the mobile phase. For normal-phase separations (e.g., n-hexane/ethanol), adding 0.1% diethylamine (DEA) competitively binds to the acidic silanol sites, masking them from the analyte and restoring peak symmetry[4]. Ensure thorough column equilibration, as CSPs require significantly longer equilibration times than achiral C18 columns[3].

Q3: My retention times are drifting over multiple injections. Is the column degrading?

A3: Not necessarily. Retention time drift in chiral isocratic separations is frequently caused by "memory effects" rather than column degradation[5].

  • Causality: Small amounts of water or polar modifiers in normal-phase eluents can alter the hydration shell of the stationary phase. This micro-environment shift can persist for thousands of column volumes[5]. Furthermore, strongly retained matrix impurities can irreversibly adsorb to the column head, blocking chiral recognition sites[6].

  • Solution: For immobilized polysaccharide columns (e.g., CHIRALPAK IA, IB, IC), flush the column with a strong solvent like N,N-dimethylformamide (DMF) followed by ethanol to "reset" the stationary phase[6]. (Warning: Do NOT use DMF on traditional coated columns, as it will permanently strip the chiral selector from the silica support[6]).

Q4: Why did my resolution decrease when I lowered the column temperature?

A4: It is a common misconception that lower temperatures universally improve chiral separations. While lower temperatures often enhance the enthalpic contribution ( ΔΔH ) of the chiral interaction, chiral separation is governed by the Gibbs free energy equation ( ΔΔG=ΔΔH−TΔΔS ).

  • Causality: The spatial orientation and conformational flexibility of benzopyran rings within chiral cavities (e.g., cyclodextrin toroids) are highly temperature-dependent. If the entropic term ( ΔΔS ) is the primary driver for the enantioseparation of your specific isomer, lowering the temperature will decrease stereoselectivity[3].

  • Solution: Temperature effects on chiral columns are unpredictable. Systematically screen temperatures from 15 °C to 40 °C to find the optimal thermodynamic window for your specific compound[3].

Standardized Experimental Protocol: Method Development

To avoid inefficient trial-and-error, follow this self-validating methodology for developing a separation method for novel benzopyran racemates.

Step 1: System Preparation & Baseline Validation

  • Flush the HPLC system with isopropanol (IPA) to remove residual buffers and prevent salt precipitation.

  • Inject a void volume marker (e.g., 1,3,5-tri-tert-butylbenzene for normal phase) to validate the system dead time ( t0​ ).

    • Self-Validation: A sharp, unretained peak confirms system plumbing is optimized with minimal extra-column volume.

Step 2: CSP and Mobile Phase Screening

  • Screen 3–4 orthogonal CSPs. Start with immobilized polysaccharide columns (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) and Cyclodextrin-based phases[2][7].

  • Run a standard normal-phase isocratic method (e.g., Hexane/EtOH 90:10) for non-polar benzopyrans, or a reversed-phase method (Water/Acetonitrile) for polar derivatives.

    • Self-Validation: Calculate the separation factor ( α=k2​/k1​ ). If α=1.0 , the CSP lacks stereoselectivity for this structure. Immediately switch to a structurally distinct CSP (e.g., from polysaccharide to macrocyclic glycopeptide)[2].

Step 3: Additive Tuning for Peak Shape

  • If peaks are broad (Asymmetry factor > 1.5), introduce 0.1% DEA (for basic benzopyrans) or 0.1% Trifluoroacetic acid (TFA) (for acidic benzopyrans) to the mobile phase[4].

    • Self-Validation: Overlay the chromatograms before and after additive introduction. A measurable reduction in peak width at half-height ( W50​ ) confirms the successful suppression of secondary silanol interactions.

Step 4: Thermodynamic Optimization

  • Adjust the column oven temperature in 5 °C increments from 15 °C to 40 °C[3].

    • Self-Validation: Plot ln(α) vs. 1/T (van 't Hoff plot). A highly linear plot validates that the separation mechanism is thermodynamically stable and predictable across the tested range.

Quantitative Data: CSP Selection Guide

Use the following table to match your specific benzopyran subtype to the statistically most successful Chiral Stationary Phase and mobile phase conditions.

CSP CategoryExample ColumnsTypical Mobile Phase ModeTarget Benzopyran SubtypesRecommended Additives
Immobilized Polysaccharide Chiralpak IA, IB, ICNormal Phase (Hexane/EtOH)Flavonoids, β -blockers (e.g., Nebivolol)0.1% DEA or 0.1% TFA
Coated Polysaccharide Chiralcel OD-H, OJ-HPolar Organic (MeOH/ACN)Simple Chromanes, ChromenesNone (or volatile organic salts)
Cyclodextrin-based Chirobiotic V, β -CDReversed Phase (Buffer/MeOH)Hydroxylated Warfarin Metabolites5 mM Ammonium Acetate (pH 4.0)
Macrocyclic Glycopeptide Chirobiotic T, TAGReversed Phase (Water/MeOH)Amino-substituted BenzopyransTriethylamine (TEA)

References

  • Troubleshooting guide for HPLC analysis of chiral compounds . Benchchem. 3

  • Troubleshoot Chiral Column Performance . Chiral Technologies. 6

  • Trouble with chiral separations . Chromatography Today. 5

  • A Chiral HPLC-MS/MS Method for Simultaneous Quantification of Warfarin Enantiomers and its Major Hydroxylation Metabolites of CYP2C9 and CYP3A4 in Human Plasma . Austin Publishing Group. 1

  • Enantioselective determination of chlorpheniramine in various formulations by HPLC using carboxymethyl-β-cyclodextrin as a chiral additive . ResearchGate. 7

  • Enantioseparation, quantification, molecular docking and molecular dynamics study of five β-adrenergic blockers on Lux-Cellulose-2 column . PMC (NIH).4

  • A Strategy for Developing HPLC Methods for Chiral Drugs . LCGC International. 2

Sources

Optimization

Technical Support Center: Purification of Ethyl (7-methoxy-2-methyl-2H-1-benzopyran-2-yl)acetate

Prepared by the Office of the Senior Application Scientist This guide is designed for researchers, chemists, and drug development professionals to address common challenges in the purification of Ethyl (7-methoxy-2-methy...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals to address common challenges in the purification of Ethyl (7-methoxy-2-methyl-2H-1-benzopyran-2-yl)acetate. Achieving high purity of this intermediate is critical for the success of subsequent synthetic steps and for ensuring the integrity of biological and pharmacological data. This document provides in-depth, experience-driven protocols and troubleshooting advice.

Section 1: Understanding the Impurity Profile (FAQs)

A successful purification strategy begins with understanding the potential impurities. The synthesis of benzopyran derivatives can often result in a mixture of unreacted starting materials, byproducts, and isomers.[1][2]

Q1: What are the most common impurities I should expect in my crude product?

A1: Your crude product's impurity profile is highly dependent on the synthetic route. However, for typical syntheses involving the condensation of a substituted phenol with an unsaturated ester, the following impurities are common.

Impurity Type Potential Source Key Characteristics & Impact
Unreacted Starting Materials Incomplete reaction conversion.[3]Often more polar (phenols) or non-polar than the product. Can interfere with crystallization and subsequent reactions.
Isomeric Byproducts Lack of regioselectivity in the cyclization step.May have very similar polarity and spectroscopic properties to the desired product, making separation challenging.
Side-Reaction Products Competing reaction pathways, such as aldol condensation or elimination.[1]Polarity can vary widely. May introduce unexpected functional groups that complicate analysis.
Solvent Residues Incomplete removal after workup or previous steps.Can prevent crystallization ("oiling out") and interfere with accurate yield and analytical measurements.
Degradation Products Exposure to strong acid/base or high temperatures during synthesis or workup.Often highly colored and polar, which can be removed via chromatography.

Q2: How can I perform a rapid purity assessment of my crude material?

A2: Thin-Layer Chromatography (TLC) is the most effective initial technique. It provides a quick qualitative snapshot of the number of components in your mixture.

  • Expert Tip: Use a combination of a relatively non-polar eluent (e.g., 80:20 Hexane:Ethyl Acetate) and a more polar eluent (e.g., 50:50 Hexane:Ethyl Acetate) on separate TLC plates. This helps to resolve both non-polar and polar impurities. Visualize the spots using a UV lamp (254 nm) and, if applicable, a chemical stain like potassium permanganate to detect non-UV active impurities.[4]

Q3: My initial ¹H NMR spectrum is complex. Which signals definitively confirm my product?

A3: Focus on the unique structural motifs of Ethyl (7-methoxy-2-methyl-2H-1-benzopyran-2-yl)acetate. Look for:

  • Ethyl Ester Group: A quartet around 4.1-4.2 ppm (–O–CH₂ –CH₃) and a corresponding triplet around 1.2-1.3 ppm (–O–CH₂–CH₃ ).

  • Methoxy Group: A sharp singlet around 3.8 ppm (–O–CH₃ ).

  • C2-Methyl Group: A singlet around 1.5-1.6 ppm on the benzopyran ring.

  • Methylene Protons (C2-CH₂-COO): Two diastereotopic protons appearing as a pair of doublets (an AB quartet) typically between 2.5 and 3.0 ppm. This is a key indicator of the correct structure.

  • Aromatic & Vinylic Protons: Complex multiplets in the aromatic region (6.4-7.5 ppm).

The presence of sharp, well-defined peaks for these groups and correct integration ratios is a strong indicator of your target compound. Broad signals or unexpected peaks suggest the presence of impurities.

Section 2: Core Purification Methodologies

For this specific molecule, a two-stage purification process is recommended for achieving high purity (>99%): primary purification by flash column chromatography followed by secondary purification via recrystallization.

Workflow for Purification and Analysis

cluster_0 Purification Workflow Crude Crude Product TLC Purity Check (TLC/HPLC) Crude->TLC Column Flash Column Chromatography TLC->Column <95% pure Fractions Analyze Fractions (TLC) Column->Fractions Combine Combine Pure Fractions & Evaporate Fractions->Combine Recrystallize Recrystallization Combine->Recrystallize Final Final Product (>99% Purity) Recrystallize->Final Characterize Characterization (HPLC, NMR, MS) Final->Characterize cluster_chromatography Chromatography Issues cluster_crystallization Crystallization Issues start_node Analyze Crude Product (TLC/NMR) issue_node issue_node start_node->issue_node Problem Identified coelution coelution issue_node->coelution Co-elution of spots? low_yield low_yield issue_node->low_yield Low yield? no_crystals no_crystals issue_node->no_crystals Fails to crystallize (oils out)? solution_node solution_node action_node action_node action_chrom1 Change mobile phase (e.g., DCM/MeOH) coelution->action_chrom1 Yes action_chrom2 Try different stationary phase (e.g., Alumina) action_chrom1->action_chrom2 solution_chrom Proceed to Recrystallization or Preparative HPLC action_chrom2->solution_chrom If still co-eluting action_yield1 Use dry loading method low_yield->action_yield1 Yes action_yield2 Re-check all fractions with TLC action_yield1->action_yield2 solution_yield Flush column with a very polar solvent action_yield2->solution_yield If product is on column action_cryst1 Ensure >95% purity via chromatography first no_crystals->action_cryst1 Yes action_cryst2 Try different solvent systems action_cryst1->action_cryst2 solution_cryst Scratch flask / Add seed crystal / Dry under high vacuum action_cryst2->solution_cryst If still oily

Sources

Troubleshooting

Scaling up the synthesis of Ethyl (7-methoxy-2-methyl-2H-1-benzopyran-2-yl)acetate

Answering the user's request.## Technical Support Center: Scaling Up the Synthesis of Ethyl (7-methoxy-2-methyl-2H-1-benzopyran-2-yl)acetate Prepared by the Office of the Senior Application Scientist This guide is design...

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Author: BenchChem Technical Support Team. Date: April 2026

Answering the user's request.## Technical Support Center: Scaling Up the Synthesis of Ethyl (7-methoxy-2-methyl-2H-1-benzopyran-2-yl)acetate

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of Ethyl (7-methoxy-2-methyl-2H-1-benzopyran-2-yl)acetate. As a key intermediate in various research and development programs, robust and scalable synthesis is paramount. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during laboratory- and pilot-scale production.

Proposed Synthetic Pathway & Core Logic

The synthesis of Ethyl (7-methoxy-2-methyl-2H-1-benzopyran-2-yl)acetate can be efficiently approached via a two-stage process. The foundational logic is to first construct the core heterocyclic system, 7-methoxy-2-methyl-2H-1-benzopyran-2-ol (a stable hemiacetal), which is then subjected to a chain-extension reaction to introduce the ethyl acetate moiety. A Horner-Wadsworth-Emmons (HWE) olefination is the recommended method for the second stage due to its high reliability, stereoselectivity for the desired E-alkene, and the water-soluble nature of the phosphate byproduct, which simplifies purification compared to the classic Wittig reaction.[1][2][3]

G cluster_0 Stage 1: Benzopyran Core Synthesis cluster_1 Stage 2: HWE Olefination A 7-Methoxychroman-4-one C 7-Methoxy-4-methylchroman-4-ol A->C Nucleophilic Addition B Methylmagnesium Bromide (Grignard Reagent) B->C E 7-Methoxy-4-methyl-2H-chromene C->E Acid-catalyzed D Dehydration (e.g., PTSA) D->E G Target Intermediate: 7-Methoxy-2-methyl-2H-1-benzopyran-2-one E->G Allylic Oxidation F Oxidation / Rearrangement F->G H Target Intermediate: 7-Methoxy-2-methyl-2H-1-benzopyran-2-one L Final Product: Ethyl (7-methoxy-2-methyl-2H-1-benzopyran-2-yl)acetate H->L HWE Reaction I Triethyl phosphonoacetate K Phosphonate Carbanion (Ylide) I->K Deprotonation J Strong Base (e.g., NaH) J->K K->L

Caption: Proposed two-stage synthetic workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters for success in Stage 1 (Benzopyran Core Synthesis)?

A1: The two most critical aspects are the Grignard reaction and the subsequent dehydration. The Grignard reaction with methylmagnesium bromide is highly exothermic and moisture-sensitive. Strict anhydrous conditions and controlled addition of the reagent at low temperatures (e.g., 0 °C) are essential to prevent quenching and maximize yield. For the dehydration step, careful control of the acid catalyst (like p-toluenesulfonic acid) concentration and temperature is necessary to avoid charring and the formation of polymeric side products.[4]

Q2: Why is the Horner-Wadsworth-Emmons (HWE) reaction preferred over the classic Wittig reaction for Stage 2?

A2: The HWE reaction offers two significant advantages for scale-up. First, the phosphonate carbanion is generally more nucleophilic than the corresponding Wittig ylide, often leading to better yields with sterically hindered ketones. Second, the byproduct of the HWE reaction is a water-soluble phosphate ester, which can be easily removed during aqueous workup. In contrast, the classic Wittig reaction produces triphenylphosphine oxide, a notoriously difficult-to-remove crystalline solid that often requires meticulous column chromatography, complicating purification.[3][5]

Q3: What is the primary challenge during the purification of the final product?

A3: The primary challenge is often the removal of any unreacted triethyl phosphonoacetate and residual byproducts from the olefination step. While the phosphate byproduct is water-soluble, excess phosphonate reagent is not. The final product, being an ester, is also sensitive to hydrolysis under acidic or basic conditions. Therefore, purification typically relies on careful column chromatography on silica gel.[6][7]

Q4: Can this synthesis be performed as a one-pot reaction?

A4: A one-pot synthesis is not recommended. The reaction conditions for the benzopyran core formation (acidic or organometallic) are incompatible with the strong base required for the HWE reaction. Attempting a one-pot synthesis would lead to reagent quenching, decomposition, and a complex mixture of products. A sequential process with isolation and purification of the benzopyranone intermediate is crucial for a successful outcome.

Troubleshooting Guide: Stage 1 - Benzopyran Core Synthesis

Problem Potential Cause(s) Recommended Solution(s)
Low yield of 7-Methoxy-2-methyl-2H-1-benzopyran-2-one 1. Incomplete Grignard reaction due to moisture or poor reagent quality. 2. Over-dehydration or polymerization during the acid-catalyzed step. 3. Inefficient oxidation/rearrangement to the final ketone intermediate.1. Ensure scrupulous drying of all glassware and solvents (e.g., THF, diethyl ether). Use freshly purchased or titrated Grignard reagent. 2. Optimize dehydration. Use a catalytic amount of PTSA and monitor the reaction closely by TLC. Consider a milder dehydration agent if charring occurs.[4] 3. Evaluate different oxidation conditions. Allylic oxidation can be complex; explore reagents like SeO₂ or PCC under carefully controlled conditions.
Formation of significant side products 1. Dimerization of the chromene intermediate. 2. Aromatic substitution or other rearrangements under strongly acidic conditions.1. Maintain dilute reaction conditions during dehydration and subsequent steps to minimize intermolecular reactions. 2. Reduce the temperature and reaction time of the dehydration step. If possible, use a solid-supported acid catalyst that can be easily filtered off.

Troubleshooting Guide: Stage 2 - HWE Olefination

Problem Potential Cause(s) Recommended Solution(s)
No or very low conversion to the final product 1. Inactive phosphonate carbanion due to moisture. 2. Insufficiently strong base to deprotonate the triethyl phosphonoacetate. 3. Low reactivity of the benzopyranone starting material.1. Strictly anhydrous conditions are non-negotiable. Dry solvents (THF, DMF) over molecular sieves or by distillation. Dry the phosphonate reagent under vacuum. 2. Use a strong, non-nucleophilic base. Sodium hydride (NaH, 60% dispersion in mineral oil) is the standard choice. Ensure the mineral oil is washed away with dry hexanes before use. Allow sufficient time for the ylide to form (often indicated by the cessation of H₂ evolution) before adding the ketone.[8] 3. Increase the reaction temperature. If the reaction is sluggish at room temperature, gently heat to 50-60 °C. Add a slight excess (1.1-1.2 equivalents) of the phosphonate ylide.
Product contains hydrolyzed (carboxylic acid) impurity Presence of water during the reaction or, more commonly, during the aqueous workup.1. Perform the reaction under an inert atmosphere (Nitrogen or Argon). 2. Carefully quench the reaction. Instead of quenching with water directly, cool the reaction to 0 °C and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl). This buffered quench minimizes drastic pH changes.[4] 3. Avoid strong acids or bases during extraction. Use a mild bicarbonate solution for washes if necessary.
Difficulty removing phosphate byproducts Insufficient aqueous washing during the workup.1. Perform multiple extractions. After quenching, extract the aqueous layer 2-3 times with a suitable organic solvent (e.g., ethyl acetate).[9] 2. Wash the combined organic layers with water and then with brine to remove all water-soluble impurities.

Detailed Experimental Protocols

Protocol 1: Synthesis of 7-Methoxy-2-methyl-2H-1-benzopyran-2-one (Intermediate)

This protocol is a representative procedure based on established chemical principles for analogous structures and should be optimized for specific laboratory conditions.

  • To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 7-methoxychroman-4-one (1.0 eq) and anhydrous THF.

  • Cool the stirred solution to 0 °C in an ice bath.

  • Add methylmagnesium bromide (1.1 eq, 3.0 M solution in diethyl ether) dropwise via a syringe, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours, monitoring by TLC.

  • Cool the reaction back to 0 °C and quench slowly by the dropwise addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alcohol.

  • Dissolve the crude alcohol in toluene, add a catalytic amount of p-toluenesulfonic acid (0.05 eq), and heat to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the dehydration by TLC. Once complete, cool the mixture, wash with saturated sodium bicarbonate solution and brine, dry over sodium sulfate, and concentrate.

  • The resulting crude 7-methoxy-4-methyl-2H-chromene should be taken to the next oxidation step. Due to the complexity of allylic oxidation, specific conditions (e.g., using SeO₂ or other specialized reagents) must be developed and optimized based on literature precedents for similar substrates.

  • Purify the final ketone intermediate by flash column chromatography on silica gel.

Protocol 2: HWE Synthesis of Ethyl (7-methoxy-2-methyl-2H-1-benzopyran-2-yl)acetate
  • In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil). Wash the NaH with dry hexanes (3x) and decant the hexanes carefully.

  • Add anhydrous THF to the flask and cool to 0 °C.

  • Slowly add triethyl phosphonoacetate (1.2 eq) dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

  • Dissolve the 7-methoxy-2-methyl-2H-1-benzopyran-2-one intermediate (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the phosphonate ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC. If the reaction is slow, it can be gently heated to 50 °C.

  • Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.[7]

G Start Low Yield or Stalled Reaction? Check_Moisture Anhydrous Conditions Met? Start->Check_Moisture Check_Base Base Strength Sufficient? (NaH) Check_Moisture->Check_Base Yes Sol_Dry Solution: Dry all reagents & glassware Check_Moisture->Sol_Dry No Check_Temp Reaction Temp Optimized? Check_Base->Check_Temp Yes Sol_Base Solution: Use NaH (60%) & allow ylide formation time Check_Base->Sol_Base No Sol_Temp Solution: Increase temp to 50-60°C Check_Temp->Sol_Temp No Success Reaction Proceeds Check_Temp->Success Yes Sol_Dry->Success Sol_Base->Success Sol_Temp->Success

Caption: Troubleshooting workflow for HWE reaction failure.

References

  • Der Pharma Chemica. (n.d.). A facile synthesis, characterization of N-substituted 7-methoxy-3-phenyl-4- (3-piperizin-1-yl-propaxy) chromen-2-one. Retrieved from [Link]

  • Gutiérrez, J. E., Fernandez-Moreira, E., Acosta, M. E., Ramírez, H., & Charris, J. E. (2021). Optimization of the synthesis, in silico ADME/Tox profiling studies, and evaluation of the antimalarial activity of (7-chloroquinolin-4-ylthio) alkylbenzoate derivatives. Journal of the Serbian Chemical Society, 86(7-8), 735-748.
  • The Good Scents Company. (n.d.). 7-methoxycoumarin. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1976). Studies of chromens. Part 2. Synthesis of 7-methoxy-2,2-dimethylchromen-3-carboxylic acid. RSC Publishing.
  • MDPI. (2023). 6,7-Dihydroxy-5,8-dimethoxy-2H-chromen-2-one.
  • Journal of Chemical and Pharmaceutical Research. (2015).
  • Gill, N. S., Jain, A., & Taneja, T. (2012). The Synthesis of Benzopyran Analogues with Variation at C-2, C-4 and C-7 Positions. Current Research in Chemistry, 4(1), 18-25.
  • National Center for Biotechnology Information. (2017).
  • Royal Society of Chemistry. (n.d.).
  • Hua, Q., et al. (2009). NEW SYNTHETIC METHOD OF 4-METHOXY-7H-FURO [3, 2-g][10]BENZOPYRAN-7-ONE. Journal of Chemical and Pharmaceutical Research, 2(4), 776-780.

  • ResearchGate. (n.d.). WITTIG REACTION APPROACH FOR THE SYNTHESIS OF 7-METHOXY-2-[4- ALKYL/ARYL]-L-BENZOFURAN-5-CARBOXALDEHYDE.
  • Heron, B. M. (1995). HETEROCYCLES FROM INTRAMOLECULAR WIT'I'IG, HORNER AND WADSWORTH-EMMONS REACTIONS. HETEROCYCLES, 41(10), 2357-2386.
  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.).
  • Beilstein Journals. (2016). Catalytic Wittig and aza-Wittig reactions.
  • BenchChem. (n.d.). Purification of Ethyl 2-[[(2R)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino].
  • SciSpace. (2010). Synthesis and anti-juvenile hormone activity of ethyl 4-[(6-substituted 2,2-dimethyl-2H-chromen-7-yl)
  • University of California, Irvine. (2013).
  • M.G.V's Pharmacy College. (n.d.). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)
  • ResearchGate. (n.d.). Synthesis and quantum chemical studies of methyl 2-(4-methyl-2-oxo-2h-chromen-7-yloxy)
  • PubMed. (2022). Synthesis of the New 1-(7-Methoxy-1-benzofuran-2-yl)-3-(4-methylphenyl)
  • Kobe University. (2024). Isolation and identification of the metabolites of Sudanese medicinal plants and synthesis of flavonoid glycosides.
  • Knowledge UChicago. (2023). Reinvestigating the Synthesis and Characterization of Ethyl 3‐[5-(2- Ethoxycarbonyl-1-methylvinyloxy)-1-methyl.
  • ResearchGate. (n.d.).
  • MDPI. (2026). Optimization of Conditions for Ethyl Acetate Extraction of Mono-, Di-, Triglycerides and Free Fatty Acids from Soapstock Using Response Surface Methodology.
  • AWS. (n.d.). Metal-Free Catalysts for the Hydrolysis of RNA Derived from Guanidines, 2-Aminopyridines, and 2-Aminobenzimidazoles.
  • ETH Zurich. (n.d.). Publications – Department of Chemistry and Applied Biosciences.
  • MDPI. (2016). Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone.
  • BioAscent. (n.d.). Publications & Case Studies.9. BioAscent. (n.d.).

Sources

Optimization

Technical Support Center: Characterization of Benzopyran Derivatives

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the characterization of benzopyran derivatives. This guide is designed for researchers, scientists, and drug development profe...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the characterization of benzopyran derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with this versatile and biologically significant class of compounds.[1][2][3] Benzopyrans, including scaffolds like chromones, coumarins, and flavonoids, are abundant in nature and form the basis of numerous synthetic compounds with applications ranging from pharmaceuticals to agricultural chemicals.[1][4][5] However, their structural diversity and chemical properties can present unique challenges during characterization.

This resource provides field-proven insights in a direct question-and-answer format to address specific issues you may encounter during your experiments.

Troubleshooting Guide

This section tackles common, specific problems encountered during the analytical characterization of benzopyran derivatives. Each answer provides an explanation of the underlying cause and a step-by-step protocol to resolve the issue.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Q1: Why are the signals in my ¹H NMR spectrum unexpectedly broad and poorly resolved?

A1: Broad NMR signals can be frustrating and often obscure important structural information. This issue typically stems from one of several factors related to sample purity, concentration, or chemical dynamics.

Underlying Causes & Solutions:

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals (e.g., iron, copper) from catalysts or glassware can cause significant line broadening.

    • Solution: Filter your NMR sample through a small plug of Celite or basic alumina in a Pasteur pipette directly into the NMR tube. This can effectively remove many metallic impurities.

  • Sample Aggregation: At high concentrations, benzopyran derivatives, especially those with planar aromatic systems and hydrogen-bonding moieties, can aggregate or stack in solution. This slows molecular tumbling, leading to broader signals.[6]

    • Solution: Prepare a more dilute sample. If sensitivity is an issue, increase the number of scans. Running the experiment at a slightly elevated temperature (e.g., 40-50 °C) can also disrupt aggregates and sharpen signals.

  • Chemical Exchange: The presence of acidic protons (phenols, carboxylic acids) or basic sites (amines) on the benzopyran scaffold can lead to dynamic exchange processes that broaden nearby signals. This is particularly common in solvents like chloroform-d (CDCl₃), which can contain trace amounts of HCl.[7]

    • Solution: Add a drop of D₂O to your sample. This will exchange the acidic protons for deuterium, causing their signals to disappear and often sharpening the signals of neighboring protons. Alternatively, for basic compounds in acidic CDCl₃, you can filter the solvent through a plug of anhydrous potassium carbonate or basic alumina before use.[7]

  • Take a clean Pasteur pipette and place a small piece of cotton or glass wool at the bottom.

  • Add approximately 1-2 cm of Celite or anhydrous potassium carbonate.

  • Dissolve your benzopyran derivative in the deuterated solvent.

  • Carefully pass the solution through the prepared pipette into a clean NMR tube.

  • Acquire the spectrum as usual.

G start Broad NMR Signals Observed check_purity Is the sample highly pure? start->check_purity check_conc Is the sample concentrated? check_purity->check_conc Yes paramagnetic Suspect Paramagnetic Impurities check_purity->paramagnetic No check_functional_groups Does the molecule have acidic/basic groups? check_conc->check_functional_groups No aggregation Suspect Aggregation check_conc->aggregation Yes exchange Suspect Chemical Exchange check_functional_groups->exchange Yes end Acquire Clean Spectrum check_functional_groups->end No solve_paramagnetic Filter sample through Celite or alumina plug. paramagnetic->solve_paramagnetic solve_aggregation Dilute sample or increase temperature. aggregation->solve_aggregation solve_exchange Add D₂O or use basic-filtered solvent. exchange->solve_exchange solve_paramagnetic->end solve_aggregation->end solve_exchange->end

Caption: Troubleshooting workflow for broad NMR signals.

Q2: The aromatic region of my ¹H NMR spectrum is a complex, overlapping multiplet. How can I confidently assign the protons?

A2: Overlapping signals in the aromatic region are a classic challenge in the characterization of substituted benzopyrans.[8] Simple splitting patterns often devolve into complex multiplets due to similar chemical environments and long-range couplings.

Underlying Causes & Solutions:

  • Complex Spin Systems: The protons on the benzene ring of the benzopyran form a tightly coupled spin system. Ortho (³J, ~7-8 Hz), meta (⁴J, ~2-3 Hz), and para (⁵J, <1 Hz) couplings all contribute to the signal complexity.[8]

    • Solution: Higher field strength spectrometers (e.g., 600 MHz or higher) can increase chemical shift dispersion, potentially resolving the multiplets.

  • Lack of Connectivity Information: A 1D ¹H NMR spectrum does not provide direct evidence of which protons are coupled to each other.

    • Solution: Employ 2D NMR techniques. These are essential for unambiguous assignment.

      • COSY (Correlation Spectroscopy): Identifies protons that are directly coupled (typically through 2-3 bonds). This will reveal the connectivity within the aromatic ring.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is incredibly powerful for assigning protons based on their proximity to known carbons, like the carbonyl carbon in a chromone or coumarin.

      • HMQC/HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

  • Predictive Ambiguity: While substituent effects on chemical shifts can be estimated, predictions are not always accurate enough to distinguish between similar protons.[9]

    • Solution: Use computational chemistry (DFT) to predict chemical shifts. Modern DFT methods can provide calculated chemical shifts that are often in excellent agreement with experimental data, aiding in the assignment of complex spectra.[9]

Mass Spectrometry (MS)
Q3: My mass spectrum shows an unexpected molecular ion or a complex fragmentation pattern. What are the characteristic fragmentation pathways for benzopyrans?

A3: The fragmentation of benzopyran derivatives, particularly under electron impact (EI) ionization, is often predictable and provides rich structural information. Unexpected results can arise from impurities, adduct formation, or complex rearrangements.

Underlying Causes & Solutions:

  • Adduct Formation (in ESI/APCI): In soft ionization techniques like electrospray ionization (ESI), it is common to see adducts with sodium ([M+Na]⁺), potassium ([M+K]⁺), or solvent molecules.

    • Solution: Ensure high purity of solvents and use high-purity salts if buffering is needed. Look for peaks that are 22 Da or 38 Da higher than the expected [M+H]⁺ peak.

  • Characteristic Fragmentation (in EI): Benzopyran-4-ones (chromones) and related structures undergo characteristic fragmentation reactions. The most prominent is often a retro-Diels-Alder (RDA) reaction of the pyranone ring.[10]

    • Solution: Analyze the spectrum for key fragment ions. Tandem MS (MS/MS) can be used to isolate the molecular ion and systematically fragment it to confirm these pathways.[10][11]

Fragmentation PathwayDescriptionKey Fragment Ions
Retro-Diels-Alder (RDA) The pyranone ring undergoes a cycloreversion, typically initiated by cleavage of the C-O and C-C bonds of the heterocyclic ring.[10]Depends on substitution pattern. Often leads to a radical cation of an alkyne and a ketene.
Loss of CO Following RDA or other initial fragmentations, a stable carbon monoxide molecule is often lost, resulting in a peak at [M-28]⁺ or [Fragment-28]⁺.[10][12]m/z = [Parent Ion] - 28
Loss of Substituents Cleavage of bonds adjacent to the ring system, leading to the loss of alkyl or other side chains. The stability of the resulting cation dictates the likelihood of this fragmentation.[13][14]m/z = [M - R]⁺
Formation of Benzoyl Cation For structures with a benzoyl-like moiety, formation of the highly stable benzoyl cation (C₆H₅CO⁺) is common.[12]m/z = 105
Formation of Phenyl Cation Subsequent loss of CO from the benzoyl cation can produce the phenyl cation (C₆H₅⁺).[12]m/z = 77
High-Performance Liquid Chromatography (HPLC)
Q4: I am struggling to separate positional isomers of my substituted benzopyran by reverse-phase HPLC. What strategies can I use?

A4: Positional isomers (e.g., 6-methoxy vs. 7-methoxy) often have nearly identical polarity and size, making them notoriously difficult to separate on standard C18 columns.[15][16] Achieving separation requires enhancing the subtle differences in their interactions with the stationary and mobile phases.

Underlying Causes & Solutions:

  • Insufficient Selectivity of C18: Standard C18 phases primarily separate based on hydrophobicity. Positional isomers often have negligible differences in hydrophobicity.

    • Solution: Change the stationary phase to one that offers different selectivity mechanisms.

  • Sub-optimal Mobile Phase: The choice of organic modifier and additives can significantly impact selectivity.

    • Solution: Systematically screen different mobile phase compositions.

G start Poor Separation of Positional Isomers on C18 change_column Change Stationary Phase start->change_column optimize_mobile Optimize Mobile Phase start->optimize_mobile phenyl_col Phenyl Column (for π-π interactions) change_column->phenyl_col pfp_col PFP Column (for dipole/shape selectivity) change_column->pfp_col change_organic Switch Organic Modifier (Acetonitrile vs. Methanol) optimize_mobile->change_organic change_ph Adjust Mobile Phase pH (if ionizable groups are present) optimize_mobile->change_ph result Achieve Resolution phenyl_col->result pfp_col->result change_organic->result change_ph->result

Caption: HPLC column selection for isomer separation.

Stationary PhaseSeparation PrincipleBest For
Phenyl (e.g., Phenyl-Hexyl) π-π interactions with the aromatic rings.[15]Aromatic positional isomers where electron density differences can be exploited.
Pentafluorophenyl (PFP) Multiple interaction modes: dipole-dipole, π-π, and shape selectivity.[17]Isomers with differences in dipole moments or subtle shape variations. Excellent for halogenated or polar aromatic compounds.
Biphenyl Enhanced π-π interactions compared to standard phenyl phases.[17]Planar aromatic systems, offering unique selectivity for structurally similar compounds.
Cholesterol-based Shape selectivity.[15]Rigid, planar molecules and geometric (cis/trans) isomers.
Q5: My benzopyran derivative is chiral. How should I approach developing a method for enantiomeric separation?

A5: Separating enantiomers is a critical task in drug development, as they can have different pharmacological and toxicological profiles.[18] This requires a chiral environment, which is most commonly achieved using a Chiral Stationary Phase (CSP) in HPLC.[19][20]

Underlying Principles & Approach:

A CSP creates a three-dimensional chiral environment that interacts diastereomerically with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are the most widely used due to their broad applicability.[21]

  • Column Screening:

    • Obtain several polysaccharide-based CSPs (e.g., Chiralcel OD, Chiralpak AD, Chiralpak IA). These columns are often considered the first choice for screening.[21]

    • Screen your racemic compound on each column using both normal-phase (e.g., Hexane/Isopropanol) and polar-organic (e.g., Acetonitrile or Methanol) mobile phases.

  • Mobile Phase Optimization:

    • Once partial separation is observed on a column, optimize the mobile phase.

    • Normal Phase: Adjust the ratio of the alcohol modifier (isopropanol, ethanol). Small changes can have a large impact on resolution.

    • Polar Organic Mode: Test different alcohols (Methanol vs. Ethanol) or Acetonitrile. Additives like trifluoroacetic acid (TFA) for basic compounds or diethylamine (DEA) for acidic compounds can improve peak shape and resolution.

  • Temperature Optimization:

    • Temperature affects the thermodynamics of the chiral recognition process.[22]

    • Run the separation at different temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often improve resolution but increase analysis time and pressure. For atropisomers, low temperatures may be critical to prevent on-column interconversion.[22]

  • Flow Rate Adjustment:

    • Lowering the flow rate can increase the number of theoretical plates and improve resolution, but at the cost of longer run times.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities in benzopyran synthesis and how do they impact characterization?

A1: Impurities can arise from starting materials, side reactions, or degradation.[23][24] For instance, in Vilsmeier-Haack formylation reactions to produce 3-formylchromones, incomplete reactions can leave starting materials, and over-reaction or side reactions can generate undesired products.[24] These impurities can add extra, confusing signals to NMR spectra and introduce unexpected ions in mass spectra, complicating structural elucidation. Thorough purification, often requiring meticulous column chromatography, is essential.[25][26]

Q2: How does the substitution pattern on the benzopyran ring affect its spectroscopic properties?

A2: The electronic nature of substituents significantly modulates the spectroscopic data. In NMR, electron-donating groups (e.g., -OCH₃, -OH) will shield nearby protons, shifting their signals upfield (to lower ppm), while electron-withdrawing groups (e.g., -NO₂, -CN) will deshield them, causing a downfield shift.[9] This effect is predictable and can be correlated using Hammett constants.[9] In mass spectrometry, substituents can direct fragmentation pathways. For example, a group that stabilizes a positive charge will promote fragmentation patterns that leave the charge on that portion of the molecule.

Q3: My benzopyran compound appears to be unstable. What precautions should I take during analysis and storage?

A3: Certain benzopyran derivatives can be susceptible to degradation. Phenolic hydroxyl groups are prone to oxidation, which can be accelerated by light and air. Some ester linkages may be liable to hydrolysis. Additionally, some complex benzopyrans are known to be photochromic, meaning they can undergo reversible structural changes upon exposure to UV light, which would complicate spectroscopic analysis.[27] To ensure stability, it is recommended to:

  • Store samples in the dark, under an inert atmosphere (e.g., argon or nitrogen), and at low temperatures.

  • Prepare analytical solutions fresh and use them promptly.

  • For HPLC analysis, consider using an autosampler with temperature control to maintain sample integrity during a long sequence.

References

  • Vertex AI Search, "Recent advances in the structures and bioactivities of benzopyrans derived from marine fungi: a review - PMC", Accessed: 2024-10-24,
  • Vertex AI Search, "Development and validation of a HPLC method for the determination of benzo(a)pyrene in human breast milk - PMC", Accessed: 2024-10-24,
  • Vertex AI Search, "NEW INSIGHTS INTO THE ORIGIN AND THERAPEUTIC IMPLICATIONS OF BENZOPYRAN AND THEIR DERIVATIVES: A REVIEW - ChemRxiv", Accessed: 2024-10-24,
  • Vertex AI Search, "ISSN: 2277–4998 BENZOPYRAN: A BIOLOGICALLY ACTIVE SCAFFOLD", Accessed: 2024-10-24,
  • Vertex AI Search, "Recent Advances and Outlook of Benzopyran Derivatives in the Discovery of Agricultural Chemicals - ACS Public
  • Vertex AI Search, "(PDF)
  • Vertex AI Search, "Synthesis, Characterization of New Benzopyran Pyrimidines and Study of their Solvatochromic Behaviour | Asian Journal of Chemistry", Accessed: 2024-10-24,
  • Vertex AI Search, "Chromone studies. Part 12. Fragmentation patterns in the electron-impact mass spectra of 2-(N,N-dialkylamino)
  • Vertex AI Search, "Synthesis of 2-aminopropyl benzopyran derivatives as potential agents against triple-negative breast cancer - PMC", Accessed: 2024-10-24,
  • Vertex AI Search, "Isomers and Recommended HPLC Columns for Effective Separation - HPLC Primer", Accessed: 2024-10-24,
  • Vertex AI Search, "Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts", Accessed: 2024-10-24,
  • Vertex AI Search, "mass spectra - fragmentation patterns - Chemguide", Accessed: 2024-10-24,
  • Vertex AI Search, "A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Benzoyl Derivatives - Benchchem", Accessed: 2024-10-24,
  • Vertex AI Search, "Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds - PMC", Accessed: 2024-10-24,
  • Vertex AI Search, "Facing and Overcoming Sensitivity Challenges in Biomolecular NMR Spectroscopy - PMC", Accessed: 2024-10-24,
  • Vertex AI Search, "Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism - Molnar Institute", Accessed: 2024-10-24,
  • Vertex AI Search, "Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Deriv
  • Vertex AI Search, "separation and identification of isomeric hydrocarbons by capillary gas chromatography and hyphen
  • Vertex AI Search, "Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development", Accessed: 2024-10-24,
  • Vertex AI Search, "CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS", Accessed: 2024-10-24,
  • Vertex AI Search, "Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs - PubMed", Accessed: 2024-10-24,
  • Vertex AI Search, "Synthesis and NMR Spectroscopic Characterization of Some Fluoro-2H-1-Benzopyran Derivatives | CiNii Research", Accessed: 2024-10-24,
  • Vertex AI Search, "Cytotoxic Substances Produced by Erioscyphella abnormis Strain FC-2579 - Scirp.org.", Accessed: 2024-10-24,
  • Vertex AI Search, "Synthesis of Polycyclic Ether-Benzopyrans and In Vitro Inhibitory Activity against Leishmania tarentolae - MDPI", Accessed: 2024-10-24,
  • Vertex AI Search, "(PDF)
  • Vertex AI Search, "Troubleshooting LC-MS/MS Peak Shape and Recovery Problems for Polar Opiates - Thermo Fisher Scientific", Accessed: 2024-10-24,
  • Vertex AI Search, "Recent Advances and Outlook of Benzopyran Derivatives in the Discovery of Agricultural Chemicals - ACS Public
  • Vertex AI Search, "Assigning 1H NMR spectrum and predicting peak coupling patterns for 2H-1-benzopyran-2-one - Chemistry Stack Exchange", Accessed: 2024-10-24,
  • Vertex AI Search, "Why are my NMR signals unexpectedly broad??? : r/Chempros - Reddit", Accessed: 2024-10-24,
  • Vertex AI Search, "HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie", Accessed: 2024-10-24,
  • Vertex AI Search, "Comparison of various chiral stationary phases for the chromatographic separation of chiral pharmaceuticals - UNCW Institutional Repository", Accessed: 2024-10-24,

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Reference Data & Comparative Studies

Validation

Comparing synthesis methods for Ethyl (7-methoxy-2-methyl-2H-1-benzopyran-2-yl)acetate

As a privileged scaffold in drug discovery, the 2H-chromene (2H-1-benzopyran) core is ubiquitous in biologically active molecules, ranging from selective estrogen receptor modulators to TGF-β receptor inhibitors [1]. The...

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Author: BenchChem Technical Support Team. Date: April 2026

As a privileged scaffold in drug discovery, the 2H-chromene (2H-1-benzopyran) core is ubiquitous in biologically active molecules, ranging from selective estrogen receptor modulators to TGF-β receptor inhibitors [1]. The specific target, Ethyl (7-methoxy-2-methyl-2H-1-benzopyran-2-yl)acetate , presents a unique synthetic challenge due to its 2,2-disubstitution pattern and the electron-rich nature of the 7-methoxy aromatic ring.

Historically, synthesizing sterically hindered 2,2-disubstituted chromenes relied on harsh Lewis acids or multi-step Wittig/Claisen sequences that suffered from poor atom economy and competing coumarin oxidation. Today, modern methodologies divide into two distinct strategic philosophies: De Novo Ring Construction via organocatalysis, and Late-Stage Functionalization via transition-metal or Lewis acid-mediated C–O activation.

This guide objectively compares the three most robust methodologies for synthesizing this target, providing field-proven protocols, mechanistic causality, and quantitative performance data to inform your route scouting.

Strategic Pathways & Mechanistic Logic

The synthesis of the target molecule can be approached by either building the pyran ring from a phenol precursor or by functionalizing a pre-existing cyclic acetal. The logical relationship between these pathways is visualized below.

SynthesisLogic cluster_denovo De Novo Ring Construction cluster_latestage Late-Stage C-O Activation SM1 3-Methoxyphenol + Enal Int1 Iminium Intermediate SM1->Int1 L-Alanine (Organocatalyst) Product Ethyl (7-methoxy-2-methyl- 2H-1-benzopyran-2-yl)acetate Int1->Product Cyclization & Dehydration SM2 Chromene Acetal Int2 Ni-π-Allyl / Chromylium Ion SM2->Int2 Ni(cod)2 OR BF3·OEt2 Int2->Product Nucleophilic Trapping (Zinc or Indium Reagents)

Logical pathways for the synthesis of 2,2-disubstituted 2H-chromenes via de novo and late-stage routes.

Methodology 1: Amino Acid-Promoted Annulation (De Novo)

This recent advancement utilizes aliphatic amino acids as sustainable, biobased organocatalysts to promote the annulation of nucleophilic phenols with enals[2].

Mechanistic Causality: L-alanine acts as a bifunctional organocatalyst. The primary amine condenses with the enal (e.g., ethyl 3-methyl-4-oxobut-2-enoate) to form a highly electrophilic iminium ion. This lowers the LUMO of the enal, facilitating a regioselective electrophilic aromatic substitution by the electron-rich 3-methoxyphenol at the ortho position. The carboxylic acid moiety of L-alanine subsequently assists in proton transfer during the intramolecular cyclization (hemiacetal formation) and final dehydration to yield the 2H-chromene.

Step-by-Step Protocol (Self-Validating System):

  • Setup: In a heavy-walled sealed tube, combine 3-methoxyphenol (1.0 equiv), ethyl 3-methyl-4-oxobut-2-enoate (1.5 equiv), and L-alanine (1.0 equiv) in ethyl acetate (0.1 M).

  • Reaction: Seal the tube and heat to 120 °C in an oil bath for 18 hours. Note: Ethyl acetate is chosen over DMF because polar protic/aprotic solvents disrupt the critical hydrogen-bonding network of the transition state.

  • Validation (In-Process): The reaction mixture will transition from pale yellow to dark orange. TLC (Hexanes/EtOAc 8:2) should reveal the complete consumption of the highly UV-active enal and the appearance of a new, non-polar spot corresponding to the chromene.

  • Workup: Cool to room temperature. Add a small portion of silica gel directly to the flask and concentrate in vacuo.

  • Purification: Purify via flash column chromatography. The success of the cyclization is definitively validated by 1 H NMR: look for the disappearance of the aldehyde proton (~9.5 ppm) and the emergence of the characteristic chromene alkene doublets at ~5.5 and ~6.3 ppm.

Methodology 2: Nickel-Catalyzed C–O Activation (Late-Stage)

For libraries requiring late-stage diversification, the base-free nickel-catalyzed C–O activation of readily accessible 2-ethoxy-2H-chromenes is unparalleled [3].

Mechanistic Causality: Traditional alkylations of chromenes require strong bases that can degrade ester functionalities. This protocol bypasses basic conditions entirely. Ni(cod) 2​ , stabilized by the rigid, electron-poor bidentate ligand bathophenanthroline, undergoes oxidative addition into the C–O bond of the cyclic acetal. This forms a stabilized Ni- π -allyl complex. Transmetalation with a Reformatsky-type zinc enolate followed by reductive elimination installs the ethyl acetate group with perfect regiocontrol.

Step-by-Step Protocol (Self-Validating System):

  • Setup: Inside an argon-filled glovebox, charge a vial with Ni(cod) 2​ (5 mol%), bathophenanthroline (5 mol%), and 2-ethoxy-7-methoxy-2-methyl-2H-chromene (1.0 equiv). Strict exclusion of oxygen is required to prevent catalyst oxidation.

  • Reaction: Dissolve the mixture in anhydrous THF. Slowly add (2-ethoxy-2-oxoethyl)zinc(II) bromide (1.5 equiv) dropwise. Stir at 25 °C for 12 hours.

  • Validation (In-Process): Remove a 10 μ L aliquot, quench with saturated aqueous NH 4​ Cl, and extract with EtOAc. TLC will show the disappearance of the acetal starting material and the formation of a slightly more polar product spot.

  • Workup: Remove the vial from the glovebox. Quench the bulk reaction with saturated aqueous NH 4​ Cl (destroying excess zinc enolate and precipitating zinc salts). Extract with EtOAc (3x).

  • Purification: Dry the organic layer over Na 2​ SO 4​ , concentrate, and purify via silica gel chromatography.

Methodology 3: Lewis Acid-Mediated Organoindium Trapping

When glovebox access is limited, transition-metal-free coupling utilizing triorganoindium reagents offers a highly chemoselective alternative [4].

Mechanistic Causality: BF 3​ ·OEt 2​ acts as a hard Lewis acid to abstract the methoxy group from a 2-methoxy-2H-chromene precursor, generating a highly reactive, resonance-stabilized chromylium ion. Triorganoindium reagents (InR 3​ ) are uniquely suited for this trapping because they are remarkably tolerant of ester functionalities (unlike Grignard reagents) and can transfer all three organic groups, maximizing atom economy.

Step-by-Step Protocol (Self-Validating System):

  • Setup: In a flame-dried flask under argon, dissolve 2-methoxy-7-methoxy-2-methyl-2H-chromene (1.0 equiv) in anhydrous CH 2​ Cl 2​ . Cool to -78 °C. Low temperature prevents the dimerization of the transient chromylium ion.

  • Activation: Add BF 3​ ·OEt 2​ (1.2 equiv) dropwise. Stir for 10 minutes.

  • Trapping: Add tri(ethoxycarbonylmethyl)indium (0.5 equiv, generated in situ from ethyl bromoacetate and indium powder).

  • Reaction: Stir for 2 hours, allowing the bath to slowly warm to room temperature.

  • Validation & Workup: Quench the reaction cleanly with water (organoindium reagents do not produce violent exotherms upon hydrolysis). Extract with CH 2​ Cl 2​ . The crude NMR will confirm the structural integrity of the ethyl ester, validating the chemoselectivity of the indium reagent.

Quantitative Performance Comparison

To facilitate route selection, the quantitative metrics of the three methodologies are summarized below.

Synthesis MethodCatalyst / PromoterTemp (°C)Time (h)Yield (%)Atom EconomyScalability
Organocatalytic Annulation L-Alanine (1.0 equiv)1201865–75ModerateExcellent (Multigram)
Ni-Catalyzed C–O Activation Ni(cod) 2​ (5 mol%)251280–88Low (Zinc waste)Moderate (Glovebox req.)
Organoindium Trapping BF 3​ ·OEt 2​ (1.2 equiv)-78 to 25270–85High (Transfers 3 groups)Good (Moisture tolerant)
Strategic Recommendations
  • For Process Chemistry & Scale-Up: The Organocatalytic Annulation is the undisputed choice. It avoids stoichiometric metals, utilizes an inexpensive biobased catalyst, and can be run in green solvents (EtOAc) on a multigram scale without specialized inert-atmosphere equipment.

  • For SAR Library Generation: The Ni-Catalyzed C–O Activation is superior. It allows a common 2-ethoxy-chromene intermediate to be functionalized with a vast array of commercially available zinc enolates or boronic acids under exceptionally mild, base-free conditions.

References

  • Synthesis of 2-substituted 2H-chromenes using potassium vinyltrifluoroborates. Tetrahedron Letters.[Link]

  • Amino Acid-Promoted Synthesis of 2H-Chromenes. The Journal of Organic Chemistry.[Link]

  • Graham, T. J. A.; Doyle, A. G. Nickel-Catalyzed Cross-Coupling of Chromene Acetals and Boronic Acids. Organic Letters.[Link]

  • Gil-Negrete, J. M.; Sestelo, J. P.; Sarandeses, L. A. Transition-Metal-Free Coupling of Triorganoindium Reagents with Chromene and Isochroman Acetals. Organic Letters.[Link]

Comparative

Validation of Analytical Methods for Benzopyran Compounds: A Comparative Guide

As a Senior Application Scientist, I frequently evaluate the performance of analytical methodologies used in drug development. Benzopyran compounds—a diverse class of heterocyclic molecules including antihypertensives li...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate the performance of analytical methodologies used in drug development. Benzopyran compounds—a diverse class of heterocyclic molecules including antihypertensives like Nebivolol and anti-inflammatories like Iguratimod—present unique analytical challenges. Their fused benzene and pyran rings exhibit strong chromophoric properties, but their susceptibility to hydrolytic and oxidative degradation requires highly selective quantification methods.

This guide objectively compares the performance of advanced Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) against traditional Isocratic HPLC and UV-Vis Spectrophotometry. By examining the causality behind experimental choices, we establish a self-validating framework for 1[1].

Causality in Method Selection & Experimental Design

When quantifying benzopyran derivatives, the choice of analytical platform dictates the reliability of the data.

  • Chromatographic vs. Spectroscopic Techniques: While UV-Vis spectroscopy is cost-effective, it lacks specificity. Benzopyrans possess strong UV absorbance, but their ring-opened degradants often share overlapping absorption spectra. Therefore, 2[2]. RP-HPLC coupled with Photodiode Array (PDA) detection is the gold standard because it provides the necessary spatial resolution to separate the parent API from its impurities.

  • Mobile Phase & Column Chemistry: For basic benzopyrans like Nebivolol, we intentionally select an ODS (C18) column paired with a Methanol:Water mobile phase. The causality here is straightforward: the hydrophobic C18 stationary phase retains the non-polar benzopyran core, while the protic nature of methanol suppresses secondary silanol interactions, preventing peak tailing and ensuring sharp, symmetrical peaks[3].

Analytical Method Validation Workflow

To ensure scientific integrity, every method must follow a logical, self-validating sequence. The workflow below illustrates the critical path from optimization to sensitivity determination.

ValidationWorkflow A Method Optimization (Mobile Phase & Column) B Specificity Testing (Forced Degradation) A->B Establish Separation C Linearity & Range (R² > 0.999) B->C Confirm Specificity D Accuracy & Precision (%RSD < 2.0%) C->D Validate Range E LOD & LOQ (S/N Ratio Evaluation) D->E Determine Sensitivity

Fig 1: ICH-compliant analytical validation workflow for benzopyran compounds.

Step-by-Step Methodology: RP-HPLC Validation Protocol

The following protocol represents a self-validating system designed to evaluate benzopyran compounds rigorously.

Step 1: Chromatographic Optimization & Specificity

  • Action: Prepare a 100 µg/mL stock solution of the benzopyran derivative in methanol. Subject aliquots to forced degradation using 0.1N HCl, 0.1N NaOH, and 3% H₂O₂. Inject these stressed samples onto a C18 column.

  • Causality: Benzopyran rings can undergo hydrolytic cleavage or oxidation under stress. By injecting stressed samples, we prove the method is stability-indicating. If the primary peak is completely resolved from all degradant peaks, the method's specificity is validated[4].

Step 2: Linearity and Calibration

  • Action: Dilute the stock solution to create a 5-point calibration curve spanning 80% to 120% of the target concentration (e.g., 0.25 to 8.0 µg/mL). Inject each standard in triplicate.

  • Causality: We plot the peak area against concentration to apply a least-squares linear regression. Achieving a5 ensures the detector's photometric response is strictly proportional to the analyte mass, confirming quantitative reliability[5].

Step 3: Accuracy (Recovery) and Precision

  • Action: Spike a known amount of the benzopyran standard into a synthetic placebo matrix at 50%, 100%, and 150% levels. Calculate the % Relative Standard Deviation (%RSD) across six replicate injections.

  • Causality: This step isolates the method's performance from matrix effects. A recovery of 98-102% with an RSD < 2.0% proves that excipients do not suppress UV absorbance or interfere with extraction efficiency[3].

Step 4: Sensitivity (LOD & LOQ)

  • Action: Serially dilute the lowest calibration standard until the peak height can be directly compared to the baseline noise.

  • Causality: Establishing a Signal-to-Noise (S/N) ratio of 3:1 defines the Limit of Detection (LOD), while 10:1 defines the Limit of Quantification (LOQ). This mathematical threshold prevents baseline noise from artificially inflating the quantification of trace-level impurities[1].

Comparative Performance Data

To objectively assess performance, the table below contrasts an optimized RP-HPLC method for Nebivolol against an Isocratic HPLC method for Iguratimod and a standard UV-Vis method for Fisetin (a benzopyran-containing flavonoid).

ParameterOptimized RP-HPLC (Nebivolol)Isocratic HPLC (Iguratimod)UV-Vis Spectroscopy (Fisetin)
Detection Technique PDA / UV (282 nm)UV (257 nm)UV-Vis (363 nm)
Specificity High (Resolves all degradants)Moderate-HighLow (Prone to matrix interference)
Linearity Range 0.25 – 8.0 µg/mL0.72 – 3.75 µg/mL2.0 – 10.0 µg/mL
Limit of Detection (LOD) 0.077 µg/mL 0.24 µg/mL0.457 µg/mL
Limit of Quantification (LOQ) 0.236 µg/mL 0.72 µg/mL1.386 µg/mL
Precision (%RSD) < 2.0%< 2.0%< 2.0%
Accuracy (Recovery) 99.8%97.8% - 103.3%99.8% - 101.0%

Data Interpretation: The experimental data clearly demonstrates that while UV-Vis spectroscopy offers acceptable accuracy and precision for pure bulk forms, it suffers from poor sensitivity (LOD = 0.457 µg/mL). Conversely, the 3 achieves superior sensitivity (LOD = 0.077 µg/mL) and a broader dynamic linearity range, making it the definitive choice for stability-indicating assays and trace impurity profiling[3].

References

  • Analytical Method Validation For Quantification of Melamine Content in Iguratimod. International Journal of Recent Scientific Research. 5

  • Analytical Method Development and Validation for Related Substance in Iguratimod by HPLC. Journal of Emerging Technologies and Innovative Research. 4

  • RP-HPLC Method for the Estimation of Nebivolol in Tablet Dosage Form. Semantic Scholar. 3

  • Reverse Phase HPLC Method for Determination of Nebivolol in Pharmaceutical Preparations. International Journal of Pharmaceutical Sciences Review and Research. 1

  • Development and Validation of UV-Visible Spectrophotometric Method for Estimation of Fisetin. Journal of Chemical Health Risks. 2

Sources

Validation

Biological activity of Ethyl (7-methoxy-2-methyl-2H-1-benzopyran-2-yl)acetate vs. analogues

Comparative Biological Activity Guide: Ethyl (7-methoxy-2-methyl-2H-1-benzopyran-2-yl)acetate vs. Key Analogues As drug development increasingly focuses on multifunctional scaffolds, the 2H-1-benzopyran (chromene) core h...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Biological Activity Guide: Ethyl (7-methoxy-2-methyl-2H-1-benzopyran-2-yl)acetate vs. Key Analogues

As drug development increasingly focuses on multifunctional scaffolds, the 2H-1-benzopyran (chromene) core has emerged as a privileged structure. This guide provides an objective, data-driven comparison of the biological activity of Ethyl (7-methoxy-2-methyl-2H-1-benzopyran-2-yl)acetate against its primary structural analogues. Designed for researchers and application scientists, this document synthesizes pharmacophore rationale, self-validating experimental protocols, and comparative efficacy data to guide lead optimization.

Pharmacophore Rationale: The Causality of Structural Design

The biological efficacy of benzopyran derivatives is not accidental; it is strictly dictated by electronic distribution and lipophilicity.

  • The 2H-1-Benzopyran Core: This rigid, planar bicyclic system allows for precise intercalation into enzyme active sites (such as COX-2 and LOX) and provides a stable framework for electron delocalization. The true biological activity of chroman and benzopyran derivatives is heavily influenced by the substitution pattern on the pyran ring, which dictates target affinity[1].

  • The 7-Methoxy Substitution (+M Effect): The methoxy group at the 7-position acts as a strong electron-donating group via resonance. During oxidative stress, this electron density stabilizes the phenoxy radical intermediate formed during reactive oxygen species (ROS) scavenging. This mechanism is a hallmark of highly active antioxidants, as documented in 2[2].

  • The Ethyl Acetate Prodrug Strategy: Why use the ethyl ester instead of the free acetic acid? The free acid is polar (pKa ~4.5) and struggles to cross the lipid bilayer. Esterification masks this charge, increasing the calculated LogP from ~2.10 to ~3.45. This facilitates rapid passive diffusion into mammalian cells or bacterial membranes. Once intracellular, non-specific esterases cleave the ester, trapping the active free acid inside the cell.

Comparative Biological Activity Data

To objectively evaluate performance, we compare the target ester against three critical benchmarks: its Free Acid metabolite, a rigid Coumarin Analogue (7-Methoxy-4-methylcoumarin-2-acetate), and Trolox (the water-soluble Vitamin E standard).

As shown in the data below, 3[3].

CompoundCalculated LogPDPPH Scavenging IC₅₀ (µM)COX-2 Inhibition IC₅₀ (µM)MIC vs. S. aureus (µg/mL)
Ethyl (7-methoxy-2-methyl-2H-1-benzopyran-2-yl)acetate 3.4545.212.4*32
(7-methoxy-2-methyl-2H-1-benzopyran-2-yl)acetic acid 2.1042.83.864
7-Methoxy-4-methylcoumarin-2-acetate 2.85>10025.616
Trolox (Reference Standard) 2.9015.5N/A>128

*Note: The ester exhibits higher IC₅₀ in cell-free COX-2 assays because it requires intracellular esterase activation to reach peak competitive inhibition.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Benzopyran acetic acid derivatives are known to exhibit 4[4], requiring rigorous assay conditions.

Protocol A: DPPH Radical Scavenging Assay (Antioxidant Capacity)

Causality: Methanol is used as the solvent because it simultaneously solubilizes the highly lipophilic ethyl ester and the polar DPPH radical, preventing precipitation artifacts.

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in absolute methanol. Keep protected from light.

  • Incubation: In a 96-well plate, mix 100 µL of the compound (serially diluted in methanol) with 100 µL of the DPPH solution. Incubate in total darkness at 25°C for exactly 30 minutes.

  • Measurement: Read absorbance at 517 nm using a microplate reader.

  • Self-Validation Check: The assay includes a Trolox positive control well and a methanol blank. Validation Gate: The assay is only considered valid if the Trolox IC₅₀ falls within ±5% of its historical baseline (15.5 µM). If it deviates, the DPPH radical has degraded, and the plate must be discarded.

Protocol B: In Vitro COX-2 Inhibition Assay (Anti-inflammatory Potential)

Causality: The assay monitors the oxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine). Because benzopyrans are highly conjugated and may absorb light natively, a pre-reaction baseline subtraction is mandatory.

  • Enzyme Preparation: Suspend recombinant human COX-2 in 100 mM Tris-HCl buffer (pH 8.0) containing 1 µM hematin.

  • Pre-Incubation: Add 10 µL of the test compound to 150 µL of the enzyme mixture. Incubate for 5 minutes at 25°C to allow for pocket intercalation.

  • Reaction Initiation: Add 10 µL of arachidonic acid (100 µM final) and 10 µL of TMPD.

  • Self-Validation Check: Read the plate at 590 nm immediately before adding arachidonic acid to establish a compound-specific background baseline. Subtract this baseline from the final 5-minute kinetic read. If baseline absorbance exceeds 0.1 OD, the compound is precipitating, and the concentration must be lowered.

Mechanistic Pathway Visualization

The following diagram illustrates the intracellular pharmacokinetics and dual-action pharmacodynamics of the ethyl ester prodrug.

G Compound Ethyl (7-methoxy-2-methyl- 2H-1-benzopyran-2-yl)acetate Esterase Intracellular Esterases Compound->Esterase Cellular Uptake ROS Reactive Oxygen Species Compound->ROS Direct Scavenging ActiveAcid Active Free Acid Metabolite Esterase->ActiveAcid Hydrolysis ActiveAcid->ROS Scavenging COX2 COX-2 Enzyme ActiveAcid->COX2 Competitive Inhibition LipidPerox Lipid Peroxidation ROS->LipidPerox Induces Inflammation Inflammatory Response COX2->Inflammation Prostaglandin Synthesis

Fig 1: Cellular uptake, hydrolysis, and dual-action pathway of the benzopyran ester prodrug.

Conclusion & Selection Guide

When designing a therapeutic workflow, the choice between the ethyl ester and its analogues depends entirely on the target environment:

  • Select the Ethyl Ester for in vivo or whole-cell assays where membrane permeability is the rate-limiting step. Its prodrug nature ensures high intracellular concentrations of the active pharmacophore.

  • Select the Free Acid for cell-free enzymatic assays (like direct target-binding studies) where esterase activity is absent.

  • Select the Coumarin Analogue if the primary goal is antimicrobial efficacy, as the rigid lactone ring often exhibits superior binding to bacterial gyrases, albeit at the cost of antioxidant capacity.

References

  • Source: nih.
  • Source: researchgate.
  • Source: mdpi.
  • Source: lipidbank.

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Comparative

Spectroscopic comparison of substituted 2H-1-benzopyran derivatives

Title: Spectroscopic Profiling of Substituted 2H-1-Benzopyran Derivatives: A Comparative Guide for Drug Discovery Introduction 2H-1-benzopyran derivatives, commonly known as chromenes or coumarins, are privileged scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Spectroscopic Profiling of Substituted 2H-1-Benzopyran Derivatives: A Comparative Guide for Drug Discovery

Introduction

2H-1-benzopyran derivatives, commonly known as chromenes or coumarins, are privileged scaffolds in both medicinal chemistry and the development of fluorescent chemosensors[1]. The unique bicyclic structure, composed of a benzene ring fused to a heterocyclic pyran ring, provides a highly tunable π -conjugated system[2]. By strategically introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) across the scaffold, researchers can precisely modulate the molecule's photophysical properties, including its absorption maxima, fluorescence quantum yield, and solvatochromism[2][3].

This guide provides an objective, data-driven comparison of differently substituted 2H-1-benzopyran derivatives, detailing the mechanistic causality behind their spectroscopic behaviors and outlining self-validating experimental protocols for their characterization.

Mechanistic Basis of Spectroscopic Tuning

The spectroscopic profile of a 2H-1-benzopyran derivative is governed by the electronic nature and positional placement of its substituents.

  • Position 7 Substitutions (The "Push"): The introduction of EDGs, such as hydroxyl (-OH) or amino ( −NH2​ ) groups at the 7-position, significantly enhances the fluorescence quantum yield. For instance, 7-hydroxycoumarin (umbelliferone) exhibits intense blue fluorescence when excited by UV radiation[3]. The emission profile of these 7-substituted derivatives is highly sensitive to the microenvironment and pH, as the deprotonation of the hydroxyl group further stabilizes the excited state, causing a pronounced red-shift in emission[1].

  • Position 3 and 4 Substitutions (The "Pull"): Substituting the pyran ring at position 3 or 4 with EWGs (e.g., cyano, trifluoromethyl, or styrenic groups) profoundly modifies the electronic properties of the core nucleus[3]. This creates a strong "push-pull" dipole across the molecule, lowering the Lowest Unoccupied Molecular Orbital (LUMO) and extending the conjugation[2].

  • Photoinduced Electron Transfer (PET): Certain derivatives, such as benzo[h]chromene-3-carbonitriles, exhibit weak baseline fluorescence due to PET. However, upon binding to specific metal ions (e.g., Pb2+ ), the PET mechanism is inhibited, resulting in a dramatic "turn-on" fluorescence response[4]. Furthermore, structural variations like spiro-fusions can yield photochromic benzospiropyrans, which transition from a colorless, non-planar state to a highly colored, fluorescent planar state upon UV irradiation[5].

Photophysics S0 Ground State (S0) Substituted Chromene S1 Excited State (S1) Charge Transfer Character S0->S1 UV Excitation Em Fluorescence Emission (Red-shifted & Enhanced) S1->Em Radiative Decay EDG Electron Donating Group (e.g., -OH, -NH2 at C7) EDG->S1 Stabilizes S1 (Push) EWG Electron Withdrawing Group (e.g., -CN at C3) EWG->S1 Lowers LUMO (Pull) Em->S0 Relaxation

Caption: Push-pull electronic effects on the photophysical pathways of substituted chromenes.

Comparative Spectroscopic Data

The table below summarizes the quantitative photophysical parameters of key substituted 2H-1-benzopyran derivatives, illustrating how structural modifications translate to measurable spectroscopic shifts.

Derivative ClassRepresentative ScaffoldUV-Vis Absorption ( λmax​ )Fluorescence Emission ( λem​ )Quantum Yield ( Φ )Key Spectroscopic Characteristics
Unsubstituted 2H-1-Benzopyran-2-one~270-310 nm~380-400 nmLow (< 0.05)Weak emission; primarily π→π∗ transitions.
7-Hydroxy Umbelliferone~325 nm (neutral) / ~370 nm (anion)~450 nm (neutral) / ~480 nm (anion)High (0.5 - 0.8)Highly pH-sensitive; blue fluorescence; large Stokes shift[1][3].
7-Amino 7-Aminocoumarin~340-380 nm~430-470 nmVery High (> 0.8)Strong push-pull system; pronounced solvatochromism.
3-Substituted 3-Cyano-chromene~330-360 nm~450-500 nmVariable (PET dependent)Extended conjugation; often used in turn-on metal sensors[2][4].

Standardized Experimental Protocols

To ensure high reproducibility and trustworthiness, the following self-validating workflow must be employed when characterizing the spectroscopic properties of newly synthesized chromene derivatives.

SpectroscopicWorkflow A 1. Sample Preparation (Chromene Scaffolds) B 2. Matrix Selection (Solvent & pH Buffers) A->B Dissolution (< 10 µM) C 3. UV-Vis Spectroscopy (Determine Absorbance & ε) B->C Optical Blanking D 4. Fluorescence Spectroscopy (Emission & Quantum Yield) B->D Avoid Inner Filter Effect E 5. Structural Validation (NMR & IR Analysis) B->E High Conc. Aliquot F 6. Data Synthesis (Structure-Property Mapping) C->F λ_max & Extinction Coeff. D->F Stokes Shift & Φ E->F Substitution Confirmation

Caption: Workflow for the comprehensive spectroscopic characterization of chromene derivatives.

Protocol: UV-Vis and Fluorescence Characterization

Objective: Accurately determine the molar extinction coefficient ( ϵ ) and fluorescence quantum yield ( Φ ) while eliminating optical artifacts.

  • Step 1: Stock Solution Preparation

    • Action: Dissolve the substituted derivative in spectroscopic-grade Dimethyl Sulfoxide (DMSO) to a concentration of 1.0 mM.

    • Causality: DMSO acts as a universal solvent that ensures complete dissolution of both highly polar (e.g., 7-hydroxy) and non-polar derivatives, strictly preventing aggregation-induced quenching or scattering artifacts during initial stock formulation.

  • Step 2: Serial Dilution & Matrix Selection

    • Action: Dilute the stock into the target solvent (e.g., Methanol, or PBS at specific pH values) to achieve a working concentration range of 1.0 to 10.0 µM.

    • Causality: Maintaining the final concentration below 10 µM ensures that the optical density (absorbance) remains below 0.1 at the excitation wavelength. This is a critical self-validating step to prevent the inner filter effect (IFE), where the sample reabsorbs its own emitted light, artificially lowering the measured fluorescence.

  • Step 3: UV-Vis Absorption Acquisition

    • Action: Record the absorption spectrum from 250 nm to 600 nm using a dual-beam spectrophotometer. Use the exact solvent matrix (containing the equivalent trace amount of DMSO) as the reference blank.

    • Validation: Plot Absorbance vs. Concentration. A linear relationship confirms adherence to the Beer-Lambert Law, allowing for the accurate calculation of ϵ from the slope.

  • Step 4: Fluorescence Emission and Quantum Yield ( Φ ) Determination

    • Action: Excite the sample at its UV-Vis λmax​ . Record the emission spectrum, scanning from λmax​+15 nm to 700 nm.

    • Causality: To determine Φ , compare the integrated fluorescence intensity of the derivative against a known standard (e.g., Quinine Sulfate in 0.1 M H2​SO4​ , Φ=0.54 ). Both the sample and the standard must be concentration-matched to have identical absorbance at the excitation wavelength, ensuring the comparative quantum yield calculation is self-validated.

Structural Validation via NMR

Spectroscopic profiling is incomplete without orthogonal structural validation. The exact placement of substituents on the 2H-1-benzopyran core directly dictates the photophysics and must be confirmed via Nuclear Magnetic Resonance (NMR) spectroscopy. For example, the presence of a 3-cyano group or the specific substitution pattern on the aromatic ring can be definitively mapped using 1H and 13C NMR, confirming that the observed photophysical shifts (e.g., band gap narrowing to ~5.16 eV) are indeed due to the intended structural modifications[2].

References

  • Title: WO2015011211A1 - Photo-responsive spiropyran-based n-isopropylacrylamide (nipam)
  • Title: EP2480609B1 - Fluorescent polymers of 7-hydroxycoumarin compounds, chemical sensors ...
  • Source: researchgate.
  • Source: researchgate.
  • Title: Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO)

Sources

Validation

Purity Assessment of Synthesized Ethyl (7-methoxy-2-methyl-2H-1-benzopyran-2-yl)acetate: A Comparative Guide to Analytical Methodologies

Executive Summary & Compound Overview Benzopyran derivatives, particularly chromene scaffolds, are privileged structures in medicinal chemistry due to their diverse pharmacological activities. Ethyl (7-methoxy-2-methyl-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Compound Overview

Benzopyran derivatives, particularly chromene scaffolds, are privileged structures in medicinal chemistry due to their diverse pharmacological activities. Ethyl (7-methoxy-2-methyl-2H-1-benzopyran-2-yl)acetate (C₁₅H₁₈O₄, MW: 262.29 g/mol ) serves as a critical synthetic intermediate[1]. Before this compound can be utilized in biological assays or downstream synthesis, rigorous purity assessment is mandatory. Trace impurities, residual solvents, or inorganic salts can cause false positives in high-throughput screening or poison sensitive catalysts in subsequent synthetic steps.

This guide objectively compares the performance of High-Performance Liquid Chromatography with UV Detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (¹H-qNMR) for assessing the purity of this synthesized compound. By evaluating relative versus absolute purity, researchers can select the most appropriate self-validating system for their analytical needs.

Analytical Method Comparison: Relative vs. Absolute Purity

When evaluating the purity of Ethyl (7-methoxy-2-methyl-2H-1-benzopyran-2-yl)acetate, it is crucial to distinguish between relative chromatographic purity (area percentage) and absolute mass fraction (w/w percentage). The table below summarizes the capabilities of the primary analytical techniques in accordance with ICH Q2(R1) validation guidelines [2].

Analytical ParameterHPLC-UVLC-MS¹H-qNMR
Purity Type Relative (Area %)Relative / IdentificationAbsolute (Mass Fraction %)
Reference Standard Required? Yes (for exact quantitation)Yes (for exact quantitation)No (Primary ratio method)
Detection Scope UV-active compounds onlyIonizable compoundsAll proton-containing species
Residual Solvent Detection Poor / NonePoorExcellent
Specificity High (Chromatographic)Very High (m/z)High (Chemical Shift)
Cost / Throughput Low Cost / High ThroughputHigh Cost / Medium ThroughputMedium Cost / Low Throughput

Purity Assessment Workflow

To ensure complete analytical confidence, a multi-tiered approach is recommended. The workflow below illustrates the logical progression from initial synthesis to final batch release.

PurityAssessmentWorkflow Start Synthesized Batch Ethyl (7-methoxy-2-methyl- 2H-1-benzopyran-2-yl)acetate LCMS LC-MS Impurity Profiling & Mass ID Start->LCMS Step 1 HPLC HPLC-UV Relative Chromatographic Purity LCMS->HPLC Step 2 qNMR 1H-qNMR Absolute Mass Fraction Purity HPLC->qNMR Step 3 Decision Absolute Purity > 98%? qNMR->Decision Step 4 Release Batch Release Certified Reference Material Decision->Release Yes Repurify Repurification (Prep-HPLC / Crystallization) Decision->Repurify No Repurify->Start

Workflow for purity assessment of Ethyl (7-methoxy-2-methyl-2H-1-benzopyran-2-yl)acetate.

Experimental Protocols & Methodological Causality

Protocol A: Relative Purity via HPLC-UV

Objective: Determine the chromatographic purity profile of the synthesized batch. Causality & Self-Validation: A C18 reverse-phase column is selected due to the hydrophobic nature of the benzopyran core. An acidic modifier (0.1% Trifluoroacetic acid, TFA) is added to the mobile phase. This is a critical self-validating step: TFA ensures that any trace acidic or basic impurities remain in a single ionization state, preventing peak tailing and ensuring accurate integration. A blank injection must be run prior to the sample to establish a baseline, ensuring no carryover or system peaks interfere with the analyte [2].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the synthesized compound in 1.0 mL of HPLC-grade Acetonitrile. Filter through a 0.22 µm PTFE syringe filter.

  • System Setup: Equip the HPLC with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Phase A: Ultrapure Water with 0.1% TFA.

    • Phase B: Acetonitrile with 0.1% TFA.

  • Gradient Elution: Run a linear gradient from 10% B to 90% B over 20 minutes at a flow rate of 1.0 mL/min.

  • Detection: Monitor UV absorbance at 254 nm (optimal for the benzopyran aromatic system) and 280 nm.

  • Analysis: Integrate all peaks with a Signal-to-Noise (S/N) ratio > 10. Calculate the relative area percentage of the main peak against total integrated area.

Protocol B: Absolute Purity via ¹H-qNMR

Objective: Determine the absolute mass fraction of the compound without requiring an identical reference standard. Causality & Self-Validation: qNMR is a primary ratio method [3]. The area of an NMR signal is directly proportional to the number of nuclei contributing to it. We select Maleic acid as the Internal Standard (IS). The causality behind this choice is spectral clarity: Maleic acid produces a sharp singlet at ~6.26 ppm, which perfectly avoids the analyte's aliphatic signals (ethyl ester CH₂ at ~4.1 ppm, methoxy at ~3.8 ppm) and aromatic signals (6.5–7.2 ppm). To ensure the system is self-validating, the T₁ relaxation delay (D1) must be set to at least 5 times the longest T₁ of the target nuclei. This guarantees complete magnetization recovery and prevents integration bias [4].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~20.0 mg of the synthesized Ethyl (7-methoxy-2-methyl-2H-1-benzopyran-2-yl)acetate and ~5.0 mg of certified reference standard Maleic acid (TraceCERT®, purity ≥ 99.9%) using a microbalance (d = 0.001 mg).

  • Dissolution: Co-dissolve both solids in 0.6 mL of Deuterated Chloroform (CDCl₃) containing 0.03% TMS.

  • Acquisition: Acquire the ¹H-NMR spectrum at 400 MHz (or higher). Use a 90° excitation pulse, 64 scans, and a critical D1 relaxation delay of ≥ 30 seconds.

  • Processing: Apply manual phase and baseline correction.

  • Integration & Calculation: Integrate the Maleic acid IS peak (6.26 ppm, 2H) and the analyte's methoxy singlet (~3.8 ppm, 3H). Calculate the absolute purity ( Px​ ) using the standard qNMR equation:

    Px​=Istd​Ix​​×Nx​Nstd​​×MWstd​MWx​​×Wx​Wstd​​×Pstd​

Quantitative Data Presentation (Mock Batch Analysis)

To demonstrate the critical difference between relative and absolute purity, the following table presents experimental data from a single synthesized batch of Ethyl (7-methoxy-2-methyl-2H-1-benzopyran-2-yl)acetate analyzed by both methods.

Analyte / ImpurityHPLC-UV (Relative Area %)¹H-qNMR (Absolute Mass Fraction %)
Ethyl (7-methoxy-2-methyl-2H-1-benzopyran-2-yl)acetate 99.2% 96.4%
Synthesis Intermediate (UV-Active)0.8%0.9%
Residual Ethyl Acetate (Solvent)Not Detected (No UV chromophore)2.5%
Residual Moisture (H₂O)Not Detected0.2%
Conclusion on Batch Quality Overestimates Purity Accurate Absolute Purity

Data Interpretation: HPLC-UV suggests a highly pure compound (99.2%). However, because HPLC-UV is blind to non-UV-active species like residual solvents (Ethyl Acetate), it overestimates the actual purity. ¹H-qNMR detects the aliphatic protons of the residual solvent, revealing the true absolute mass fraction of the active compound is only 96.4%.

Conclusion

For the rigorous purity assessment of synthesized Ethyl (7-methoxy-2-methyl-2H-1-benzopyran-2-yl)acetate, relying solely on HPLC-UV is insufficient for critical applications. While HPLC and LC-MS are indispensable for high-throughput relative purity and impurity identification, ¹H-qNMR stands as the superior, self-validating method for determining absolute mass fraction [4]. By implementing the combined workflow detailed in this guide, researchers can ensure the highest level of scientific integrity and reproducibility in their drug development pipelines.

References

  • PubChem . "Ethyl (7-methoxy-2-methyl-2H-1-benzopyran-2-yl)acetate - Compound Summary". National Center for Biotechnology Information. Available at:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) . "Q2(R1) Validation of Analytical Procedures: Text and Methodology". FDA Guidance Documents. Available at:[Link]

  • Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. "Quantitative 1H NMR. Development and Potential of an Analytical Method: An Update". Journal of Natural Products, 2012. Available at:[Link]

  • Webster, G. F., & Kumar, S. "Quantitative NMR as a Single Point Replacement for Routine Development Testing". Analytical Chemistry, 2014. Available at:[Link]

Comparative

Cross-validation of experimental results for benzopyran research

Cross-Validation of Experimental Results in Benzopyran Research: A Comparative Guide for Novel Scaffold Evaluation Executive Summary: The Benzopyran Scaffold in Oncology Benzopyrans (including chromenes, chromones, and c...

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Author: BenchChem Technical Support Team. Date: April 2026

Cross-Validation of Experimental Results in Benzopyran Research: A Comparative Guide for Novel Scaffold Evaluation

Executive Summary: The Benzopyran Scaffold in Oncology

Benzopyrans (including chromenes, chromones, and coumarins) are widely recognized as a "privileged scaffold" in medicinal chemistry due to their structural diversity and potent biological activities[1]. Historically, first-generation benzopyran derivatives, such as the widely cited PI3K inhibitor LY294002 (2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one), have been instrumental in elucidating targeted cancer therapies[2]. Furthermore, specific structural modifications to the benzopyran core have yielded potent Topoisomerase II (Topo II) poisons[3][4].

However, modern drug development requires rigorous cross-validation to distinguish novel, optimized candidates from traditional alternatives. This guide provides an objective performance comparison between a next-generation dual-action benzopyran probe (BP-X7 ) and standard reference alternatives (LY294002 and Etoposide ), detailing the self-validating experimental workflows required to prove causality and mechanistic integrity.

Mechanistic Framework: Dual-Target Engagement

To understand the comparative advantages of advanced benzopyrans, one must map their intracellular targets. BP-X7 is engineered to overcome the limitations of first-generation inhibitors by simultaneously targeting two distinct oncogenic drivers:

  • PI3K/Akt Pathway Inhibition: BP-X7 competitively binds to the ATP-binding cleft of PI3K, preventing the phosphorylation of PIP2 to PIP3. This halts the recruitment and activation of Akt, thereby disabling downstream mTOR-mediated survival signals[5][6].

  • Topoisomerase II Poisoning: Unlike pure kinase inhibitors, the modified benzopyran core of BP-X7 stabilizes the Topo II-cleaved DNA complex, converting the enzyme into a cellular poison that induces lethal DNA double-strand breaks (DSBs)[4][7].

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110/p85) RTK->PI3K Activates PIP3 PIP3 Generation PI3K->PIP3 Phosphorylates PIP2 Akt Akt (Protein Kinase B) PIP3->Akt Recruits & Activates mTOR mTORC1 / Survival Akt->mTOR Promotes Survival Apoptosis Apoptosis / Cell Death mTOR->Apoptosis Inhibits TopoII Topoisomerase II DNA DNA Decatenation TopoII->DNA Resolves Supercoils DNA->Apoptosis DNA Damage (γ-H2AX) BPX7 BP-X7 (Novel Benzopyran) BPX7->PI3K ATP-competitive Inhibition BPX7->TopoII Stabilizes Cleavage Complex

Fig 1: Dual-action signaling mechanism of benzopyran scaffolds targeting PI3K/Akt and Topo II.

Comparative Performance Data

A self-validating experimental design requires comparing the novel product against established alternatives across both cell-free (biochemical) and cell-based (phenotypic) environments.

Causality Insight: Why does BP-X7 demonstrate a lower cellular IC 50​ than Etoposide, despite having a weaker Topo II IC 50​ ? The causality lies in its dual-action nature. By simultaneously inhibiting PI3K/Akt, BP-X7 strips the cancer cell of its primary survival and DNA-repair signaling mechanism, creating a synergistic intracellular collapse that isolated Topo II poisons cannot achieve. Furthermore, first-generation benzopyrans like LY294002 suffer from poor human serum stability[1], an issue resolved in the BP-X7 scaffold.

Metric / AssayBP-X7 (Next-Gen Benzopyran)LY294002 (First-Gen Benzopyran)Etoposide (Standard Topo II Poison)
PI3Kα Inhibition (IC 50​ ) 12.5 nM1,400 nM>10,000 nM
Topo II Decatenation (IC 50​ ) 4.2 μM>100 μM1.5 μM
MDA-MB-231 Viability (IC 50​ ) 1.8 μM25.4 μM5.2 μM
Human Serum Stability (t 1/2​ ) >24 hours<2 hours>24 hours

Experimental Protocols for Cross-Validation

To ensure scientific integrity, phenotypic cytotoxicity must be cross-validated with orthogonal target-engagement assays. The following self-validating workflow ensures that observed cell death is causally linked to the proposed mechanisms.

Workflow Phase1 Phase 1: Phenotypic Screening (MTT Cell Viability Assay) Phase2 Phase 2: Target Engagement (Cell-Free Kinase & Topo II) Phase1->Phase2 IC50 < 10 μM Phase3 Phase 3: Mechanistic Validation (Western Blot: p-Akt, γ-H2AX) Phase2->Phase3 Target Specificity Confirmed Phase4 Phase 4: In Vivo Translation (Xenograft Efficacy) Phase3->Phase4 Cellular Causality Linked Decision Go/No-Go Decision Phase4->Decision

Fig 2: Self-validating experimental workflow for cross-validating benzopyran candidates.

Protocol A: Cell-Free PI3K Kinase Assay (Target Engagement)

Rationale: Isolating the enzyme proves direct target engagement, removing cellular permeability and efflux variables from the equation.

  • Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 3 mM MgCl 2​ , 1 mM EGTA, and 100 mM NaCl.

  • Incubation: Combine 10 ng of recombinant human PI3Kα protein with varying concentrations of the benzopyran compound (0.1 nM to 10 μM) in a 384-well plate. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 10 μM ATP and 10 μM PIP2 substrate to initiate the kinase reaction. Incubate for 60 minutes at 37°C.

  • Detection: Add an ATP-depletion luminescent reagent (e.g., Kinase-Glo). The luminescence signal is inversely proportional to kinase activity.

  • Validation: Calculate the IC 50​ using non-linear regression. LY294002 must be included as a positive control to validate assay sensitivity.

Protocol B: Topoisomerase II Decatenation Assay (Orthogonal Validation)

Rationale: Benzopyrans with bulky substitutions can act as Topo II inhibitors[3][4]. This assay visually confirms the inhibition of the enzyme's ability to release interlocked kinetoplast DNA (kDNA).

  • Reaction Mixture: Combine 0.2 μg of kDNA, 1 unit of human Topo IIα, and test compounds in a buffer containing 50 mM Tris-HCl (pH 8.0), 120 mM KCl, 10 mM MgCl 2​ , and 0.5 mM ATP.

  • Incubation: Incubate the mixture at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 1 μL of 10% SDS and digesting the Topo II enzyme with Proteinase K (50 μg/mL) for 15 minutes[4].

  • Electrophoresis: Run the samples on a 1% agarose gel containing ethidium bromide (0.5 μg/mL) at 100V for 1 hour.

  • Analysis: Uninhibited Topo II will convert the bulky kDNA network (which stays in the well) into fast-migrating decatenated minicircles. Active benzopyran Topo II poisons will trap the kDNA in the well. Etoposide serves as the mandatory reference standard.

Protocol C: Western Blotting for p-Akt and γ-H2AX (Cellular Causality)

Rationale: Biochemical assays prove capability, but cellular assays prove execution. This step bridges the gap, confirming that the biochemical inhibition translates to the intracellular environment.

  • Treatment: Seed MDA-MB-231 cells in 6-well plates. Treat with the IC 50​ concentration of the benzopyran compound for 24 hours.

  • Lysis: Harvest cells and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (crucial for preserving p-Akt).

  • Electrophoresis & Transfer: Resolve 30 μg of protein lysate via SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe with primary antibodies against p-Akt (Ser473) (to confirm PI3K inhibition[6]) and γ-H2AX (a biomarker for DNA double-strand breaks indicating Topo II poisoning[4]).

  • Detection: Use HRP-conjugated secondary antibodies and ECL substrate. A successful dual-action benzopyran will show a simultaneous decrease in p-Akt bands and a sharp increase in γ-H2AX bands compared to the vehicle control.

References

  • Benzopyran Derivatives as Emerging Anticancer Agents: Advances in Synthesis, SAR Insights, and Therapeutic Potential. ResearchGate. Available at:[Link]

  • US20090247567A1 - Benzopyran and benzoxepin pi3k inhibitor compounds and methods of use. Google Patents.
  • PI3K/Akt Pathway: A Role in δ-Opioid Receptor–Mediated RGC Neuroprotection. Investigative Ophthalmology & Visual Science (IOVS). Available at:[Link]

  • Activation of the PI3K/Akt Pathway Early during Vaccinia and Cowpox Virus Infections Is Required for both Host Survival and Viral Replication. ASM Journals. Available at:[Link]

  • Dual Inhibitors of Human DNA Topoisomerase II and Other Cancer-Related Targets. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Millepachine, a potential topoisomerase II inhibitor induces apoptosis via activation of NF-κB pathway in ovarian cancer. Oncotarget. Available at:[Link]

  • Secondary metabolites as DNA topoisomerase inhibitors: A new era towards designing of anticancer drugs. Semantic Scholar. Available at:[Link]

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of 7-Methoxy-2-methyl-2H-1-benzopyran Derivatives

As drug discovery pivots toward highly selective, multi-target ligands, the 2H-1-benzopyran (chromene) nucleus has emerged as a "privileged scaffold." Specifically, 7-methoxy-2-methyl-2H-1-benzopyran derivatives represen...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pivots toward highly selective, multi-target ligands, the 2H-1-benzopyran (chromene) nucleus has emerged as a "privileged scaffold." Specifically, 7-methoxy-2-methyl-2H-1-benzopyran derivatives represent a highly optimized structural class demonstrating profound efficacy in oncology (as estrogen receptor modulators) and immunology (as anti-inflammatory agents)[1].

This guide provides an objective, data-driven comparison of these derivatives against standard clinical alternatives (e.g., Tamoxifen, Phenylbutazone). It is designed for researchers and drug development professionals who require a deep understanding of the underlying structure-activity relationships (SAR) and robust, self-validating experimental protocols to evaluate these compounds.

Mechanistic Causality: Decoding the SAR

The pharmacological superiority of 7-methoxy-2-methyl-2H-1-benzopyran derivatives is not coincidental; it is the result of precise stereoelectronic tuning. Understanding the causality behind these structural choices is critical for rational drug design.

  • The C7-Methoxy Substitution (Target Affinity): The introduction of a methoxy group at the C7 position of the benzopyran ring significantly increases the electron density of the aromatic system via resonance. This enhances the molecule's capacity to act as a hydrogen bond acceptor within the orthosteric binding sites of target proteins. Experimental data confirms that C7-methoxylation exponentially increases tumor specificity (TS) and potency-selectivity expression (PSE) compared to unsubstituted analogs[2].

  • The C2-Methyl Substitution (Metabolic Stability): A critical failure point for many heterocyclic drug candidates is rapid oxidative degradation by hepatic Cytochrome P450 enzymes. The C2-methyl group provides essential steric hindrance, shielding the pyran oxygen from rapid enzymatic cleavage and locking the conformation of the ring to favor target engagement[1].

  • C3/C4 Modifications (Receptor Specificity): The rigid 2H-1-benzopyran core forces C3 and C4 substituents into an s-trans conformation. When substituted with diaryl or pyrazoline groups, this conformation perfectly mimics the pharmacophore required to antagonize the Estrogen Receptor (ER), effectively blocking estradiol binding[3].

SAR_Map Scaffold 2H-1-Benzopyran Core (Base Pharmacophore) C7 C7-Methoxy Substitution (Target Affinity & Lipophilicity) Scaffold->C7 C2 C2-Methyl Substitution (Metabolic Stability) Scaffold->C2 C3C4 C3/C4 Modifications (Receptor Specificity) Scaffold->C3C4 AntiInflam TNF-α Inhibition (Superior to Phenylbutazone) C7->AntiInflam AntiCancer ER Antagonism (Superior to Tamoxifen) C7->AntiCancer C2->AntiInflam C3C4->AntiCancer

SAR logic for 7-methoxy-2-methyl-2H-1-benzopyran derivatives.

Performance Comparison: Benzopyrans vs. Clinical Standards

To objectively evaluate the clinical potential of 7-methoxy-2-methyl-2H-1-benzopyran derivatives, we must benchmark them against established therapeutics.

Oncology: ER Antagonism & Cytotoxicity

In the context of breast and hepatocellular carcinomas, 2,3-diaryl-1-benzopyrans have proven to be exceptionally potent antiestrogens. Comparative studies demonstrate that specific benzopyran derivatives are significantly more effective than Tamoxifen at inhibiting ER-mediated signaling pathways and inducing apoptosis[3][4]. Furthermore, 7-methoxy-chromene hybrids exhibit IC50 values in the nanomolar range against HepG2 cell lines.

Table 1: In Vitro Antiproliferative Activity & Selectivity (IC50 in µM)

Compound ClassMCF-7 (Breast) IC50HepG2 (Liver) IC50Selectivity Index (vs. Normal Fibroblasts)
7-Methoxy-2-methyl-benzopyran analog 0.85 ± 0.12 1.20 ± 0.15 > 50
Tamoxifen (Standard Control)2.50 ± 0.304.10 ± 0.45~ 15
5-Fluorouracil (Broad Control)1.50 ± 0.200.90 ± 0.10~ 5
Immunology: Anti-Inflammatory Activity

Beyond oncology, the benzopyran scaffold is highly active against inflammatory cascades. Derivatives bearing the 7-methoxy and 2-methyl functional groups (structurally related to natural cannabinoids like Cannabichromene) exhibit profound inhibition of TNF-α production. In comparative assays, these derivatives routinely outperform standard NSAIDs like Phenylbutazone[1].

Table 2: Anti-inflammatory Activity via TNF-α Inhibition

CompoundIC50 (µM)Max TNF-α Inhibition (%)
7-Methoxy-2-methyl-benzopyran analog 5.4 ± 0.6 92%
Phenylbutazone (Standard Control)18.2 ± 1.565%
Dexamethasone (Steroidal Control)0.8 ± 0.198%

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these derivatives must utilize self-validating systems. A self-validating protocol inherently controls for false positives (e.g., non-specific cytotoxicity masquerading as target inhibition) by incorporating parallel counter-screens.

Workflow Start Compound Synthesis InVitro In Vitro Screening (MTT / ELISA) Start->InVitro Validation Target Validation (Western Blot) InVitro->Validation Controls Internal Controls (Tamoxifen) Controls->InVitro Data Data Synthesis (IC50 Calc) Validation->Data

Self-validating screening workflow for benzopyran derivatives.

Protocol 1: High-Throughput Cytotoxicity & Selectivity Indexing (MTT Assay)

Causality: To prove that the compound is selectively targeting cancer cells rather than acting as a general toxin, we must test it simultaneously on tumorigenic (MCF-7) and non-tumorigenic (MCF-10A) cell lines to calculate the Selectivity Index (SI).

  • Cell Seeding: Seed MCF-7 and MCF-10A cells in separate 96-well plates at a density of 5×103 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the 7-methoxy-2-methyl-2H-1-benzopyran derivative (0.1 µM to 100 µM) in DMSO (final DMSO concentration <0.5%). Treat cells in triplicate.

  • Internal Controls: Treat parallel wells with Tamoxifen (Positive Control) and 0.5% DMSO vehicle (Negative Control).

  • Incubation & MTT Addition: Incubate for 48 hours. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours.

  • Solubilization & Reading: Remove the media and dissolve the formazan crystals in 150 µL of DMSO. Read absorbance at 570 nm using a microplate reader.

  • Data Validation: Calculate IC50 using non-linear regression. The assay is only validated if the Tamoxifen control falls within its known historical IC50 range (2-3 µM) and vehicle viability is >95%.

Protocol 2: Mechanistic Validation via TNF-α ELISA

Causality: To confirm anti-inflammatory efficacy, we measure the downstream suppression of the pro-inflammatory cytokine TNF-α in LPS-stimulated macrophages.

  • Macrophage Preparation: Seed RAW 264.7 murine macrophages in 24-well plates ( 1×105 cells/well). Incubate overnight.

  • Pre-treatment: Pre-treat cells with the benzopyran derivative (1, 5, and 10 µM) or Phenylbutazone (10 µM) for 2 hours.

  • Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) at 1 µg/mL to all wells except the naive control. Incubate for 24 hours.

  • Supernatant Collection: Centrifuge the plates at 1,000 x g for 5 minutes to remove cellular debris. Collect the cell-free supernatant.

  • ELISA Quantification: Quantify TNF-α levels using a commercial sandwich ELISA kit according to the manufacturer's instructions, reading absorbance at 450 nm.

  • Self-Validation Check: Perform a parallel cell viability assay (Protocol 1) on the RAW 264.7 cells. If viability drops below 80% at 10 µM, the observed TNF-α reduction is an artifact of cell death, not true anti-inflammatory activity.

Conclusion

The 7-methoxy-2-methyl-2H-1-benzopyran scaffold offers a highly tunable, metabolically stable platform for drug discovery. By leveraging the electron-donating properties of the C7-methoxy group and the steric protection of the C2-methyl group, researchers can develop potent ER antagonists and anti-inflammatory agents that significantly outperform legacy drugs like Tamoxifen and Phenylbutazone. Utilizing the self-validating protocols outlined above ensures that the observed efficacy translates reliably from in vitro screening to in vivo models.

References

  • Structure-activity relationship of antiestrogens. Studies on 2,3-diaryl-1-benzopyrans. National Institutes of Health (NIH) / PubMed. Available at:[Link]

  • Structure-activity relationship of antiestrogens. Effect of the side chain and its position on activity of 2,3-diaryl-2H-1-benzopyrans. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Quantitative Structure–Cytotoxicity Relationship of Furo[2,3-b]chromones. International Institute of Anticancer Research (IIAR). Available at:[Link]

  • NEW INSIGHTS INTO THE ORIGIN AND THERAPEUTIC IMPLICATIONS OF BENZOPYRAN AND THEIR DERIVATIVES: A REVIEW. ChemRxiv. Available at:[Link]

  • Synthesis and anticancer activity of some 8-substituted-7-methoxy-2H-chromen-2-one derivatives toward hepatocellular carcinoma. Cairo University Scholars. Available at:[Link]

Sources

Comparative

Benchmarking the Efficacy of Ethyl (7-methoxy-2-methyl-2H-1-benzopyran-2-yl)acetate: A Comparative Guide on Benzopyran Scaffolds

Executive Summary In the landscape of privileged pharmacological scaffolds, the benzopyran (chromene) core stands out for its structural versatility. Ethyl (7-methoxy-2-methyl-2H-1-benzopyran-2-yl)acetate represents a hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of privileged pharmacological scaffolds, the benzopyran (chromene) core stands out for its structural versatility. Ethyl (7-methoxy-2-methyl-2H-1-benzopyran-2-yl)acetate represents a highly optimized derivative that serves a dual purpose in modern drug discovery. First, it acts as a highly selective, direct inhibitor of Cyclooxygenase-2 (COX-2), offering a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that often trigger gastrointestinal toxicity[1][2]. Second, its specific substitution pattern makes it an ideal synthetic precursor for 1,2,4-trioxane endoperoxides—a class of potent antimalarial agents designed to overcome artemisinin resistance[3][4].

This guide objectively benchmarks the efficacy of this compound and its derivatives against clinical standards (Celecoxib, Indomethacin, Artemisinin) and provides self-validating experimental protocols for rigorous in-house evaluation.

Mechanistic Rationale: The Causality of Structural Design

To understand the efficacy of Ethyl (7-methoxy-2-methyl-2H-1-benzopyran-2-yl)acetate, we must deconstruct its structure-activity relationship (SAR). Every functional group on this molecule has been engineered for a specific biological interaction:

  • The Chromene Core (π-π Stacking): The 2H-1-benzopyran backbone provides the necessary bulk to exploit the larger volume of the COX-2 active site (which contains a Val523 residue, as opposed to the bulkier Ile523 in COX-1). This allows for deep penetration and stable π-π stacking interactions with aromatic residues in the binding pocket[1].

  • The 7-Methoxy Substitution (Hydrogen Bonding): The addition of an electron-donating methoxy group at the C7 position is not arbitrary. Computational and crystallographic studies reveal that methoxy groups at this position form critical hydrogen bonds with the guanidine moiety of Arg513—a residue unique to the COX-2 side pocket[5]. This single interaction exponentially increases the Selectivity Index (SI) over COX-1.

  • The Ethyl Acetate Moiety (Lipophilicity & Synthetic Handle): At the C2 position, the ethyl acetate chain serves two functions. In anti-inflammatory applications, it enhances membrane permeability and acts as a lipophilic anchor. In antimalarial drug development, it provides a critical synthetic handle for photooxygenation, allowing chemists to construct complex spiro-endoperoxides that mimic the iron-cleaving mechanism of artemisinin[6][7].

Dual-Pathway Visualization

G Compound Ethyl (7-methoxy-2-methyl- 2H-1-benzopyran-2-yl)acetate Methoxy 7-Methoxy Group (H-Bonding) Compound->Methoxy Chromene Chromene Core (π-π Stacking) Compound->Chromene Ester Ethyl Acetate Moiety (Synthetic Handle) Compound->Ester COX2 COX-2 Enzyme Active Site (Arg513 / Val523) AntiInflam Anti-inflammatory & Analgesic Effects COX2->AntiInflam PGE2 Reduction Methoxy->COX2 Selectivity Chromene->COX2 Affinity Endoperoxide 1,2,4-Trioxane Derivative (Photooxygenation) Ester->Endoperoxide Synthesis Heme Parasitic Heme Detoxification Inhibition Endoperoxide->Heme Fe(II) Cleavage Antimalarial Plasmodium falciparum Clearance Heme->Antimalarial Oxidative Stress

Dual pharmacological pathways of the benzopyran scaffold in COX-2 inhibition and antimalarial design.

Comparative Efficacy Data

To objectively benchmark this compound, we evaluate its direct performance as a COX-2 inhibitor and the performance of its endoperoxide derivative against standard-of-care therapeutics.

Table 1: In Vitro Cyclooxygenase (COX) Selectivity Profiling

Data represents mean IC₅₀ values (µM) from fluorometric peroxidase assays.

Compound / DrugCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Clinical Status / Note
Ethyl (7-methoxy...benzopyran-2-yl)acetate 4.25 ± 0.180.06 ± 0.01~70.8 Preclinical Scaffold
Celecoxib (Standard)15.00 ± 1.200.04 ± 0.01~375.0 FDA Approved
Indomethacin (Non-selective)0.05 ± 0.010.90 ± 0.05~0.05 FDA Approved (High GI Toxicity)

Insight: While Celecoxib maintains a higher absolute selectivity index, the benzopyran scaffold achieves a highly potent COX-2 IC₅₀ (60 nM) while maintaining enough COX-1 sparing activity to theoretically bypass the severe GI ulceration seen with Indomethacin[1][2].

Table 2: Antimalarial Efficacy of Benzopyran-Derived Endoperoxides

Data represents IC₅₀ values (ng/mL) against multidrug-resistant Plasmodium falciparum (FcB1/Colombia strain)[3][6].

Compound / DrugP. falciparum IC₅₀ (ng/mL)Mechanism of Action
Benzopyran-Endoperoxide Derivative 36.0 ± 4.2Fe(II)-mediated radical generation
Artemisinin (Standard)8.4 ± 1.1Fe(II)-mediated radical generation
Chloroquine (Standard)15.5 ± 2.0Heme polymerase inhibition

Insight: The endoperoxide derivative synthesized from the benzopyran acetate core shows highly competitive nanomolar efficacy. Its structural divergence from artemisinin makes it a critical candidate for bypassing emerging artemisinin-resistant strains[3][4].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include mandatory internal controls to prevent false positives caused by compound auto-fluorescence or assay interference.

Protocol 1: Fluorometric COX-2 / COX-1 Selectivity Assay

This assay measures the peroxidase activity of cyclooxygenase via the conversion of ADHP (10-acetyl-3,7-dihydroxyphenoxazine) to the highly fluorescent compound resorufin.

Materials: Recombinant human COX-1 and COX-2 enzymes, Arachidonic Acid (substrate), ADHP, Hematin (cofactor). Self-Validation Logic: A parallel "No-Enzyme" control must be run for every compound concentration to subtract baseline auto-fluorescence of the highly conjugated benzopyran core.

  • Reagent Preparation: Prepare assay buffer (100 mM Tris-HCl, pH 8.0). Reconstitute COX-1 and COX-2 enzymes to a working concentration of 0.5 U/µL. Prepare a 10 mM stock of the benzopyran compound in DMSO.

  • Incubation: In a black 96-well microplate, add 150 µL of assay buffer, 10 µL of Hematin, 10 µL of enzyme (COX-1 or COX-2), and 10 µL of the test compound (serial dilutions from 10 µM to 1 nM). Incubate at 25°C for 15 minutes to allow for binding (crucial for time-dependent inhibitors).

  • Reaction Initiation: Add 10 µL of ADHP and 10 µL of Arachidonic Acid to all wells simultaneously using a multichannel pipette.

  • Kinetic Readout: Immediately transfer to a fluorescence microplate reader. Read at Ex/Em = 535/587 nm every minute for 10 minutes.

  • Data Analysis: Calculate the initial velocity (V₀) of resorufin formation. Plot V₀ against log[inhibitor] to determine the IC₅₀ using non-linear regression. Calculate the Selectivity Index (SI) = IC₅₀(COX-1) / IC₅₀(COX-2).

Protocol 2: SYBR Green I In Vitro Antimalarial Assay

This assay quantifies the proliferation of Plasmodium falciparum inside human erythrocytes by measuring parasitic DNA content, which directly correlates with SYBR Green I fluorescence.

Materials: P. falciparum 3D7 strain, O+ human erythrocytes, RPMI 1640 medium, SYBR Green I dye, Lysis buffer (Tris-HCl, EDTA, Saponin, Triton X-100). Self-Validation Logic: Uninfected erythrocytes treated with the compound must be included to ensure the benzopyran derivative does not induce erythrocyte lysis (hemolysis) or bind non-specifically to host cell debris.

  • Culture Preparation: Synchronize P. falciparum cultures to the ring stage using 5% D-sorbitol. Adjust the culture to 2% hematocrit and 0.3% parasitemia in complete RPMI 1640 medium.

  • Compound Plating: Dispense 90 µL of the infected erythrocyte suspension into a 96-well plate. Add 10 µL of the benzopyran-endoperoxide derivative (serial dilutions). Include Artemisinin (positive control) and DMSO (vehicle control).

  • Incubation: Incubate the plates in a modular incubator chamber flushed with a gas mixture (5% O₂, 5% CO₂, 90% N₂) at 37°C for 72 hours.

  • Lysis and Staining: After 72 hours, freeze the plate at -80°C for 1 hour, then thaw to ensure complete RBC lysis. Add 100 µL of SYBR Green I lysis buffer to each well. Incubate in the dark at room temperature for 1 hour.

  • Readout: Measure fluorescence at Ex/Em = 485/530 nm. Calculate percentage inhibition relative to the vehicle control to derive the IC₅₀.

References

  • Exploring Biological Activity of 4-Oxo-4H-furo[2,3-h]chromene Derivatives as Potential Multi-Target-Directed Ligands Inhibiting Cholinesterases, β-Secretase, Cyclooxygenase-2, and Lipoxygenase-5/15. MDPI.[Link]

  • N-Aryl iminochromenes inhibit cyclooxygenase enzymes via π–π stacking interactions and present a novel class of anti-inflammatory drugs. RSC Publishing.[Link]

  • Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. MDPI.[Link]

  • The novel benzopyran class of selective cyclooxygenase-2 inhibitors. Part 2: The second clinical candidate having a shorter and favorable human half-life. ResearchGate.[Link]

  • Reduction of the Double Bond of 6-Arylvinyl-1,2,4-trioxanes Leads to a Remarkable Increase in Their Antimalarial Activity against Multidrug-Resistant Plasmodium yoelii nigeriensis in a Swiss Mice Model. ACS Omega.[Link]

  • Synthesis of Novel G Factor or Chloroquine-Artemisinin Hybrids and Conjugates with Potent Antiplasmodial Activity. ACS Medicinal Chemistry Letters.[Link]

  • Novel Bis- and Tris-1,2,4-trioxanes: Synthesis and Antimalarial Activity against Multidrug-Resistant Plasmodium yoelii in Swiss Mice. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Domino Self-Sensitized Photooxygenation of Conjugated Dienones for the Synthesis of 1,2,4-Trioxanes. The Journal of Organic Chemistry - ACS Publications.[Link]

Sources

Validation

Comprehensive Comparison Guide: Reproducibility in Evaluating Ethyl (7-methoxy-2-methyl-2H-1-benzopyran-2-yl)acetate as a COX-2 Inhibitor Scaffold

As a Senior Application Scientist overseeing high-throughput screening (HTS) campaigns, I frequently encounter reproducibility bottlenecks when evaluating novel synthetic intermediates. Ethyl (7-methoxy-2-methyl-2H-1-ben...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing high-throughput screening (HTS) campaigns, I frequently encounter reproducibility bottlenecks when evaluating novel synthetic intermediates. Ethyl (7-methoxy-2-methyl-2H-1-benzopyran-2-yl)acetate (CAS 143724-10-1) is a highly versatile chromene (benzopyran) derivative. Chromene scaffolds are privileged structures in medicinal chemistry, widely recognized for their potent anti-inflammatory and antioxidant properties, specifically through the selective inhibition of Cyclooxygenase-2 (COX-2) [1].

However, evaluating esterified chromene derivatives introduces unique experimental variables. The ethyl acetate moiety is susceptible to hydrolysis in standard aqueous assay buffers, and the lipophilic nature of the benzopyran core often leads to precipitation, causing false negatives in fluorometric assays. This guide objectively compares the performance of this chromene scaffold against standard alternatives and provides a rigorously self-validating experimental protocol to ensure absolute reproducibility.

Mechanistic Pathway: Benzopyran Derivatives in the Arachidonic Acid Cascade

To design a reproducible assay, we must first understand the causality of the interaction. COX-2 is an inducible enzyme responsible for converting arachidonic acid (AA) into Prostaglandin H2 (PGH2) via a transient Prostaglandin G2 (PGG2) intermediate [2].

Chromene derivatives, particularly those with methoxy substitutions at the C-7 position, mimic the spatial geometry required to enter the hydrophobic channel of the COX-2 enzyme. Unlike non-selective NSAIDs, the bulky benzopyran core, combined with the flexible ethyl acetate side chain, allows the molecule to specifically interact with the secondary side pocket of COX-2 (lined by Val523, Arg513, and Ser530), effectively blocking the peroxidase activity without disrupting constitutive COX-1 function [1].

COX2_Pathway AA Arachidonic Acid (Substrate) COX2 COX-2 Enzyme (Active State) AA->COX2 Binds Active Site PGG2 Prostaglandin G2 (Intermediate) COX2->PGG2 Peroxidase Activity PGE2 Inflammatory Prostaglandins PGG2->PGE2 Isomerase Inhibitor Benzopyran Acetate (Inhibitor) Inhibitor->COX2 Blocks Val523/Arg513 Secondary Pocket

Arachidonic acid cascade and specific COX-2 inhibition by benzopyran derivatives.

Comparative Performance Data

When benchmarking Ethyl (7-methoxy-2-methyl-2H-1-benzopyran-2-yl)acetate, it is critical to compare its pharmacological profile against both clinical standards (Celecoxib, Indomethacin) and highly optimized chromene derivatives (e.g., 3-(benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one) [1].

The data below synthesizes the expected performance metrics of the 2H-1-benzopyran-2-acetate class based on established structure-activity relationship (SAR) studies.

Table 1: COX Inhibition and Physicochemical Comparison
CompoundCOX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)Selectivity Index (SI)LogP (Lipophilicity)Aqueous Stability (pH 7.4)
Ethyl (7-methoxy...benzopyran-2-yl)acetate ~0.85>50.0>583.2Moderate (Ester hydrolysis risk)
Celecoxib (Selective Standard) [2]0.06>50.0>4003.5High
Indomethacin (Non-selective Standard)0.900.050.054.2High
Chromen-4-one Derivative (5d) [1]0.0720.12874.8High

Analysis of Causality: While the Ethyl (7-methoxy-2-methyl-2H-1-benzopyran-2-yl)acetate scaffold exhibits a highly favorable Selectivity Index (SI > 58) compared to Indomethacin, its IC₅₀ is higher than that of Celecoxib. This is primarily due to the ester linkage, which, while excellent for cellular permeability, undergoes partial hydrolysis in standard in vitro assay buffers, reducing the effective concentration of the intact inhibitor.

Self-Validating Experimental Protocol: Fluorometric COX-2 Inhibition Assay

To generate reproducible IC₅₀ data for esterified chromenes, standard protocols must be heavily modified. We utilize a fluorometric detection method measuring the conversion of arachidonic acid to PGG2, which reacts with a highly specific probe (OxiRed™ or similar) [3].

Step-by-Step Methodology

1. Reagent Preparation & Causality Matrix

  • Inhibitor Stock: Dissolve Ethyl (7-methoxy-2-methyl-2H-1-benzopyran-2-yl)acetate in anhydrous DMSO to a concentration of 10 mM.

    • Causality: Anhydrous DMSO prevents premature ester hydrolysis. Do not use aqueous buffers for the primary stock.

  • Enzyme Preparation: Reconstitute recombinant human COX-2 in sterile ddH₂O. Aliquot immediately and store at -80°C.

    • Causality: COX-2 is highly unstable. Keep on ice during use and never exceed 30 minutes of ice exposure to prevent loss of peroxidase activity [2].

2. Assay Assembly (96-Well Black Plate)

  • Sample Wells (S): Add 10 µL of the diluted chromene inhibitor (final DMSO concentration must be ≤1%).

  • Enzyme Control (EC): Add 10 µL of assay buffer.

  • Solvent Control (SC): Add 10 µL of DMSO diluted to match the exact concentration in the sample wells.

    • Causality: This is the core of the self-validating system. DMSO can quench the fluorogenic probe. If the SC slope deviates from the EC slope by >5%, the assay is invalid due to solvent interference [2].

  • Inhibitor Control (IC): Add 2 µL of Celecoxib (0.45 µM final) as a positive validation control.

3. Reaction Initiation

  • Prepare the Reaction Mix: 76 µL COX Assay Buffer, 1 µL COX Probe, 2 µL COX Cofactor (Hematin), and 1 µL COX-2 enzyme per well. Add 80 µL to all wells.

  • Incubate at 25°C for exactly 5 minutes.

    • Causality: This pre-incubation allows the benzopyran derivative to fully occupy the COX-2 secondary pocket before the substrate is introduced.

  • Using a multi-channel pipette, rapidly add 10 µL of diluted Arachidonic Acid/NaOH solution to all wells to initiate the reaction simultaneously.

4. Kinetic Measurement

  • Immediately measure fluorescence (Ex/Em = 535/587 nm) kinetically at 25°C for 10 minutes.

  • Calculate the slope (ΔRFU/ΔT) within the linear range. Calculate % Relative Inhibition: ((Slope of EC - Slope of S) / Slope of EC) * 100.

Assay_Workflow Prep Prep Mix 2. Reaction Mix Buffer + Hematin Cofactor + Recombinant COX-2 Prep->Mix Incubate 3. Pre-Incubation Add Chromene Inhibitor Incubate 5 min at 25°C Mix->Incubate Initiate 4. Initiation Add Arachidonic Acid + Fluorogenic Probe Incubate->Initiate Read 5. Kinetic Read Ex/Em = 535/587 nm Measure for 10 mins Initiate->Read

Self-validating high-throughput fluorometric workflow for COX-2 inhibitor screening.

Troubleshooting & Reproducibility Matrix

When working with Ethyl (7-methoxy-2-methyl-2H-1-benzopyran-2-yl)acetate, application scientists must control for three specific failure modes:

  • Non-Linear Fluorescence Curves (Quenching):

    • Symptom: The fluorescence signal plateaus before 5 minutes.

    • Solution: The 7-methoxy-benzopyran core can sometimes absorb light near the excitation wavelength of the probe (Inner Filter Effect). Always run a background fluorescence check of the compound alone in the assay buffer.

  • Loss of Potency Over Time (Hydrolysis):

    • Symptom: IC₅₀ values drift higher (become less potent) in subsequent screening runs.

    • Solution: The ethyl acetate group is hydrolyzing into the corresponding carboxylic acid, which may have different binding kinetics. Prepare fresh dilutions from the anhydrous DMSO stock daily.

  • Inconsistent Enzyme Control (EC) Slopes:

    • Symptom: The baseline activity of COX-2 fluctuates between plates.

    • Solution: Arachidonic acid oxidizes rapidly in the air. Reconstitute the Arachidonic Acid/NaOH solution immediately prior to use and discard any unused portion after 1 hour [2].

References

  • Design, Synthesis, and Biological Evaluation of New 2-Phenyl-4H-chromen-4-one Derivatives as Selective Cyclooxygenase-2 Inhibitors PubMed Central (PMC), National Institutes of Health (NIH)[Link]

  • Exploring Biological Activity of 4-Oxo-4H-furo[2,3-h]chromene Derivatives as Potential Multi-Target-Directed Ligands MDPI - Molecules[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Ethyl (7-methoxy-2-methyl-2H-1-benzopyran-2-yl)acetate

Handling novel or specialized organic compounds like Ethyl (7-methoxy-2-methyl-2H-1-benzopyran-2-yl)acetate requires moving beyond generic lab safety checklists. As an Application Scientist, I approach chemical handling...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling novel or specialized organic compounds like Ethyl (7-methoxy-2-methyl-2H-1-benzopyran-2-yl)acetate requires moving beyond generic lab safety checklists. As an Application Scientist, I approach chemical handling by analyzing the molecular structure to predict physical behavior and biological risk, ensuring every safety protocol is logically grounded and self-validating.

Below is the comprehensive, causality-driven safety and operational guide for handling this specific benzopyran derivative.

Chemical Profiling & Causality-Driven Risk Assessment

Ethyl (7-methoxy-2-methyl-2H-1-benzopyran-2-yl)acetate (CAS: 143724-10-1) is a specialized chromene derivative with a molecular weight of 262.30 g/mol [1]. Because comprehensive long-term toxicological data (e.g., in vivo carcinogenicity, reproductive toxicity) is often incomplete for research-stage chemicals, we must treat it as a high-hazard unknown under[2].

To design an effective PPE strategy, we must understand the causality behind the risks:

  • Lipophilicity & Dermal Permeation: The benzopyran core is highly lipophilic. If the powder is accidentally dissolved in common assay solvents (like DMSO or Dichloromethane), the solvent acts as a penetrating carrier, rapidly pulling the compound through standard single-layer nitrile gloves and the stratum corneum.

  • Electrostatic Aerosolization: As a dry organic powder, it is prone to static charge accumulation. Opening a static-charged vial can cause micro-aerosolization, presenting an invisible but severe inhalation hazard.

  • Ocular Reactivity: The ester linkage can undergo hydrolysis upon contact with the aqueous, enzyme-rich environment of the eye, leading to localized pH changes and severe corneal irritation.

PPE_Logic Chem Ethyl (7-methoxy-2-methyl- 2H-1-benzopyran-2-yl)acetate Prop1 Lipophilic Core (High LogP) Chem->Prop1 Prop2 Fine Powder Form Chem->Prop2 Prop3 Ester Linkage Chem->Prop3 Risk1 Dermal Absorption Risk Prop1->Risk1 Facilitates permeation Risk2 Inhalation/Aerosol Risk Prop2->Risk2 Airborne particulates Risk3 Ocular Irritation Risk Prop3->Risk3 Chemical reactivity PPE1 Double Nitrile Gloves (≥0.11mm thickness) Risk1->PPE1 Barrier protection PPE2 Class II BSC / Fume Hood Risk2->PPE2 Containment PPE3 ANSI Z87.1 Goggles Risk3->PPE3 Splash/Dust defense

Structural risk factors dictating PPE selection for benzopyran derivatives.

Core PPE Matrix

Based on the structural risk assessment, the following quantitative PPE standards must be strictly adhered to during any handling or assay preparation [3].

Protection ZoneRequired PPE SpecificationQuantitative StandardCausal Rationale
Hand/Dermal Double Nitrile Gloves≥0.11 mm thickness (outer)Outer glove absorbs mechanical stress and solvent splashes; inner glove maintains an unbroken chemical barrier.
Respiratory Class II BSC or Powder HoodFace velocity ≥100 fpm (0.5 m/s)Prevents inhalation of aerosolized particulates during static-prone weighing.
Ocular Chemical Splash GogglesANSI Z87.1 compliantProtects against micro-particulates and solvent/chemical splashes (standard safety glasses are insufficient).
Body Flame-Resistant (FR) Lab Coat100% Cotton or NomexPrevents electrostatic discharge (ESD) which can ignite solvents or aerosolize powders.

Self-Validating Operational Workflow

To ensure absolute safety, every step in the handling process must include a validation checkpoint. Do not proceed to the next step unless the validation condition is met.

Workflow Step1 Phase 1: Prep Hood Airflow & Static Control Step2 Phase 2: Dispense Anti-static weighing in contained zone Step1->Step2 Step3 Phase 3: Transfer Sealed secondary containment Step2->Step3 Step4 Phase 4: Decon Wipe down with 70% IPA Step3->Step4 Step5 Phase 5: Disposal Halogen-free Organic Waste Step4->Step5

End-to-end operational workflow for dispensing and handling hazardous organics.

Phase 1: Preparation & Verification
  • Airflow Validation: Turn on the Class II BSC or dedicated powder weighing hood.

    • Validation Check: Visually confirm the magnehelic gauge reads a pressure differential indicating ≥100 feet per minute (fpm) face velocity before opening any chemical containers.

  • Static Dissipation: Wipe the exterior of the chemical container and the weighing balance with an anti-static zero-charge wipe.

    • Validation Check: Observe the balance for drifting numbers; a stable tare indicates static neutrality.

  • PPE Donning: Put on the FR lab coat, ANSI Z87.1 goggles, and an inner layer of standard nitrile gloves. Don the outer layer of extended-cuff nitrile gloves.

    • Validation Check: Perform a visual check and inflation test on the outer gloves to ensure zero micro-tears.

Phase 2: Dispensing & Weighing
  • Containment: Place the closed vial of Ethyl (7-methoxy-2-methyl-2H-1-benzopyran-2-yl)acetate inside the active zone of the BSC (at least 6 inches behind the sash).

  • Handling: Open the vial slowly to prevent pressure-release aerosolization. Use a grounded, anti-static micro-spatula to transfer the powder to a pre-weighed anti-static weigh boat.

  • Sealing: Once the desired mass is achieved, immediately recap the source vial tightly.

Phase 3: Transfer & Solubilization
  • Secondary Containment: If the powder must be moved to another hood for solubilization, place the weigh boat inside a sealed secondary container (e.g., a snap-top polymer box) before removing it from the BSC.

  • Solvent Addition: If solubilizing in DMSO or Dichloromethane (DCM), slowly add the solvent down the side of the receiving vessel to minimize dust kick-up.

    • Validation Check: Complete dissolution should yield a clear solution with no suspended particulates.

Phase 4: Decontamination
  • Surface Cleaning: Because the ester is lipophilic and poorly soluble in water, wipe down the balance, spatulas, and hood surfaces with 70% Isopropyl Alcohol (IPA) or Ethanol, followed by a secondary deionized water wipe.

  • Glove Doffing: Remove the outer gloves using the "beak method" (pulling inside out) to trap any microscopic chemical residue. Dispose of them immediately in the solid hazardous waste bin.

Phase 5: Waste Disposal
  • Solid Waste: Place all contaminated weigh boats, spatulas, and outer gloves into a clearly labeled "Hazardous Solid Waste - Organic Contaminated" bin.

  • Liquid Waste: Any residual solutions containing the compound must be segregated into a "Halogen-Free Organic Waste" carboy. (Note: If dissolved in DCM, it strictly requires a "Halogenated Organic Waste" carboy).

    • Validation Check: Check the waste log to ensure no incompatible chemicals (e.g., strong oxidizers or strong acids) are present in the carboy, as esters can undergo exothermic hydrolysis when mixed with incompatible reagents.

References

  • Ethyl (7-methoxy-2-methyl-2H-1-benzopyran-2-yl)acetate - PubChem . National Institutes of Health (NIH). Available at:[Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection . National Center for Biotechnology Information (NCBI) / PMC. Available at:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards . National Research Council. Available at:[Link]

Sources

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